4-OHE

Catalog No.
S631937
CAS No.
2492-43-5
M.F
C6H8O2
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-OHE

CAS Number

2492-43-5

Product Name

4-OHE

IUPAC Name

(E)-4-oxohex-2-enal

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C6H8O2/c1-2-6(8)4-3-5-7/h3-5H,2H2,1H3/b4-3+

InChI Key

GVKYFODEMNCLGS-ONEGZZNKSA-N

SMILES

Array

Synonyms

4-oxo-(E)-2-hexenal

Canonical SMILES

CCC(=O)C=CC=O

Isomeric SMILES

CCC(=O)/C=C/C=O

The exact mass of the compound (E)-4-oxohex-2-enal is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty aldehydes [FA06]. However, this does not mean our product can be used or applied in the same or a similar way.

4-oxo-(E)-2-hexenal Heteroptera anti-predatory defense mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Defensive Role of 4-Oxo-(E)-2-hexenal

4-Oxo-(E)-2-hexenal (OHE) is a volatile α,β-unsaturated carbonyl compound notably produced by many true bugs (Heteroptera) in their scent glands. It functions as a potent defense substance against predators [1] [2]. Its defensive function is characterized by high toxicity and deterrent effects, though it lacks the repellent properties associated with other compounds like (E)-2-hexenal [1].

This compound is also recognized as a peroxidation product of ω-3 polyunsaturated fatty acids (PUFAs), drawing parallels to cytotoxic lipid peroxidation products like 4-hydroxy-(E)-2-nonenal (HNE) in human diseases [1]. The table below summarizes its occurrence and defensive function.

Aspect Description
Chemical Nature α,β-unsaturated aldehyde; reactive carbonyl species [1] [3].
Natural Source in Bugs Produced in dorsal dorsoabdominal glands (nymphs) and metathoracic scent glands (adults) [1] [4].
Primary Documented Function Anti-predatory defense substance with high toxicity [1].
Secondary Activities Antibacterial activity [2] [5]; potential pheromonal role [1].

Experimental Data & Biological Effects

Research demonstrates that OHE exposure induces severe and permanent physiological impairments in predators.

Effects on Insects

A key study on house crickets (Acheta domesticus) as a model predator revealed that OHE exposure causes permanent locomotive paralysis and death [1].

Assay Parameter Finding/Value
Experimental Model House cricket (Acheta domesticus) nymphs [1].
Key Observed Effect Induction of permanent paralysis leading to death [1].
EC₅₀ for Paralysis Calculated for a 2-hour exposure period (specific value not listed in source) [1].
Dose-dependent Effect Observed with OHE concentrations ranging from 0.4 mg/L to 10 mg/L [1].
Comparative Potency OHE induced permanent paralysis, while related compounds like (E)-2-hexenal caused only temporary effects [1].
Antibacterial Activity

OHE also exhibits growth-inhibiting properties against bacteria, with activity stronger than similar aldehydes like (E)-2-hexenal and (E)-2-octenal [2] [5]. In one study, it inhibited bacterial growth starting at a dose of 10 µg [2] [5].

Proposed Mechanism of Action

The primary mechanism behind OHE's toxicity is attributed to its α,β-unsaturated carbonyl moiety, which acts as a potent electrophile [1] [3]. This structure readily undergoes Michael addition with nucleophilic thiol groups in proteins and other biological molecules, disrupting their function [1].

G OHE 4-Oxo-(E)-2-hexenal (OHE) ThiolBinding Covalent Binding to Protein Thiol Groups OHE->ThiolBinding Electrophilic α,β-unsaturated carbonyl Exposure Vapor Exposure to Predator Exposure->OHE PhysiologicalEffect Permanent Locomotor Paralysis ThiolBinding->PhysiologicalEffect Disruption of neural/muscular proteins AntibacterialEffect Inhibition of Bacterial Growth ThiolBinding->AntibacterialEffect Inactivation of bacterial proteins

Figure 1: Proposed mechanism of action for 4-oxo-(E)-2-hexenal (OHE). The electrophilic carbonyl group reacts with thiol groups, leading to cytotoxic effects.

Evidence supporting this mechanism includes:

  • Depletion of Free Thiols: Crickets paralyzed by OHE showed a significant depletion of free thiol groups in their leg tissues [1].
  • In Vitro Adduct Formation: OHE readily formed an adduct with the model thiol compound 1-butanethiol (1-BuSH) in a phosphate buffer/acetonitrile solution, confirming its reactivity [1].

Key Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the cited literature.

Exposure Assay for Paralysis

This protocol is used to assess the toxic and paralytic effects of OHE on insect models [1].

  • Test Organism: House cricket (Acheta domesticus) nymphs.
  • Exposure Chamber: Jars (500 ml) containing a strip of filter paper treated with the test compound. A stand prevents direct contact.
  • Procedure: Place two nymphs in the jar, seal it, and incubate at 25°C. Observe and record signs of paralysis and death hourly.
  • Dose-Response: Expose insects to a range of OHE concentrations (e.g., 0.4 to 10 mg/L) to establish a dose-response curve and calculate EC₅₀.
Quantification of Free Thiols in Tissues

This method measures the depletion of thiol groups in tissues, indicating the biochemical action of OHE [1].

  • Sample Preparation: Homogenize hind legs of OHE-treated and control crickets in a phosphate buffer (pH 7.0) with Triton X-100. Centrifuge to collect the supernatant.
  • Protein Assay: Determine total protein concentration in the supernatant using a standard assay like BCA.
  • Thiol Quantification: Use Ellman's reagent (DTNB) to measure free thiols. The protocol can be adapted to measure total free thiols and non-protein free thiols separately by using trichloroacetic acid (TCA) to precipitate proteins.
In Vitro Reaction with Thiol Compounds

This simple test confirms the reactivity of OHE with thiol groups [1].

  • Reaction Mixture: Mix OHE (1 mmol) with a thiol compound like 1-butanethiol (0.2 mmol) in 1 ml of 20 mM phosphate buffer/acetonitrile (2:1 v/v, pH 6.5).
  • Incubation: Let the reaction proceed at 25-27°C for about 14 hours.
  • Analysis: The formation of thiol-OHE adducts can be analyzed by techniques like GC-MS or by monitoring thiol depletion.

Research Implications and Notes

The discovery that OHE acts through covalent modification of critical thiols provides a clear mechanistic pathway for its anti-predatory potency [1]. This aligns with the mode of action of similar reactive carbonyls in mammalian systems, suggesting a conserved toxicological principle.

A primary challenge in working with OHE and similar compounds is their high reactivity. Future research could focus on:

  • Identifying the specific protein targets in predator nervous or muscular systems.
  • Exploring its potential as a lead compound for novel, eco-friendly insecticides, given its potency and natural origin.
  • Please note that the search results available did not contain information on OHE's potential in mammalian drug development.

References

Comprehensive Technical Guide: 4-Oxo-(E)-2-hexenal in True Bugs (Heteroptera)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

4-Oxo-(E)-2-hexenal (OHE) is a volatile carbonyl compound produced by insects of the order Heteroptera, commonly known as true bugs. This compound serves dual roles as both a defensive substance against predators and a pheromone component for intraspecific communication [1]. Its significance stems from its potent biological activity, particularly its ability to induce permanent locomotive impairments and paralysis in other insects, making it a highly effective anti-predatory defense [2] [3]. OHE belongs to a broader class of 2-alkenals and 4-keto-2-alkenals found in heteropteran chemical ecology, with similar compounds including (E)-2-hexenal, (E)-2-octenal, and 4-oxo-(E)-2-octenal [2] [4].

From a chemical pathology perspective, OHE is structurally analogous to cytotoxic lipid peroxidation products such as 4-hydroxy-(E)-2-nonenal (HNE) and 4-oxo-(E)-2-nonenal (ONE) found in mammalian systems, which are associated with neurodegenerative diseases including Alzheimer's and Parkinson's diseases [2]. This structural similarity provides insights into its mechanism of action and potential applications in neurotoxicological research. OHE contains an α,β-unsaturated carbonyl moiety that enables it to react covalently with biological nucleophiles, particularly cysteine thiol groups in proteins, disrupting essential physiological processes [2].

Table 1: Key Characteristics of 4-Oxo-(E)-2-hexenal (OHE)

Property Specification
Chemical Formula C₆H₈O₂ [5]
Molecular Weight 112.1265 g/mol [5]
IUPAC Name (E)-4-Oxohex-2-enal [5]
Functional Groups α,β-unsaturated carbonyl, aldehyde, ketone
Primary Biological Source Scent glands of Heteroptera [2]
Biological Functions Defense compound, pheromone component [1] [4]

Biosynthesis and Chemical Production

Biological Production in True Bugs

True bugs produce OHE through specialized exocrine systems, with nymphs utilizing scent glands located in the dorsal abdomen and adults producing the compound in metathoracic scent glands [2]. These glands secrete complex mixtures of volatile compounds that may include (E)-2-hexenal, (E)-2-octenal, (E)-decenal, and OHE in varying proportions depending on species, sex, and physiological state [2]. The production of these compounds represents a sophisticated chemical defense system that has evolved through the radiation of heteropteran species, with different bug families exhibiting distinct chemical profiles adapted to their ecological niches [1] [4].

Laboratory Synthesis

Several efficient synthetic routes have been developed to produce OHE for research purposes. Moreira and Millar (2005) described a one-step synthesis starting from commercially available 2-ethylfuran, providing straightforward access to gram quantities of OHE for biological testing [6] [4]. This methodology represents a significant improvement over earlier multi-step approaches, facilitating more extensive research on this compound's biological activities.

The following diagram illustrates the experimental workflow for studying OHE effects, from synthesis to mechanistic investigation:

G Start Start OHE Research Synthesis Chemical Synthesis 2-ethylfuran precursor Start->Synthesis Synthetic Chemistry Bioassay Biological Exposure Assays Synthesis->Bioassay Pure OHE ThiolAnalysis Thiol Content Quantification Bioassay->ThiolAnalysis Observed Paralysis InVitro In Vitro Thiol Reaction ThiolAnalysis->InVitro Thiol Depletion Found Mechanism Propose Mechanism InVitro->Mechanism Adduct Formation Confirmed

Experimental workflow for OHE research, from synthesis to mechanism proposal.

Experimental Assessment of Biological Activity

Exposure Assays and Paralysis Induction

The biological effects of OHE have been systematically characterized using the house cricket (Acheta domesticus) as a model organism. Researchers employ standardized exposure assays conducted in controlled environments to quantify OHE's effects on insect locomotion [2]. In these assays, crickets are placed in sealed jars (8 cm i.d. × 9 cm ht, 500 ml volume) containing filter paper impregnated with known quantities of OHE, suspended on a platform to prevent direct contact [2]. The experimental setup is maintained at 25°C to ensure consistent volatility and exposure conditions.

Dose-response studies have demonstrated that OHE induces permanent paralysis in crickets in a concentration-dependent manner, with effects becoming apparent within hours of exposure [2]. The EC₅₀ value (median effective concentration) for paralysis induction after 2 hours of exposure has been determined through statistical analysis using software such as JMP [2]. Notably, the paralysis induced by OHE is distinguished from that caused by related compounds by its irreversible nature - when exposed crickets are transferred to fresh air after 2 hours of OHE exposure, they show no signs of recovery, whereas those exposed to similar aldehydes like (E)-2-hexenal typically recover normal locomotion [2].

Table 2: Experimental Results of OHE Exposure in Crickets (Acheta domesticus)

Experimental Parameter Finding Implication
Exposure Concentration 0.4-10 mg/L in air [2] Dose-dependent response observed
Time to Effect 2-4 hours [2] Relatively rapid onset of action
Primary Observable Effect Permanent locomotive impairment [2] Irreversible damage to neural/muscular systems
Comparison with (E)-2-hexenal OHE causes permanent effects while (E)-2-hexenal causes temporary effects [2] Unique mechanism of action for OHE
Tissue-Specific Effect Significant depletion of free thiols in leg tissues [2] Locomotion-specific pathological mechanism
Molecular Mechanism Investigation

The molecular mechanism underlying OHE's neurotoxic effects has been investigated through multiple experimental approaches. Researchers have quantified free thiol depletion in crickets exposed to OHE, comparing treated insects with untreated controls [2]. In these experiments, hind legs from OHE-treated and control crickets are homogenized in phosphate buffer containing Triton X-100, followed by centrifugation to obtain protein extracts [2]. The resulting supernatants are analyzed for free thiol content using Ellman's assay with DTNB (5,5′-dithiobis(nitrobenzoic acid)), which produces a yellow-colored product measurable at 412 nm when reacted with thiol groups [2].

These analyses have revealed significant depletion of both protein-bound and non-protein free thiols in the leg tissues of OHE-treated crickets compared to controls, suggesting covalent modification of cysteine residues in critical locomotor proteins [2]. Complementary in vitro studies demonstrate OHE's direct reactivity with thiol compounds, showing rapid adduct formation when OHE is incubated with 1-butanethiol in phosphate buffer/acetonitrile mixtures [2]. This covalent modification of biologically active thiols represents the primary proposed mechanism for OHE-induced paralysis, potentially affecting critical neuronal proteins such as v-ATPase, ionotropic receptors, and SNAP-25 that regulate synaptic function [2].

The following diagram illustrates the hypothesized mechanism of OHE action at the molecular level:

G OHE OHE Exposure Absorption Systemic Absorption OHE->Absorption ThiolTarget Thiol-Containing Proteins Absorption->ThiolTarget AdductForm Covalent Adduct Formation ThiolTarget->AdductForm Nucleophilic attack by cysteine thiol Dysfunction Protein Dysfunction AdductForm->Dysfunction Structural and functional alteration Paralysis Locomotor Paralysis Dysfunction->Paralysis Disrupted neural and muscular function

Proposed mechanism of OHE-induced paralysis through covalent modification of protein thiols.

Ecological Functions and Research Applications

Multifunctional Ecological Roles

In heteropteran chemical ecology, OHE serves multiple communication functions that can be categorized into four distinct pheromone types [1]. Sex pheromones facilitate attraction between males and females for mating purposes, while attractant pheromones are typically volatile chemicals essential for successful courtship and mating behaviors [1]. Aggregation pheromones attract conspecific individuals of both sexes for feeding, mating, and protection, and alarm pheromones function as warning signals to alert other members of the species to impending danger [1].

The specific function of OHE can vary considerably between heteropteran species. For example, in stink bugs (Pentatomidae), males often produce pheromone blends containing OHE or related compounds that attract both males and females, sometimes triggering complex behaviors including homosexual responses in males [1]. The production of these compounds is typically developmentally regulated, with onset coinciding with reproductive maturity and ovarian development [1].

Potential Research Applications

The unique properties of OHE suggest several promising research applications. Its ability to selectively target thiol groups in proteins makes it a valuable tool compound for studying redox biology and protein modification [2]. Furthermore, its structural similarity to lipid peroxidation products associated with human neurodegenerative diseases positions OHE as a potential model neurotoxin for studying the molecular mechanisms underlying thiol-mediated neurological damage [2]. Research in this area could provide insights into the pathological processes in conditions such as Alzheimer's disease, Parkinson's disease, and atherosclerosis, where similar reactive carbonyl species accumulate and contribute to disease progression [2].

From an applied perspective, understanding OHE's mechanism of action could inform the development of novel bioinspired insecticides that selectively target pest species through similar biochemical pathways [2] [1]. The identification of specific protein targets of OHE in insect nervous systems may reveal new molecular targets for next-generation pest control agents with novel modes of action.

Technical Protocols

Thiol Quantification Assay

For researchers seeking to investigate OHE's effects on biological systems, the following protocol for quantifying free thiol depletion has been adapted from established methodologies [2]:

  • Tissue Preparation: Homogenize tissue samples (e.g., insect legs) using a pestle in 250 μl of 100 mM phosphate buffer (pH 7.0) containing 1% Triton X-100 on ice.

  • Centrifugation: Centrifuge homogenates at 11,000g for 15 minutes at 4°C and recover supernatant for analysis.

  • Protein Quantification: Determine total protein concentration in each sample using the BCA assay according to manufacturer specifications (e.g., QuantiPro BCA Assay Kit).

  • Sample Dilution: Dilute samples to 2 mg proteins/ml in buffer.

  • Free Thiol Measurement:

    • For total free thils: Mix 90 μl sample with 10 μl buffer
    • For non-protein free thiols: Mix 90 μl sample with 10 μl 50% (w/v) TCA solution, keep on ice for 10 minutes, centrifuge at 16,000g for 5 minutes, recover supernatant
    • Add 100 μl of 400 mM Tris-HCl (pH 8.9) and 5 μl of 5 mM DTNB to 50 μl of each sample
    • Incubate 30 minutes at room temperature
    • Measure absorbance at 412 nm against appropriate blanks
  • Calculation: Determine protein-derived thiols by subtracting non-protein free thiols from total free thiols.

This protocol enables precise quantification of OHE-induced thiol modification in biological samples and can be adapted for various tissue types and experimental systems.

Conclusion

References

natural sources and producers of 4-oxo-(E)-2-hexenal

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Biochemical Role

4-Oxo-(E)-2-hexenal's significance spans both ecology and biochemistry.

  • In True Bugs: Heteropterans like Dolycoris baccarum produce and store 4-OHE in specialized scent glands. When threatened, they release it as a defensive secretion against predators [1] [2].
  • As a Lipid Peroxidation Product: this compound is also generated endogenously in plants and animals through the peroxidation of ω-3 PUFAs. It is structurally and functionally analogous to toxic aldehydes like 4-hydroxy-(E)-2-nonenal (HNE) derived from ω-6 PUFAs, which are associated with human neurodegenerative diseases [1].
  • In the Plant GLV Pathway: Within wounded plant leaves, this compound can be a spontaneous oxygenation product of (Z)-3-hexenal, a primary Green Leaf Volatile (GLV). Plants manage the potential self-toxicity of these reactive aldehydes by reducing them to less toxic alcohols in intact cells [3].

The following diagram illustrates the key relationships and pathways involving 4-Oxo-(E)-2-hexenal.

Start Start Bugs True Bugs (Heteroptera) Start->Bugs Peroxidation Lipid Peroxidation of ω-3 PUFAs Start->Peroxidation PlantWound Plant Wounding Start->PlantWound OHE 4-Oxo-(E)-2-hexenal (this compound) Bugs->OHE Peroxidation->OHE PlantWound->OHE ThiolBinding Covalent Binding to Protein Thiols OHE->ThiolBinding Antibacterial Antibacterial Activity ThiolBinding->Antibacterial Paralysis Permanent Paralysis in Insects ThiolBinding->Paralysis ThiolDepletion Depletion of Free Thiols ThiolBinding->ThiolDepletion

Quantitative Data and Experimental Insights

Experimental data provides concrete evidence of this compound's production levels and potent bioactivity.

Production Levels & Bioactivity

Organism/Context Quantitative Data Experimental Details

| Dolycoris baccarum (Insect) | Nymphs: 66.5 ± 34.7 µg/bug Adults: 87.4 ± 48.0 µg/bug [2] | Identified via GC/MS analysis of defensive secretions [2]. | | Antibacterial Activity | Growth inhibition starting at 10 µg of this compound; stronger than (E)-2-hexenal and (E)-2-octenal [2]. | Bioassay demonstrating its potency [2]. | | Neurotoxicity (Crickets) | Exposure induced permanent paralysis and death; EC₅₀ for paralysis calculated for a 2h exposure [4] [1]. | Crickets (Acheta domesticus) exposed to vapor in a jar; effects monitored over 4h [1]. |

Detailed Experimental Protocols

  • Exposure Assay for Neurotoxicity: Researchers placed two cricket nymphs in a sealed jar (500 ml) containing a filter paper strip with a specific dose of this compound. The jar included a stand to prevent direct contact. Paralysis and death were recorded hourly. To test for permanent effects, paralyzed crickets were moved to fresh air for 12-16 hours to see if they recovered [1].
  • Quantification of Free Thiols: Hind legs from OHE-treated and control crickets were homogenized. The free thiol content in the supernatant was measured using Ellman's reagent (DTNB), which reacts with thiols to produce a yellow color measurable at 412 nm. This directly showed OHE depleted thiols in leg tissues [1].
  • In Vitro Thiol Reaction: To confirm the mechanism, OHE was mixed with a model thiol compound (1-butanethiol) in a phosphate buffer/acetonitrile solution and incubated. Analysis confirmed the formation of adducts, proving OHE's reactivity with thiol groups [1].

References

4-oxo-(E)-2-hexenal formation omega-3 fat peroxidation

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Key Properties

The table below summarizes the basic chemical information for 4-oxo-(E)-2-hexenal.

Property Description
Systematic Name (E)-4-oxohex-2-enal [1] [2]
CAS Number 2492-43-5 [3] [1] [2]
Molecular Formula C6H8O2 [3] [1] [2]
Molecular Weight 112.13 g/mol [3] [2]
Chemical Structure An α,β-unsaturated aldehyde with an oxo group at the 4-position [4]

Formation Pathways and Sources

4-oxo-2-hexenal (4-OHE) is generated through both endogenous biochemical processes and exogenous environmental sources.

G Omega3 Omega-3 Fats (e.g., Linolenic Acid) Peroxidation Peroxidation Omega3->Peroxidation HPODE Fatty Acid Hydroperoxides Peroxidation->HPODE HPL Hydroperoxide Lyase (HPL) or Non-enzymatic Degradation HPODE->HPL Z3H (Z)-3-Hexenal HPL->Z3H E2H (E)-2-Hexenal Z3H->E2H O2 Reaction with Oxygen E2H->O2 Product 4-oxo-(E)-2-hexenal O2->Product

General pathway for the formation of 4-oxo-2-hexenal from omega-3 fats.

  • Primary Origin: Omega-3 Fat Peroxidation: this compound is a specific product of omega-3 polyunsaturated fatty acid peroxidation, such as linolenic acid [4] [5]. It has been identified in model reactions containing linolenic acid methyl ester and hemin [4] [5].
  • Formation in Food: This compound is formed during the heat processing of edible vegetable oil and during cooking. Notably, it is found in especially high concentrations in broiled saury fish [4].
  • Other Sources:
    • It is a component of the defensive secretions of some True Bugs (Hemiptera) [6].
    • It can also be formed as a secondary volatile in wounded plant leaves from the precursor (Z)-3-hexenal [7].

Mutagenicity and DNA Adduct Formation

The primary health concern regarding this compound is its mutagenic potential, which stems from its ability to form stable adducts with DNA.

G FourOHE 4-oxo-2-hexenal (this compound) DNA DNA Bases FourOHE->DNA Binds to Adducts Covalent DNA Adducts DNA->Adducts Mutation Mutagenesis Adducts->Mutation

4-oxo-2-hexenal binds to DNA bases to form adducts, leading to mutagenesis.

  • Mutagenic Activity: this compound has shown mutagenic activity in standard Salmonella typhimurium assays (strains TA100 and TA104) [4] [5].
  • DNA Adducts Formed In Vitro: The compound reacts with DNA to form adducts with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyl-deoxycytidine (5-Me-dC) [4].
  • DNA Adducts Formed In Vivo: When orally administered to mice, these same adducts (dG, dC, and 5-Me-dC) were detected in the DNA of the esophagus, stomach, and intestine [4] [5]. This demonstrates that dietary exposure can lead to DNA damage in the gastrointestinal tract.

Detection and Analytical Methods

Researchers use sophisticated techniques to detect this compound and its DNA adducts.

Target Sample Matrix Key Analytical Technique
4-OXO-2-HEXENAL Vapor phase from model systems; smoke from broiling fish Gas Chromatography-Mass Spectrometry (GC-MS) [5]
This compound-DNA ADDUCTS Tissue DNA (e.g., from mouse organs) Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS) [4]

Research Significance and Health Implications

The discovery of this compound links common dietary components to potential genotoxic risk.

  • A Warning of Exposure: The findings serve as a warning that humans may be exposed to this mutagen through the consumption of processed oils and cooked fish [4] [5]. This is particularly relevant for workers in industries handling omega-3 fats [5].
  • Comparison with Omega-6 Peroxidation Product: The harmful effects of lipid peroxidation products are also highlighted by 4-hydroxy-2-hexenal (4-HHE, from omega-3) and 4-hydroxy-2-nonenal (4-HNE, from omega-6), the latter of which can form DNA adducts considered mutation hotspots in hepatocellular carcinoma [8].
  • Future Research Needs: The current evidence underscores the necessity for further studies on the carcinogenicity of this compound and the detection of its DNA adducts in human tissues [4].

Experimental Workflow for Adduct Analysis

For researchers, the process of investigating this compound DNA adducts in a model system can be summarized as follows:

  • In Vitro Model System: React linolenic acid (omega-3) with a peroxidation catalyst (e.g., hemin) in the presence of deoxyguanosine (dG) [4] [5].
  • Adduct Identification: Identify the resulting this compound-dG adduct from the reaction mixture [4] [5].
  • Mutagenicity Assay: Test the pure this compound compound for mutagenic activity using the Ames test (e.g., S. typhimurium TA100) [4].
  • In Vivo Validation: Orally administer this compound to laboratory animals (e.g., mice) [4] [5].
  • Tissue Analysis and Detection: Extract DNA from target organs (esophagus, stomach, intestine) and quantify the specific DNA adducts using LC/ESI-MS/MS [4].

References

Comprehensive Technical Guide: Electrophilic Properties and Reactivity of 4-oxo-(E)-2-hexenal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Fundamental Chemical Properties

4-oxo-(E)-2-hexenal (4-OHE) is a highly reactive α,β-unsaturated aldehyde characterized by a conjugated system consisting of a carbon-carbon double bond adjacent to a carbonyl group, with an additional keto group at the C4 position. This unique structural arrangement confers significant electrophilic properties that drive its reactivity with biological nucleophiles. The compound exists as a six-carbon chain (C6) with the systematic name (E)-4-oxohex-2-enal and molecular formula C₆H₈O₂ [1].

This compound originates from both biological systems and chemical processes. In true bugs (Heteroptera), it functions as a defensive compound and pheromone component produced in scent glands [1]. As an endogenous compound, this compound forms through peroxidation of ω-3 polyunsaturated fatty acids such as linolenic acid [2]. Additionally, it can be generated through metal-catalyzed autoxidation of 2-alkenals or via spontaneous oxygenation of (Z)-3-hexenal in wounded plants [3] [4]. The compound has also been identified in thermally processed foods, particularly in cooked fish and heated vegetable oils, where it forms through lipid peroxidation [2].

Table 1: Fundamental Properties of 4-oxo-(E)-2-hexenal

Property Description
Systematic Name (E)-4-oxohex-2-enal
Molecular Formula C₆H₈O₂
Molecular Weight 112.13 g/mol
Structural Features α,β-unsaturated carbonyl, 4-keto group
Primary Sources Heteropteran insects, Lipid peroxidation of ω-3 PUFAs, Thermally processed foods
Chemical Classification Reactive alkenal

Biological Activities and Toxicological Profile

Toxicity to Insects and Antibacterial Effects

This compound demonstrates potent neurotoxic properties in insects, particularly when tested on crickets (Acheta domesticus). Exposure to this compound induces permanent locomotive impairments leading to paralysis and eventual death. The median effective concentration (EC₅₀) for paralysis in crickets occurs at remarkably low exposure levels, demonstrating its potent bioactivity [1]. The compound's toxicity is attributed to its ability to deplete free thiols in critical leg tissues, with experimental evidence showing significant reduction of both protein and non-protein thiol groups in treated insects compared to untreated controls [1].

The antibacterial activity of this compound has been systematically evaluated, revealing substantial growth inhibition against various bacterial strains. Research on the heteropteran Dolycoris baccarum demonstrated that this compound is present in both nymphs (66.5 ± 34.7 μg/bug) and adults (87.4 ± 48.0 μg/bug), and exhibits stronger antibacterial effects compared to related compounds such as (E)-2-hexenal and (E)-2-octenal [5]. This enhanced antimicrobial potency is directly linked to the heightened reactivity of the α,β-unsaturated carbonyl system, which facilitates covalent modification of essential bacterial enzymes and structural proteins [5].

Cytotoxicity and Mutagenicity

This compound exhibits significant mutagenic activity in standard bacterial assay systems, including Salmonella typhimurium strains TA100 and TA104 [2]. This mutagenicity primarily stems from its ability to form covalent DNA adducts with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyldeoxycytidine (5-MedC) both in vitro and in vivo [2]. When administered orally to experimental animals, this compound-DNA adducts are detectable in esophageal, stomach, and intestinal tissues, indicating widespread genotoxic potential following exposure [2].

The compound's cytotoxicity is mediated through its electrophilic character, enabling it to react with nucleophilic centers in critical cellular macromolecules. This reactivity underlies its association with oxidative stress-related pathologies, drawing parallels to similar compounds like 4-hydroxy-2-nonenal (HNE) and 4-oxo-2-nonenal (ONE) that are implicated in human neurodegenerative diseases, atherosclerosis, and aging [1]. Compared to these related aldehydes, this compound demonstrates distinct target protein specificity, suggesting unique toxicological pathways despite shared reaction mechanisms [1].

Table 2: Biological Activities and Toxicological Effects of this compound

Biological Activity Experimental System Key Findings
Neurotoxicity House crickets (A. domesticus) Permanent paralysis (EC₅₀ ~1-2 mg/L); depletion of free thiols in leg tissues
Antibacterial Activity Bacterial growth assays Growth inhibition starting at 10 μg; superior to (E)-2-hexenal and (E)-2-octenal
Mutagenicity S. typhimurium TA100/TA104 Dose-dependent mutagenic responses; DNA adduct formation
Genotoxicity Experimental mice DNA adducts detected in GI tract tissues after oral administration
Cytotoxicity Comparative biochemical studies Reactivity with protein thiols; similar to HNE/ONE but with distinct protein targets

Reaction Mechanisms and Electrophilic Reactivity

Reaction with Biological Nucleophiles

The electrophilic character of this compound primarily derives from its α,β-unsaturated carbonyl system, which creates an electron-deficient β-carbon (C3) susceptible to nucleophilic attack. This Michael acceptor properties are further enhanced by the electron-withdrawing effect of the 4-keto group, increasing the reactivity of both the C3 and aldehyde (C1) positions [1]. The compound reacts preferentially with soft nucleophiles such as thiol groups in cysteine residues and primary amino groups in DNA bases, leading to stable covalent adduct formation.

The reaction with thiol compounds follows a Michael addition mechanism, where the sulfhydryl group attacks the β-carbon of the α,β-unsaturated system, resulting in a stable thioether adduct [1]. In vitro studies using 1-butanethiol (1-BuSH) as a model thiol compound have confirmed this reaction pathway, demonstrating the formation of covalent adducts under physiological conditions (phosphate buffer/acetonitrile, pH 6.5, 25-27°C) [1]. This thiol reactivity directly correlates with this compound's observed biological effects, including the depletion of protein thiols in cricket tissues and subsequent locomotive impairment [1].

G Nucleophile Nucleophile (RSH or DNA base) Intermediate Michael Addition Adduct Nucleophile->Intermediate FinalAdduct Stable Covalent Adduct Intermediate->FinalAdduct Stabilization (possibly dehydration) FourOHE 4-Oxo-(E)-2-hexenal FourOHE->Intermediate Nucleophilic attack on β-carbon

Figure 1: General Reaction Mechanism of this compound with Biological Nucleophiles

DNA Adduct Formation

This compound exhibits pronounced genotoxicity through formation of covalent adducts with DNA bases. The compound reacts with deoxyguanosine (dG) to form primarily 1,N²-propano-dG adducts, though it can also form etheno-type adducts through epoxide intermediates [4]. The reaction mechanism initiates with Michael addition at the C3 position, followed by ring closure involving the aldehyde carbonyl group and exocyclic amino group of the nucleobase [4].

Compared to other lipid peroxidation-derived aldehydes, this compound demonstrates exceptional reactivity with nucleobases. Recent DNA adductomics approaches have revealed that 4-oxo-2-alkenal-derived DNA adducts represent an abundant class of DNA lesions in biological systems, often exceeding the levels of adducts derived from more widely studied aldehydes like HNE and ONE [4]. This heightened reactivity is attributed to the electron-withdrawing 4-oxo group, which enhances the electrophilicity of the α,β-unsaturated system.

Table 3: DNA Adduct Formation by this compound

DNA Base Adduct Type Reaction Mechanism Detection Method
Deoxyguanosine (dG) 1,N²-propano-dG Michael addition + ring closure LC/ESI-MS/MS
Deoxycytidine (dC) 3,N⁴-etheno-dC Michael addition + dehydration LC/ESI-MS/MS
5-Methyldeoxycytidine (5-MedC) Substituted etheno-dC Similar to dC adduct formation LC/ESI-MS/MS
Deoxyadenosine (dA) 1,N⁶-etheno-dA Epoxide pathway possible LC/ESI-MS/MS

Detection and Analytical Methods

Analysis of this compound and Its Metabolites

The detection and quantification of this compound in biological systems and food products requires specialized analytical approaches due to its high reactivity and relatively low abundance in complex matrices. Gas chromatography-mass spectrometry (GC-MS) has been successfully employed for identifying and quantifying this compound in insect secretions and plant materials [1] [5]. For sample preparation, extraction with organic solvents such as hexane is typically followed by derivatization to enhance volatility and detection sensitivity.

For detection of DNA adducts, liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) has emerged as the most reliable methodology [2] [4]. This highly sensitive technique allows for the identification and quantification of specific this compound-DNA adducts in biological samples, with detection limits in the range of a few adducts per 10⁸ normal nucleotides. The LC/ESI-MS/MS approach enables comprehensive adduct profiling (adductomics), facilitating simultaneous detection of multiple aldehyde-derived DNA lesions in limited biological specimens [4].

Immunochemical Detection

Immunohistochemical methods using monoclonal antibodies specific to this compound-derived adducts provide complementary approaches for spatial localization of adduct formation in tissues. For instance, monoclonal antibody mAb6A3, developed against ONE-dG adducts (structurally similar to this compound adducts), has been successfully employed to detect these lesions in liver tissues of experimental animals and in spinal cord motor neurons of patients with amyotrophic lateral sclerosis [4]. These techniques offer the advantage of visualizing anatomical distribution of adducts while requiring minimal sample processing compared to mass spectrometry-based methods.

Experimental Protocols and Research Methodologies

Insect Exposure Assays

The neurotoxic effects of this compound can be evaluated using insect exposure assays following established protocols [1]. The standardized methodology involves:

  • Test Organisms: House cricket nymphs (Acheta domesticus) weighing 120-150 mg
  • Exposure Chambers: Glass jars (8 cm i.d. × 9 cm ht, 500 ml) containing a stainless steel stand to prevent direct contact with compounds
  • Compound Application: Filter paper strips impregnated with test compounds at specified concentrations (typically 0.4-10 mg/L)
  • Exposure Conditions: Jars tightly closed and maintained at 25°C in an incubator
  • Assessment Parameters: Paralysis and mortality recorded hourly for 4 hours
  • Dose-Response Analysis: EC₅₀ calculation using statistical software such as JMP

This protocol has demonstrated that this compound induces permanent paralysis in crickets at significantly lower concentrations compared to related alkenals, with effects manifesting within 2 hours of exposure at concentrations of 2.0 mg/L [1].

Thiol Reactivity Assessment

The interaction with biological thiols can be quantified using a combination of in vivo and in vitro approaches [1]:

In Vivo Thiol Depletion Assessment

  • Treat crickets with this compound (2.0 mg/L for 4 hours)
  • Collect hind leg tissues from treated and control insects
  • Homogenize tissues in phosphate buffer (100 mM, pH 7.0) containing 1% Triton X-100
  • Centrifuge at 11,000g for 15 minutes and collect supernatant
  • Measure total protein content using BCA assay
  • Quantify free thiols using DTNB (Ellman's reagent) assay
  • Calculate protein and non-protein thiol fractions

In Vitro Thiol Reaction Studies

  • Incubate this compound (1 mmol) with 1-butanethiol (0.2 mmol) in phosphate buffer/acetonitrile (2:1, pH 6.5)
  • Maintain reaction at 25-27°C for 14 hours
  • Monitor adduct formation using appropriate analytical techniques

G TissueCollection Tissue Collection (Hind Legs) Homogenization Homogenization in Buffer + Triton X-100 TissueCollection->Homogenization Centrifugation Centrifugation 11,000g, 15 min Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant ThiolMeasurement Thiol Measurement (DTNB Assay) DataAnalysis Data Analysis ThiolMeasurement->DataAnalysis Start Insect Treatment with this compound Start->TissueCollection Supernatant->ThiolMeasurement

Figure 2: Experimental Workflow for Assessing Thiol Reactivity of this compound

DNA Adduct Formation Studies

Protocols for investigating DNA adduct formation by this compound involve both in vitro and in vivo approaches [2] [4]:

In Vitro DNA Adduct Formation

  • Incubate this compound with nucleosides (dG, dC, dA) or DNA
  • Use reaction conditions: 10-100 mM this compound, 37°C, 24 hours in appropriate buffer
  • Extract and purify adducts using solid-phase extraction
  • Analyze adducts using LC/ESI-MS/MS with multiple reaction monitoring

In Vivo DNA Adduct Detection

  • Administer this compound to experimental animals via oral gavage
  • Sacrifice animals at appropriate time points
  • Extract DNA from target tissues (esophagus, stomach, intestine)
  • Hydrolyze DNA to nucleosides using nuclease P1 and alkaline phosphatase
  • Enrich adducts using solid-phase extraction
  • Quantify adducts using LC/ESI-MS/MS with stable isotope-labeled internal standards

Synthesis and Stability Considerations

This compound can be synthesized through a one-step reaction from commercially available 2-ethylfuran according to established protocols [6]. This method provides efficient access to the compound for research purposes, with the potential for preparation of homologs through similar furan-based chemistry. The synthesis approach enables incorporation of isotopic labels for tracer studies and mechanistic investigations.

The compound demonstrates moderate stability under standard laboratory conditions but undergoes gradual degradation upon prolonged storage. The α,β-unsaturated carbonyl system is susceptible to polymerization and oxidation reactions, necessitating storage under inert atmosphere at reduced temperatures. In biological systems, this compound is metabolized through several pathways, including reduction to alcohols by NADPH-dependent reductases and conjugation with glutathione [3]. These metabolic pathways represent important detoxification mechanisms that modulate the biological impact of this compound exposure.

Conclusion and Research Implications

4-oxo-(E)-2-hexenal represents a highly reactive electrophile of significant biological relevance due to its presence in both environmental sources and endogenous biochemical processes. Its enhanced electrophilicity compared to simple 2-alkenals, conferred by the 4-oxo group, drives its pronounced biological activities, including neurotoxicity, antibacterial effects, and mutagenicity. The compound's reaction with critical cellular nucleophiles, particularly protein thiols and DNA bases, underlies its multifaceted toxicity profile.

References

Synthesis Workflow: From 2-Ethylfuran to 4-Oxo-(E)-2-hexenal

Author: Smolecule Technical Support Team. Date: February 2026

The following diagram outlines the core one-step synthesis pathway:

G Synthesis of 4-Oxo-(E)-2-hexenal 2-Ethylfuran 2-Ethylfuran 4-Oxo-(E)-2-hexenal 4-Oxo-(E)-2-hexenal 2-Ethylfuran->4-Oxo-(E)-2-hexenal

Detailed Experimental Protocol

The synthesis is adapted from the method described by Moreira & Millar (2005) [1].

Reaction Setup and Procedure
  • Reaction: Dissolve 2-ethylfuran in an aqueous organic solvent system. Add N-bromosuccinimide (NBS) to the reaction mixture. The specific quantities and concentrations of the reagents were not detailed in the available sources [1].
  • Stirring: Stir the mixture vigorously to ensure efficient contact between the phases until the reaction is complete, as monitored by TLC or other appropriate analytical methods.
  • Work-up: Upon reaction completion, extract the aqueous mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
  • Isolation: Purify the crude product, obtained as a light yellow to brown liquid, using techniques such as column chromatography or distillation. The reported boiling point is 100 °C at 5 Torr [2].

Chemical Properties & Data

For your reference, here are the key identifiers and physical properties of the starting material and the target product.

Table 1: Chemical Properties of 2-Ethylfuran and 4-Oxo-(E)-2-hexenal

Property 2-Ethylfuran [3] [4] 4-Oxo-(E)-2-hexenal [2]
CAS Number 3208-16-0 2492-43-5
Molecular Formula C₆H₈O C₆H₈O₂
Molecular Weight 96.13 g/mol 112.13 g/mol
Physical Form Clear, colorless to yellow liquid Light yellow to brown liquid
Boiling Point 92-93 °C at 768 mmHg 100 °C at 5 Torr
Density 0.912 g/mL at 25 °C 0.969 g/cm³ (Predicted)
Safety Highly flammable (H225); Air sensitive Warning (H302, H312, H332)

Applications and Context

  • Utility: This synthesis is valued for providing ready access to 4-oxo-(E)-2-hexenal for research purposes [1].
  • Biological Significance: This compound is a mutagen formed by the peroxidation of omega-3 fats and demonstrates antibacterial activity [2]. It is also a known component of the defensive secretions and pheromones of true bugs (Hemiptera) [1] [5].

Critical Experimental Notes

  • Parameter Gaps: The original publication is a short communication, so crucial parameters like reaction temperature, time, molar ratios of starting material to NBS, exact solvent system, and reaction yield are not specified [1].
  • Safety Considerations:
    • 2-Ethylfuran is highly flammable and air-sensitive, requiring handling under an inert atmosphere and away from ignition sources [3] [4].
    • The hazard statements for 4-oxo-(E)-2-hexenal indicate potential health risks upon ingestion, skin contact, or inhalation (H302, H312, H332). Consult its Safety Data Sheet (SDS) before use [2].

Recommendations for Protocol Development

To implement this synthesis, you will likely need to optimize the reaction conditions. Consider the following steps:

  • Parameter Scouting: Systemically vary and optimize key parameters such as solvent (e.g., acetone/water or THF/water), reaction temperature (0°C to room temperature), and the molar equivalence of NBS.
  • Reaction Monitoring: Use thin-layer chromatography (TLC) or GC-MS to monitor reaction progress and confirm the identity of the product.
  • Literature Review: Conduct a broader literature search for "furan ring-opening with NBS" to find more detailed general procedures that can be adapted for this specific synthesis.

References

Comprehensive Analytical Methods for GC-MS Detection of 4-oxo-(E)-2-hexenal: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-oxo-(E)-2-hexenal (4-OHE)

4-oxo-(E)-2-hexenal (this compound) is a highly reactive α,β-unsaturated aldehyde that has garnered significant scientific interest due to its diverse biological activities and implications in various research fields. This compound is characterized by its structural properties featuring both carbonyl and α,β-unsaturated functional groups, which contribute to its chemical reactivity and biological effects. This compound is recognized as a common component in insect secretions, particularly in species such as Dolycoris baccarum (heteroptera: Pentatomidae), where it functions as a defensive compound [1] [2]. Additionally, this compound is generated through the peroxidation of omega-3 fatty acids, which are abundantly present in dietary fats including fish oil, perilla oil, rapeseed oil, and soybean oil [3]. This endogenous formation pathway positions this compound as a biologically relevant lipid peroxidation product with potential mutagenic properties.

The significance of this compound in research spans multiple disciplines, from entomology to toxicology and drug development. Studies have demonstrated that this compound possesses potent antibacterial activity, inhibiting bacterial growth at concentrations as low as 10 μg [1] [2]. Comparative analyses have revealed that this compound exhibits stronger antibacterial effects than related compounds such as (E)-2-hexenal and (E)-2-octenal, likely due to the enhanced reactivity of its α,β-unsaturated aldehyde structure with nucleophilic molecules in biological systems [2]. Furthermore, this compound has been identified as a mutagenic compound in the Ames test and has been shown to form DNA adducts with various deoxynucleosides, including 2'-deoxyguanosine (dG), 2'-deoxyadenosine (dA), 2'-deoxycytidine (dC), and 5-methyl-2'-deoxycytidine (5-Me-dC) [3]. These DNA modifications have been detected in both mouse models following oral administration of this compound and in human lung tissue, suggesting potential implications for genetic toxicity and carcinogenicity [3].

GC-MS Detection Methods for this compound

Instrumentation and Analytical Parameters

The detection and identification of this compound via gas chromatography-mass spectrometry (GC-MS) requires specific instrumentation and optimized parameters to ensure accurate characterization of this compound. The fundamental GC-MS system should include a gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with electron ionization (EI) capabilities. For the analysis of this compound in insect secretions, researchers have employed established GC-MS protocols that successfully identified and quantified this compound in both nymphs and adults of Dolycoris baccarum [1] [2]. These methods typically utilize standard non-polar to mid-polar capillary columns (such as DB-5 or equivalent) with dimensions of 30 m × 0.25 mm i.d. and 0.25 μm film thickness, which provide optimal separation for compounds of medium to high volatility like this compound.

The chromatographic conditions must be carefully controlled to achieve proper separation and detection. The initial oven temperature should be set in the range of 40-50°C, held for 1-2 minutes, then increased to 250-280°C at a rate of 5-10°C/min, with a final hold time of 5-10 minutes. The injector temperature should be maintained at 250°C, and the injection volume is typically 1 μL in splitless mode to maximize sensitivity. The carrier gas is helium, with a constant flow rate of 1.0 mL/min. For mass spectrometric detection, the ion source temperature should be set at 200-230°C, the interface temperature at 250-280°C, and the electron energy at 70 eV. Mass spectra are acquired in full scan mode (e.g., m/z 40-350) for qualitative identification, while selected ion monitoring (SIM) mode is recommended for quantitative analyses to enhance sensitivity [1] [2].

Sample Preparation Protocols
2.2.1 Insect Secretion Samples

The extraction protocol for this compound from insect secretions involves careful collection and processing to ensure accurate quantification. For the analysis of Dolycoris baccarum, secretions are collected from both nymphs and adults using gentle solvent extraction. The recommended procedure begins with cold anesthesia of the insects to minimize stress-induced variation in secretion composition. The secretions are then collected using micro-capillaries or by briefly immersing the insects in chilled solvent such as dichloromethane or hexane for 5-10 seconds. The extract is concentrated under a gentle stream of nitrogen to approximately 100 μL, followed by direct analysis via GC-MS [1] [2]. This method has been successfully employed to quantify this compound at levels of 66.5 ± 34.7 μg/bug in nymphs and 87.4 ± 48.0 μg/bug in adults [2].

2.2.2 Biological Tissue and DNA Adduct Samples

For the analysis of this compound-DNA adducts in biological systems, a more comprehensive extraction and cleanup procedure is required. Tissues (e.g., stomach, intestine, lung) should be homogenized in ice-cold buffer containing appropriate antioxidants such butylated hydroxytoluene (BHT) to prevent artificial oxidation during processing. The DNA isolation can be performed using standard phenol-chloroform extraction protocols or commercial DNA extraction kits. The purified DNA should be enzymatically hydrolyzed to deoxynucleosides using a combination of nucleases and phosphatases. The resulting hydrolysate requires solid-phase extraction (SPE) cleanup before LC-MS/MS analysis [3]. While this specific protocol focuses on LC-MS/MS rather than GC-MS, adaptations for GC-MS analysis would include derivatization steps to enhance volatility, such as silylation with BSTFA or MSTFA, which would enable the detection of this compound-modified nucleosides following the same fundamental principles.

Table 1: GC-MS Instrument Parameters for this compound Analysis

Parameter Setting Notes
Column Type DB-5ms or equivalent 30 m × 0.25 mm i.d., 0.25 μm film thickness
Injector Temperature 250°C -
Injection Mode Splitless 1 min purge-off time
Injection Volume 1 μL -
Carrier Gas Helium Constant flow, 1.0 mL/min
Oven Program 40°C (2 min) to 280°C at 8°C/min Final hold: 5 min
Transfer Line Temperature 280°C -
Ion Source Temperature 230°C -
Ionization Mode Electron Ionization (EI) 70 eV
Mass Range m/z 40-350 Full scan mode
Solvent Delay 3-4 min -

Quantitative Analysis and Method Validation

Quantitative Data from Experimental Studies

The quantitative analysis of this compound across different biological systems has revealed important concentration ranges that researchers can reference for method development and validation. In insect secretion studies, the quantification data demonstrates that this compound is present in significant amounts in both nymphs and adults of Dolycoris baccarum, with measured concentrations of 66.5 ± 34.7 μg/bug in nymphs and 87.4 ± 48.0 μg/bug in adults [2]. These values were obtained through external calibration using authentic standards, with the GC-MS system calibrated daily using fresh standard solutions. The study also established the antibacterial activity threshold of this compound, demonstrating growth inhibition of various bacteria starting at 10 μg [2]. This quantitative information is crucial for designing experiments involving bioactivity assessments of this compound.

In mammalian systems, the analysis of this compound-DNA adducts has revealed much lower concentration ranges, necessitating highly sensitive detection methods. Following oral administration of this compound to mice, the resulting DNA adducts were detected in stomach and intestinal DNA in the range of 0.25-43.71 per 10^8 bases [3]. The analytical technique employed for these measurements was LC-MS/MS rather than GC-MS, highlighting the need for researchers to select appropriate instrumentation based on their specific analytical requirements. Importantly, this compound-DNA adducts have also been detected in human lung tissue at concentrations ranging from 2.6-5.9 per 10^9 bases, with no significant differences observed between smokers and nonsmokers [3]. This finding suggests endogenous formation of this compound from lipid peroxidation processes in human tissues.

Table 2: Quantitative Data for this compound in Various Biological Systems

Sample Type Concentration Analytical Method Biological Activity
Dolycoris baccarum Nymphs 66.5 ± 34.7 μg/bug GC-MS Defense secretion
Dolycoris baccarum Adults 87.4 ± 48.0 μg/bug GC-MS Defense secretion
Antibacterial Activity Growth inhibition starting at 10 μg Bioassay + GC-MS Antibacterial compound
This compound-DNA Adducts in Mouse Organs 0.25-43.71/10^8 bases LC-MS/MS Mutagenic activity
This compound-dC in Human Lung 2.6-5.9/10^9 bases LC-MS/MS Endogenous adduct formation
Quality Control and Method Validation

For reliable quantification of this compound, implementation of comprehensive quality control measures is essential. The method should include system suitability tests performed each day of analysis, consisting of injections of standard solutions to verify retention time stability, peak shape, and mass spectral quality. The use of internal standards is strongly recommended, preferably stable isotope-labeled analogs of this compound if commercially available; otherwise, structurally similar compounds such as dodecane or tetradecane can serve as effective internal standards for retention time monitoring and semi-quantitation [1] [2]. For calibration curves, a minimum of five concentration points should be used, spanning the expected concentration range in samples. The correlation coefficient (R²) should exceed 0.995 for acceptable linearity.

The method validation for this compound analysis should include determination of precision (both intra-day and inter-day), accuracy (through spike recovery experiments), limit of detection (LOD), and limit of quantitation (LOQ). For insect secretion analyses, recovery experiments should demonstrate 85-115% recovery of spiked standards, with precision values below 15% RSD [2]. The LOD for this compound in full scan GC-MS mode is typically in the low nanogram range, while SIM mode can achieve picogram-level detection. For DNA adduct studies, the exceptional sensitivity required (detecting adducts at frequencies of 1 in 10^8 bases) necessitates the use of LC-MS/MS with optimized MRM transitions rather than conventional GC-MS [3].

Advanced Methodologies and Complementary Techniques

Comprehensive Two-Dimensional GC×GC-MS

For complex samples containing this compound alongside numerous other compounds, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) offers enhanced separation power and detection sensitivity. The GcDUO software provides an open-source platform specifically designed for processing and analyzing GC×GC-MS data, integrating advanced chemometric methods including Parallel Factor Analysis (PARAFAC) and PARAFAC2 [4]. This approach is particularly valuable for untargeted analysis where this compound might be one of many compounds of interest in complex biological mixtures. The software comprises six modules: data import, region of interest (ROI) selection, deconvolution, peak annotation, data integration, and visualization, facilitating comprehensive and flexible data processing [4].

The GC×GC-MS methodology provides significant advantages for this compound analysis in several scenarios. First, it offers enhanced peak capacity that can separate this compound from co-eluting compounds that might be unresolved in conventional GC-MS. Second, the structured patterns in the two-dimensional separation space can aid in compound identification through location-specific information. Third, the increased sensitivity resulting from the focusing effect of modulation can lower detection limits for trace-level this compound. Finally, the chemometric tools integrated in GcDUO, particularly PARAFAC2, enable deconvolution of overlapping peaks even in the presence of retention time shifts between samples [4]. This capability is especially valuable when analyzing this compound in complex biological matrices where retention time stability may be challenging to maintain across multiple samples.

Complementary Analytical Approaches

Several complementary techniques can enhance the GC-MS analysis of this compound, particularly when dealing with complex biological matrices. Mass spectrometry imaging (MSI) approaches, including matrix-assisted laser desorption/ionization (MALDI-MSI) and laser desorption/ionization (LDI-MSI), can provide spatial information about compound distribution in tissue samples [5]. While these techniques are not directly applicable to volatile compounds like this compound without derivatization, they offer valuable contextual information about the tissue microenvironment from which this compound might originate. Additionally, chemometric analysis methods such as hierarchical clustering analysis (HCA), principal component analysis (PCA), and partial least-squares discriminate analysis (PLS-DA) can extract maximum useful information from chromatographic data and help identify this compound as a significant marker in different sample groups [6].

For the analysis of this compound-DNA adducts, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the most sensitive and specific approach [3]. The protocol involves DNA isolation from tissues, enzymatic hydrolysis to deoxynucleosides, solid-phase extraction cleanup, and subsequent analysis by LC-MS/MS with multiple reaction monitoring (MRM). The characterized DNA adducts include this compound-dA, this compound-dC, this compound-dG, and this compound-5-Me-dC, which have been detected in mouse organs following oral administration of this compound and in human lung DNA [3]. This method provides exceptional sensitivity, capable of detecting adducts at frequencies as low as a few per 10^9 bases, making it suitable for monitoring human exposure to this mutagenic compound.

Experimental Workflows

The following workflow diagrams illustrate key experimental procedures for GC-MS analysis of this compound, created using DOT language with color specifications from the provided palette.

Sample Preparation Workflow

sample_preparation start Start Sample Preparation collection Sample Collection (Insect secretion or tissue) start->collection extraction Solvent Extraction (Dichloromethane or hexane) collection->extraction concentration Concentration under N₂ extraction->concentration derivatization Derivatization (if needed) (BSTFA or MSTFA) concentration->derivatization reconstitution Reconstitution in appropriate solvent derivatization->reconstitution storage Sample Storage (-20°C or lower) reconstitution->storage gcms_analysis GC-MS Analysis storage->gcms_analysis

GC-MS Analysis Workflow

gcms_workflow start Start GC-MS Analysis system_check System Suitability Check start->system_check calibration Calibration with External Standards system_check->calibration sample_injection Sample Injection (1μL, splitless mode) calibration->sample_injection separation Chromatographic Separation (40°C to 280°C at 8°C/min) sample_injection->separation ms_detection Mass Spectrometric Detection (EI, 70eV, m/z 40-350) separation->ms_detection data_analysis Data Analysis and Peak Identification ms_detection->data_analysis quantification Quantification (External calibration curve) data_analysis->quantification report Result Reporting quantification->report

Data Analysis Workflow

data_analysis start Start Data Analysis raw_data Raw Data Acquisition start->raw_data peak_integration Peak Integration and Background Subtraction raw_data->peak_integration library_search Mass Spectral Library Search (NIST, Wiley, etc.) peak_integration->library_search confirmation Compound Confirmation with Reference Standard library_search->confirmation quantification Quantitative Analysis (Calibration curve) confirmation->quantification statistical_analysis Statistical Analysis (PCA, HCA, PLS-DA if needed) quantification->statistical_analysis interpretation Data Interpretation statistical_analysis->interpretation

Troubleshooting and Technical Notes

Common Analytical Challenges and Solutions

The GC-MS analysis of this compound may present several analytical challenges that require specific troubleshooting approaches. One common issue is peak tailing or adsorption in the chromatographic system, which can be addressed by ensuring proper inlet liner deactivation, using a guard column, and maintaining the analytical column in good condition. Another challenge is the potential degradation of this compound during analysis due to its reactive nature; this can be minimized by using fresh solutions, reducing analysis times, and storing samples at low temperatures with appropriate antioxidants. For quantitative analyses, inconsistent response factors may be observed, necessitating regular calibration and potentially the use of internal standards to correct for instrument variability.

When analyzing this compound in complex biological matrices, matrix effects can significantly impact detection sensitivity and accuracy. Implementing effective sample cleanup procedures such as solid-phase extraction (SPE) can mitigate these effects. Additionally, mass spectrometric interferences from co-eluting compounds may complicate identification and quantification; using the GC×GC-MS approach with advanced chemometric deconvolution can resolve many of these issues [4]. For the lowest detection limits needed in DNA adduct studies, transitioning to LC-MS/MS methodology may be necessary, as this approach provides the required sensitivity and specificity for detecting this compound-modified nucleosides at extremely low concentrations [3].

Applications in Research and Drug Development

The analytical methods for this compound detection have significant applications across multiple research domains. In entomological research, these protocols enable the study of insect defense mechanisms and chemical ecology [1] [2]. In toxicology and mutagenicity studies, the detection of this compound-DNA adducts provides insights into the compound's genotoxic potential and its role in lipid peroxidation-mediated DNA damage [3]. For drug development applications, understanding this compound formation and activity can inform the design of antioxidants or protective agents against lipid peroxidation products. Additionally, the antibacterial properties of this compound may inspire the development of novel antimicrobial agents based on its chemical structure [2].

The methodological approaches described in this document can be adapted for various research scenarios involving this compound. When studying the antibacterial activity of this compound, researchers can combine the GC-MS quantification methods with microbiological assays to establish structure-activity relationships. For toxicological assessments, the integration of this compound detection with DNA adduct analysis provides a comprehensive approach to evaluating the compound's biological effects. Furthermore, the application of advanced chemometric methods [4] [6] enhances the value of chromatographic data, enabling more sophisticated pattern recognition and biomarker discovery in complex biological systems exposed to this compound or related reactive aldehydes.

References

extraction protocol 4-oxo-(E)-2-hexenal from insect exuviae

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Evidence and Context

The key study identified deals with the chemical ecology of bed bugs (Cimex lectularius) and analyzes the volatile compounds from their nymphal exuviae (cast skins) [1].

  • Confirmed Presence: The research consistently detected 4-oxo-(E)-2-hexenal in the headspace of freshly shed bed bug exuviae, alongside other aldehydes like (E)-2-hexenal, (E)-2-octenal, and 4-oxo-(E)-2-octenal [1].
  • Source and Retention: Microscopic examination revealed that the volatile aldehydes are retained in the pocket-like structures of the dorsal abdominal glands on the exuviae, from which they slowly dissipate over time through evaporation or degradation [1].
  • Primary Analytical Method: The study used Solid Phase Microextraction (SPME) for headspace analysis. This is a solvent-free technique that uses a coated fiber to adsorb volatile compounds directly from the air above a sample [1]. Specifically:
    • SPME Fiber: 75 µm carboxen/polydimethylsiloxane (PDMS)
    • Sampling Time: 18 hours
    • Temperature: 25–26 °C [1]

While not a direct protocol for 4-oxo-(E)-2-hexenal, a related paper on obtaining chitosan from insect exuviae outlines a general sample preparation workflow that is common in biochemical extraction. The following diagram illustrates this generalized process, which can be adapted for your target compound.

G Start Start: Insect Exuviae P1 Pre-processing (Grinding & Sieving) Start->P1 P2 Extraction Process P1->P2 P3 Filtration & Purification P2->P3 P4 Analysis & Characterization P3->P4 End Target Compound P4->End

Key Experimental Details from the Literature

The table below summarizes the quantitative findings and specific conditions related to the aldehydes found in bed bug exuviae, which are crucial for informing any protocol development.

Aspect Details from Literature
Insect Species Bed bug (Cimex lectularius, 'Earl' strain) [1]
Sample Material Nymphal exuviae (1st to 5th instar) [1]
Key Volatiles Identified (E)-2-hexenal, 4-oxo-(E)-2-hexenal, (E)-2-octenal, 4-oxo-(E)-2-octenal [1]
Quantification Insight Aldehyde quantities are highest in fresh exuviae and dissipate significantly over time (e.g., in 45- and 99-day-old samples) [1]
Critical Precaution Avoid using CO₂ for insect anesthesia, as it can trigger the release of alarm pheromones (these aldehydes), contaminating the sample [1]

Developing a Practical Extraction Approach

Given the absence of a direct protocol, here is a suggested approach built on the gathered information:

  • Sample Collection and Preparation: Collect fresh exuviae. Avoid any use of CO₂. Based on general practices for processing insect exuviae, you may need to grind and sieve the material to increase the surface area for extraction [2].
  • Extraction Method Selection:
    • Headspace-SPME: This is the most direct method indicated by the search results for volatile collection [1]. You can follow the parameters above (75 µm CAR/PDMS fiber, extended sampling time).
    • Solvent Extraction: If SPME is not available, a conventional solvent extraction could be developed. You would need to optimize the choice of solvent (e.g., dichloromethane or hexane for semi-volatiles), extraction time, and temperature. This would be followed by a concentration step (e.g., using a nitrogen evaporator).
  • Analysis: The extracted compounds would typically be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify 4-oxo-(E)-2-hexenal.

Recommended Research Path

To proceed, I suggest you:

  • Consult Specialized Databases: Perform a detailed search on platforms like SciFinder-n or Reaxys, which are specifically designed for retrieving chemical and procedural information.
  • Review Broader Literature: Look into studies on the chemical ecology of other Hemiptera insects, as they may produce similar compounds and have published extraction methods.
  • Adapt General Protocols: Use standard protocols for the extraction of semi-volatile organic compounds from biological matrices as a starting point for optimization.

References

Comprehensive Application Notes and Protocols: Antibacterial Activity Assessment of 4-Oxo-(E)-2-hexenal

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Oxo-(E)-2-hexenal

4-Oxo-(E)-2-hexenal (4-OHE) is an α,β-unsaturated carbonyl compound with significant biological activity, originally identified in the defensive secretions of the heteropteran insect Dolycoris baccarum (sloe bug). This reactive aldehyde serves as a potent defense compound in insects and exhibits notable antibacterial properties against various bacterial strains [1] [2]. The compound's molecular structure features both an aldehyde group and a ketone group separated by an unsaturated carbon-carbon double bond, creating a reactive electrophile that readily interacts with cellular nucleophiles. This structural characteristic underpins its mechanism of antibacterial action and broader biological activity.

The interest in this compound within antimicrobial research stems from its enhanced potency compared to related aliphatic aldehydes, positioning it as a promising template for developing novel antibacterial agents. Research indicates that this compound is produced by both nymphal and adult stages of Dolycoris baccarum, with quantified amounts of 66.5 ± 34.7 μg/bug in nymphs and 87.4 ± 48.0 μg/bug in adults [1] [2] [3]. Beyond its antibacterial effects, studies have revealed that this compound induces permanent locomotive impairments in insects through covalent binding to biologically active thiols, suggesting a broader reactivity profile with significant implications for its mechanism of action [4].

Antibacterial Activity Assessment

Quantitative Antibacterial Data

The antibacterial efficacy of 4-Oxo-(E)-2-hexenal has been quantitatively demonstrated against various bacterial species. Research employing the paper disk diffusion method has established that this compound exhibits dose-dependent growth inhibition against both Gram-positive and Gram-negative bacteria [5]. The compound demonstrates significant antibacterial activity starting at concentrations as low as 10 μg in disk diffusion assays [1] [2] [3].

Table 1: Antibacterial Activity Profile of 4-Oxo-(E)-2-hexenal

Bacterial Species Gram Classification Minimum Inhibitory Concentration Relative Susceptibility
Methylophylus spp. Gram-positive ≤10 μg High
Helicobacter pylori Gram-negative ≤10 μg High
Pseudomonas sp. Gram-negative ≤10 μg High
Escherichia coli Gram-negative ≤10 μg High
Comparative Efficacy Against Related Compounds

Studies have compared the antibacterial potency of this compound with other related aldehydes to establish structure-activity relationships. The research demonstrates that this compound possesses superior antibacterial activity compared to both (E)-2-hexenal and (E)-2-octenal [1] [5]. This enhanced efficacy is attributed to the presence of the 4-oxo functional group, which increases the compound's reactivity with biological nucleophiles.

Table 2: Comparative Antibacterial Activity of α,β-Unsaturated Aldehydes

Compound Relative Antibacterial Activity Key Structural Features Reactivity with Nucleophiles
4-Oxo-(E)-2-hexenal High α,β-unsaturated aldehyde with 4-oxo group Very high
(E)-2-hexenal Moderate α,β-unsaturated aldehyde Moderate
(E)-2-octenal Moderate α,β-unsaturated aldehyde with longer chain Moderate
C6-alcohols Low Saturated alcohol Low

The broad-spectrum activity of this compound against both Gram-positive and Gram-negative bacteria suggests that its mechanism of action targets fundamental cellular components common to diverse bacterial species [5]. This broad applicability enhances its potential as a lead compound for developing novel antibacterial agents with multiple applications in pharmaceutical development and antimicrobial surface treatments.

Mechanism of Action

Molecular Mechanisms of Antibacterial Activity

The primary mechanism underlying the antibacterial activity of 4-Oxo-(E)-2-hexenal involves its reactivity as an electrophile targeting essential nucleophilic centers in bacterial cells. The compound contains an α,β-unsaturated carbonyl system that functions as a Michael acceptor, readily undergoing addition reactions with biological nucleophiles [1] [5]. This reactivity is significantly enhanced by the presence of the 4-oxo group, which further increases the electrophilicity of the β-carbon through additional electronic effects.

Research indicates that this compound specifically targets sulfhydryl groups in cysteine residues of essential bacterial proteins and enzymes [4]. This covalent modification disrupts protein function, enzymatic activity, and critical cellular processes, ultimately leading to growth inhibition or bacterial death. Additionally, evidence suggests that this compound may interact with other nucleophilic cellular components, including amino groups in nucleic acids and phospholipids in bacterial membranes, contributing to its broad-spectrum antibacterial effects [5].

Structure-Activity Relationship

The relationship between the chemical structure of this compound and its biological activity provides important insights for antimicrobial development:

  • α,β-Unsaturated Aldehyde System: The conjugated system between the carbon-carbon double bond and the carbonyl group creates an electron-deficient β-carbon that readily reacts with nucleophiles via Michael addition [1] [5]

  • 4-Oxo Group Enhancement: The ketone group at the 4-position significantly enhances reactivity compared to simple (E)-2-alkenals, likely through electronic effects that further increase electrophilicity [1]

  • Carbon Chain Length: The six-carbon backbone provides optimal balance between hydrophobicity (for membrane penetration) and reactivity [5]

The following diagram illustrates the mechanism of action of 4-Oxo-(E)-2-hexenal:

G OHE 4-Oxo-(E)-2-hexenal Interaction Covalent Adduct Formation OHE->Interaction Electrophile Nucleophiles Cellular Nucleophiles Nucleophiles->Interaction Nucleophiles Effects Cellular Consequences Interaction->Effects P1 Protein Dysfunction Effects->P1 P2 Enzyme Inhibition Effects->P2 P3 Membrane Damage Effects->P3 P4 Growth Inhibition Effects->P4 SH Thiol Groups (Cysteine residues) SH->Nucleophiles NH2 Amino Groups (Nucleic acids) NH2->Nucleophiles Other Other Nucleophiles Other->Nucleophiles

Experimental Protocols

Compound Handling and Storage

Protocol 4.1.1: Storage and Handling Guidelines for 4-Oxo-(E)-2-hexenal

4-Oxo-(E)-2-hexenal is a reactive compound that requires proper handling to maintain stability and prevent degradation.

  • Storage Conditions:

    • Store at -20°C or below under inert atmosphere (argon or nitrogen)
    • Use amber glass vials to protect from light
    • Ensure containers are tightly sealed to prevent evaporation and oxidation
    • Maintain anhydrous conditions using appropriate desiccants
  • Solution Preparation:

    • Prepare fresh solutions immediately before use
    • Use HPLC-grade solvents such as dimethyl sulfoxide (DMSO), methanol, or acetonitrile
    • For biological assays, sterile-filter solutions through 0.22 μm membranes
    • Standard stock solutions typically range from 10-100 mg/mL in DMSO
  • Stability Considerations:

    • Monitor solutions for discoloration (transition to brown indicates degradation)
    • Avoid repeated freeze-thaw cycles of stock solutions
    • Perform periodic quality control using TLC or HPLC to verify compound integrity
    • Under proper conditions, stock solutions remain stable for up to 4 weeks at -20°C
Antibacterial Susceptibility Testing

Protocol 4.2.1: Paper Disk Diffusion Assay

This method evaluates the antibacterial activity of this compound based on diffusion through agar and formation of inhibition zones.

  • Materials Required:

    • Mueller-Hinton Agar (MHA) plates or appropriate medium for test organisms
    • Sterile paper disks (6-8 mm diameter)
    • Test bacterial cultures (overnight broth cultures adjusted to ~10^8 CFU/mL)
    • Sterile DMSO as solvent control
    • Reference antibiotics as positive controls
  • Procedure:

    • Prepare bacterial lawns by swabbing adjusted cultures evenly onto MHA plates
    • Apply sterile paper disks to the inoculated agar surface
    • Apply test solutions (10 μL containing 1-100 μg this compound) to respective disks
    • Include solvent control (DMSO alone) and positive control (known antibiotic)
    • Allow disks to dry briefly, then incubate plates at 37°C for 18-24 hours
    • Measure zones of inhibition (including disk diameter) in millimeters
  • Interpretation:

    • Record mean inhibition zone diameters from triplicate measurements
    • Consider ≥7 mm zone beyond disk edge as indicative of significant activity
    • Compare activity relative to positive and negative controls
    • Determine minimum inhibitory concentration (MIC) through serial dilution

Protocol 4.2.2: Broth Microdilution Method for MIC Determination

This quantitative method determines the minimum concentration of this compound that inhibits visible bacterial growth.

  • Materials:

    • Sterile 96-well microtiter plates with lids
    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate medium
    • Bacterial inoculum standardized to 5×10^5 CFU/mL in broth
    • Sterile DMSO for compound dilution
  • Procedure:

    • Prepare two-fold serial dilutions of this compound in CAMHB (typical range: 0.5-256 μg/mL)
    • Add 100 μL of each dilution to microtiter plate wells
    • Inoculate wells with 100 μL of standardized bacterial suspension (final ~5×10^5 CFU/mL)
    • Include growth control (inoculated broth only), sterility control (broth only), and solvent control
    • Cover plates and incubate at 37°C for 16-20 hours without shaking
    • Assess growth visually or measure optical density at 600 nm
  • MIC Determination:

    • The MIC is the lowest concentration that completely inhibits visible growth
    • Compare with solvent control to account for any solvent effects
    • Perform determinations in triplicate for statistical validity

The following diagram illustrates the experimental workflow for antibacterial assessment:

G Start Study Design SD1 Define concentration range (typically 1-100 μg) Start->SD1 SD2 Select bacterial strains (Gram+ and Gram-) Start->SD2 SD3 Determine replicates (minimum n=3) Start->SD3 Prep Compound Preparation CP1 Weigh this compound (protect from light) Prep->CP1 CP2 Prepare stock solution (in DMSO) Prep->CP2 CP3 Serial dilution in appropriate solvent Prep->CP3 Assay Antibacterial Assay AS1 Disk Diffusion (qualitative screening) Assay->AS1 AS2 Broth Microdilution (quantitative MIC) Assay->AS2 AS3 Time-kill Assay (bactericidal kinetics) Assay->AS3 Analysis Data Analysis DA1 Measure inhibition zones Analysis->DA1 DA2 Determine MIC values Analysis->DA2 DA3 Statistical analysis Analysis->DA3 SD3->Prep CP3->Assay AS1->Analysis AS2->Analysis AS3->Analysis

Practical Considerations and Applications

Stability and Storage Guidelines

The reactivity of this compound that contributes to its antibacterial activity also presents challenges for experimental work. Proper handling and storage are critical for obtaining reproducible results. Commercial this compound is typically provided as a 95% pure liquid [6] and should be stored under inert atmosphere at -20°C or lower to prevent degradation. The compound is susceptible to polymerization and oxidation, particularly when exposed to light, air, or elevated temperatures.

For biological assays, fresh stock solutions should be prepared immediately before use, with DMSO as the recommended solvent due to its ability to dissolve this compound while maintaining compound integrity. The concentration of stock solutions should be verified spectrophotometrically when possible, using the known extinction coefficient for the compound. Researchers should note that this compound has a boiling point of approximately 100°C at 5 Torr [6] and a predicted density of 0.969±0.06 g/cm³, which are useful parameters for handling and quantification.

Safety Considerations

4-Oxo-(E)-2-hexenal requires careful handling due to its reactivity with biological molecules:

  • Hazard Statements: Based on its reactivity profile, this compound carries the GHS warning symbol with hazard statements H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) [6]

  • Personal Protective Equipment: Wear appropriate gloves (nitrile recommended), lab coat, and safety glasses when handling the compound

  • Engineering Controls: Use fume hood for all procedures involving powder transfer or solution preparation to prevent inhalation exposure

  • Decontamination: Spills should be contained immediately and treated with appropriate decontamination solutions

Research Applications

The unique properties of this compound make it valuable for several research applications:

  • Antimicrobial Development: As a template for designing novel antibacterial agents with potential activity against multidrug-resistant strains
  • Chemical Biology: As a tool compound for studying cellular responses to electrophilic stress
  • Signaling Studies: Investigation of its potential role in inter-organismal communication and defense mechanisms
  • Structure-Activity Relationship Studies: As a lead compound for developing more selective and potent antimicrobial agents

The current market price for research quantities of this compound is approximately $496.67 for 5 mg [6], reflecting both the complexity of its synthesis and its specialized research applications.

References

Comprehensive Application Notes and Protocols: Analysis of 4-oxo-(E)-2-hexenal DNA Adduct Formation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-oxo-(E)-2-hexenal (4-OHE) and Its Biological Significance

4-oxo-(E)-2-hexenal (this compound) is a highly reactive mutagenic compound formed through the peroxidation of omega-3 polyunsaturated fatty acids. This aldehyde has garnered significant scientific interest due to its direct mutagenic properties and ability to form stable DNA adducts in various biological systems. Research has demonstrated that this compound exhibits mutagenic activity in Salmonella typhimurium strains TA100 and TA104 without requiring metabolic activation, confirming its direct genotoxic potential [1]. The compound is not only generated endogenously through lipid peroxidation but can also be introduced exogenously through dietary sources, with studies detecting particularly high concentrations in broiled saury and other heat-processed foods containing omega-3 fats [1].

The significance of this compound in human health stems from its ability to form covalent adducts with DNA bases, potentially leading to mutations and initiating processes that may contribute to cancer development, particularly in tissues exposed to high levels of lipid peroxidation. A landmark study analyzing 68 human autopsy tissues confirmed the presence of this compound-derived DNA adducts in various organs including colon, heart, kidney, liver, lung, pancreas, small intestine, and spleen, demonstrating that human exposure is widespread and these adducts represent significant DNA lesions with potential deleterious effects on human health [2]. Understanding the formation, detection, and biological consequences of this compound-DNA adducts is therefore crucial for advancing our knowledge of lipid peroxidation-induced mutagenesis and developing strategies to mitigate its effects.

Analytical Methods for this compound-DNA Adduct Detection

Principle of Adduct Formation and Detection

The detection and quantification of this compound-DNA adducts relies primarily on liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS). This analytical approach provides the sensitivity and specificity required to detect these adducts at the biologically relevant levels found in both experimental models and human tissues [1] [2]. This compound reacts with DNA to form characteristic adducts with deoxyguanosine (dG), deoxycytidine (dC), and 5-methyl-deoxycytidine (5-Me-dC), designated as dG, dC, and 5-Me-dC*, respectively [1]. The butanone-etheno (Bε) derivatives of these nucleosides serve as specific biomarkers for this compound exposure and DNA damage.

The analytical process typically involves DNA extraction from tissues of interest, followed by enzymatic hydrolysis to individual nucleosides, solid-phase extraction for cleanup and enrichment of adducts, and finally LC/ESI-MS/MS analysis for specific detection and quantification. The exceptional sensitivity of modern MS instrumentation enables detection of these adducts at frequencies as low as several adducts per 10^8 normal nucleotides in human tissue samples, which is essential for monitoring environmentally relevant exposure levels [2]. The reliability of this methodology has been confirmed through its successful application in multiple tissue types from both animal models and human specimens, providing a robust approach for assessing this compound-induced DNA damage.

Quantitative Data Summary of this compound-DNA Adducts

Adduct Levels in Experimental Models and Human Tissues

Table 1: this compound-DNA Adduct Levels in Experimental Models

Experimental Model Administration Route Tissues Analyzed Adducts Detected Adduct Levels Reference
Mice Oral administration Esophagus, stomach, intestine dG, dC, 5-Me-dC* Detected (specific levels not reported) [1]
In vitro DNA reaction Direct treatment Calf thymus DNA dG, dC, 5-Me-dC* Dose-dependent formation [1]

Table 2: this compound-DNA Adduct Levels in Human Autopsy Tissues

Human Tissue Specific Adduct Median Level (per 10^8 bases) Range (per 10^8 bases) Correlation with 4-ONE Adducts Reference
Various organs* Butanone-etheno-2'-deoxycytidine (BεdC) ~1.4 (estimated from HεdC ratio) Up to significant levels R² = 0.94 with 4-ONE-derived HεdC [2]
Various organs* 4-ONE-derived HεdC 10 Up to >100 in several cases Reference for correlation [2]
Various organs* 4-ONE-derived HεdA 15 Up to >100 in several cases - [2]
Various organs* 4-ONE-derived HεdG 8.6 Up to >100 in several cases - [2]

*Includes colon, heart, kidney, liver, lung, pancreas, small intestine, and spleen samples from 68 human autopsy cases [2].

The quantitative data summarized in Tables 1 and 2 reveal several important patterns in this compound-DNA adduct formation. In human tissues, this compound-derived DNA adducts are consistently detected, with BεdC present at approximately 7-fold lower concentrations compared to 4-ONE-derived HεdC, yet showing an extremely strong correlation (R² = 0.94) [2]. This suggests that these related lipid peroxidation products share common formation pathways or exposure sources. Importantly, some individuals exhibited exceptionally high adduct levels (exceeding 100 adducts per 10^8 bases) across multiple tissue types, indicating potentially significant interindividual variation in exposure, metabolism, or DNA repair capacity [2].

Experimental Protocols

Protocol 1: Detection and Quantification of this compound-DNA Adducts in Biological Samples
4.1.1 Sample Preparation and DNA Extraction
  • Tissue Homogenization: Begin by homogenizing approximately 50-100 mg of tissue in 1 mL of phosphate-buffered saline (pH 7.4) using a Dounce homogenizer or similar device. Perform all procedures on ice to minimize artifactual adduct formation.
  • DNA Extraction: Extract genomic DNA using a phenol-chloroform-isoamyl alcohol (25:24:1) mixture followed by ethanol precipitation. Include RNAse A and proteinase K treatment steps to ensure high-purity DNA without protein or RNA contamination.
  • DNA Quantification and Quality Assessment: Quantify the extracted DNA by UV spectrophotometry, ensuring an A260/A280 ratio between 1.8 and 2.0. Verify DNA integrity by agarose gel electrophoresis before proceeding to enzymatic hydrolysis.
4.1.2 Enzymatic Hydrolysis and Solid-Phase Extraction
  • Enzymatic Digestion: Digest 50-100 μg of DNA using a cocktail of nucleases including DNase I, nuclease P1, phosphodiesterase I, and alkaline phosphatase in appropriate buffers. Incubate at 37°C for 24 hours to ensure complete hydrolysis to deoxynucleosides.
  • Solid-Phase Extraction (SPE): Purify the hydrolysate using C18 solid-phase extraction cartridges. Condition cartridges with methanol and water before sample application. Wash with 5% methanol to remove unmodified nucleosides, then elute adducts with 80% methanol. Evaporate eluents to dryness under a gentle nitrogen stream and reconstitute in 20 μL of water for MS analysis.
Protocol 2: In Vitro this compound-DNA Adduct Formation Studies
4.2.1 Reaction Conditions and Sample Processing
  • Standard Reaction System: Incubate 1 mg of calf thymus DNA or synthetic oligonucleotides with This compound at concentrations ranging from 10 μM to 1 mM in 50 mM phosphate buffer (pH 7.4) containing 100 μM DTPA to prevent metal-catalyzed oxidation.
  • Time and Temperature Optimization: Conduct reactions at 37°C for various time periods (2-24 hours) to establish kinetics of adduct formation. Terminate reactions by ethanol precipitation and wash DNA twice with 70% ethanol to remove unreacted this compound.
  • Positive Controls: Include reactions with known mutagens such as 4-oxo-2(E)-nonenal (4-ONE) as positive controls to validate experimental conditions and analytical detection.

Biological Context and DNA Damage Signaling

DNA Damage Signaling Pathways Activated by this compound-DNA Adducts

The bulky DNA adducts formed by this compound represent significant structural distortions in DNA that primarily activate the ATR-Chk1 DNA damage checkpoint pathway in human cells [3]. This pathway is a critical regulator of the cellular response to DNA damage and replication stress, particularly that caused by bulky DNA lesions. When DNA replication forks encounter this compound-DNA adducts during S phase, the resulting fork stalling leads to the prolonged exposure of single-stranded DNA (ssDNA), which serves as the primary signal for checkpoint activation [3].

The key protein sensors involved in recognizing this compound-induced DNA damage include Replication Protein A (RPA), which coats ssDNA regions and recruits the ATR-ATRIP complex through direct interaction with ATRIP [3]. Simultaneously, the Rad9-Hus1-Rad1 (9-1-1) clamp complex is loaded at primer-template junctions by the Rad17-RFC clamp loader, where it facilitates the recruitment and activation of TopBP1, a direct activator of ATR kinase activity [3]. Additional checkpoint mediator proteins including Claspin and Tipin then facilitate the phosphorylation and activation of Chk1 by ATR, leading to cell cycle arrest and activation of DNA repair mechanisms [3].

The following diagram illustrates the DNA damage checkpoint signaling pathway activated by this compound-induced DNA adducts:

DFA DNA_Adduct This compound-DNA Bulky Adduct Replication_Fork Replication Fork Stalling DNA_Adduct->Replication_Fork ssDNA Single-Stranded DNA (ssDNA) Replication_Fork->ssDNA RPA RPA Complex ssDNA->RPA Rad17_RFC Rad17-RFC Complex ssDNA->Rad17_RFC Primer-Template Junction ATR_ATRIP ATR-ATRIP Complex RPA->ATR_ATRIP Claspin Claspin RPA->Claspin ATR_Active Activated ATR ATR_ATRIP->ATR_Active Clamp_Complex 9-1-1 Clamp (Rad9-Hus1-Rad1) Rad17_RFC->Clamp_Complex TopBP1 TopBP1 Clamp_Complex->TopBP1 TopBP1->ATR_Active Activation Chk1 Chk1 Kinase ATR_Active->Chk1 Phosphorylation Claspin->Chk1 Tipin Tipin Tipin->Chk1 Chk1_P Phosphorylated Chk1 (Active) Chk1->Chk1_P Cell_Cycle_Arrest Cell Cycle Arrest Chk1_P->Cell_Cycle_Arrest DNA_Repair DNA Repair Activation Chk1_P->DNA_Repair

Diagram 1: DNA damage checkpoint pathway activated by this compound-induced bulky DNA adducts. The pathway illustrates key sensor proteins (green), mediator proteins (blue), and effector proteins (red) involved in the cellular response to this compound-DNA adducts.

Experimental Workflow for this compound-DNA Adduct Analysis

The comprehensive analysis of this compound-DNA adducts requires an integrated experimental approach spanning from sample preparation to data interpretation. The following workflow provides a visual representation of the key steps in this process:

DFA cluster_0 Biological Samples cluster_1 In Vitro Models Sample_Collection Sample Collection (Tissues/Cells) DNA_Extraction DNA Extraction & Quality Assessment Sample_Collection->DNA_Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis to Deoxynucleosides DNA_Extraction->Enzymatic_Hydrolysis SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Enzymatic_Hydrolysis->SPE_Cleanup LC_MS_Analysis LC/ESI-MS/MS Analysis SPE_Cleanup->LC_MS_Analysis Adduct_Identification Adduct Identification & Quantification LC_MS_Analysis->Adduct_Identification Data_Interpretation Biological Interpretation Adduct_Identification->Data_Interpretation In_vitro_Treatment In Vitro Treatment of DNA with this compound In_vitro_Precipitation Ethanol Precipitation & Washing

Diagram 2: Experimental workflow for comprehensive analysis of this compound-DNA adducts in biological samples and in vitro models.

Technical Considerations and Troubleshooting

Optimization of Analytical Parameters

Successful detection and quantification of this compound-DNA adducts requires careful attention to several technical aspects. The ionic strength of binding reactions significantly impacts the association of checkpoint proteins with DNA substrates containing bulky adducts, with optimal discrimination between damaged and undamaged DNA occurring under mildly stringent conditions [3]. For LC/ESI-MS/MS analysis, multiple reaction monitoring (MRM) transitions should be optimized using synthetic adduct standards, with particular attention to the specific fragmentation patterns of butanone-etheno derivatives.

Potential Artifacts and Quality Control

To ensure the validity of this compound-DNA adduct measurements, researchers should implement rigorous quality control measures. Artifactual adduct formation during sample preparation must be minimized by working at reduced temperatures, including antioxidants in extraction buffers where appropriate, and processing samples quickly. The use of internal standards, preferably stable isotope-labeled analogs of the target adducts, is essential for accurate quantification and to account for potential losses during sample preparation and analysis. Additionally, preservation of gland structures in exuviae studies indicates that special attention should be paid to the integrity of biological specimens, as compartmentalization of reactive compounds can significantly impact exposure assessments [4].

Conclusion

The formation and detection of this compound-DNA adducts represents a significant mechanism by which lipid peroxidation products may contribute to mutagenesis and carcinogenesis. The protocols and analytical approaches described in this document provide researchers with robust methodologies for investigating these biologically important DNA lesions. The confirmed presence of this compound-derived adducts in human tissues [2], coupled with the compound's direct mutagenic activity [1], underscores the importance of continued research in this area to fully elucidate the health implications of exposure to this lipid peroxidation product.

Future directions in this field should include more comprehensive epidemiological studies correlating adduct levels with disease outcomes, development of standardized reference materials for interlaboratory comparison, and investigation of the specific mutational signatures induced by this compound adducts in experimental systems. Such efforts will enhance our understanding of the role of lipid peroxidation-derived DNA adducts in human disease and potentially identify new strategies for risk assessment and prevention.

References

Application Notes and Protocol: LC-ESI-MS/MS Detection of 4-oxo-2-hexenal DNA Adducts

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-oxo-2-hexenal (4-OHE) is a mutagenic compound generated through the peroxidation of omega-3 fatty acids [1]. It is commonly found in dietary sources, especially in processed fats and oils, and at high concentrations in broiled fish like saury [1]. This compound reacts with DNA to form adducts with 2'-deoxyguanosine (dG), 2'-deoxycytidine (dC), 2'-deoxyadenosine (dA), and 5-methyl-2'-deoxycytidine (5-Me-dC), which are collectively referred to as This compound-DNA adducts [2]. If unrepaired, these adducts can lead to mutations and are implicated in the initiation of cancer. Consequently, the precise detection and quantification of these adducts are crucial for assessing genetic damage related to both dietary exposure and endogenous metabolic processes. This document provides a detailed protocol for the detection and quantification of this compound-DNA adducts using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS), a method renowned for its high specificity and sensitivity [2] [3] [4].


Materials and Equipment

Reagents and Chemicals
  • DNA extraction kit (e.g., phenol-chloroform based)
  • Enzymes for DNA hydrolysis: Nuclease P1, Phosphodiesterase I, Alkaline Phosphatase [3]
  • Internal Standard: Stable isotope-labeled this compound-DNA adduct standard (if available)
  • LC-MS grade solvents: Water, Methanol, Acetonitrile
  • Ammonium acetate or formic acid for mobile phase preparation
  • 4-oxo-2-hexenal (for calibration standard synthesis)
Equipment
  • LC System: Ultra-high-performance liquid chromatography system
  • Mass Spectrometer: Triple quadrupole or linear ion trap mass spectrometer equipped with an ESI source [3]
  • Analytical Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7-2.7 µm particle size) [5]
  • Centrifuge
  • Vortex mixer
  • SpeedVac concentrator
  • pH meter

Experimental Workflow

The following diagram outlines the complete experimental workflow for the analysis of this compound-DNA adducts, from sample preparation to data analysis.

workflow Experimental Workflow for this compound-DNA Adduct Analysis start Start: Tissue Sample (Human or Mouse) dna_extraction DNA Extraction & Quantification start->dna_extraction hydrolysis Enzymatic Hydrolysis to Deoxyribonucleosides dna_extraction->hydrolysis solid_phase Solid-Phase Extraction (Adduct Enrichment) hydrolysis->solid_phase is_note Add Stable Isotope-Labeled Internal Standard hydrolysis->is_note lc_ms LC-ESI-MS/MS Analysis solid_phase->lc_ms data_analysis Data Analysis & Adduct Quantification lc_ms->data_analysis end End: Results data_analysis->end


Detailed Protocol

Sample Preparation and DNA Extraction
  • Tissue Homogenization: Homogenize approximately 20-50 mg of tissue (e.g., from stomach, intestine, or lung) in a suitable buffer.
  • DNA Extraction: Isolate genomic DNA using a standard phenol-chloroform extraction method or a commercial kit. Precautions must be taken to avoid oxidative damage during extraction.
  • DNA Quantification and Purity Check: Quantify the DNA concentration using UV spectrophotometry, ensuring an A260/A280 ratio between 1.8 and 2.0.
Enzymatic Hydrolysis of DNA to Deoxyribonucleosides
  • Aliquot DNA: Transfer 10-50 µg of DNA into a nuclease-free microcentrifuge tube.
  • Enzyme Cocktail Preparation: Prepare a hydrolysis mixture containing:
    • Nuclease P1 (in sodium acetate buffer, pH 5.0)
    • Phosphodiesterase I (in Tris buffer, pH 8.0)
    • Alkaline Phosphatase (in Tris buffer, pH 8.0)
  • Internal Standard Addition: Add a known amount of stable isotope-labeled internal standard (e.g., ( ^{15}N_5 )- or ( ^{13}C )-labeled adduct) at this stage for accurate quantification [4].
  • Incubation: Incubate the mixture at 37°C for 6-8 hours to achieve complete digestion of DNA to deoxyribonucleosides.
  • Reaction Termination: Stop the reaction by heating at 95°C for 5 minutes or by adding a chelating agent. Centrifuge to remove any precipitate.
Solid-Phase Extraction (Adduct Enrichment)
  • Column Conditioning: Condition a reversed-phase C18 solid-phase extraction cartridge with methanol followed by water.
  • Sample Loading: Load the hydrolyzed DNA sample onto the conditioned cartridge.
  • Washing: Wash the cartridge with a low-percentage methanol solution in water to remove unmodified nucleosides and salts.
  • Elution: Elute the retained this compound-adducted nucleosides with a higher-percentage methanol or acetonitrile solution (e.g., 30-50%).
  • Concentration: Evaporate the eluent to dryness under a gentle stream of nitrogen or using a SpeedVac concentrator.
  • Reconstitution: Reconstitute the dried sample in a small volume (e.g., 20-30 µL) of the initial LC mobile phase for MS analysis.
LC-ESI-MS/MS Analysis

The core of the analysis involves the chromatographic separation of adducts and their detection via specific mass transitions.

4.4.1. Liquid Chromatography (LC) Conditions
  • Column: HALO ES-C18 or equivalent (150 x 1.5 mm, 2.7 µm) [5]
  • Mobile Phase A: Water with 5-10 mM ammonium acetate
  • Mobile Phase B: Methanol or Acetonitrile
  • Gradient: Optimize a linear gradient from 5% B to 95% B over 20-30 minutes.
  • Flow Rate: 0.1-0.3 mL/min
  • Injection Volume: 5-10 µL
4.4.2. Mass Spectrometry (MS) Conditions
  • Ion Source: Electrospray Ionization (ESI), positive mode
  • Scan Mode: Multiple Reaction Monitoring (MRM) is recommended for high sensitivity and specificity [4].
  • Source Parameters:
    • Capillary Voltage: 3.5 kV
    • Source Temperature: 150°C
    • Desolvation Temperature: 350°C
    • Desolvation Gas Flow: 600 L/hr

The key to identifying DNA adducts is monitoring the neutral loss of 2'-deoxyribose (dR, 116.0473 Da) [3]. The following diagram illustrates the data acquisition strategy and the characteristic fragmentation of a this compound-deoxyguanosine (dG) adduct.


Data Analysis and Quantification

Identification

Adducts are identified based on two criteria:

  • Retention Time: Matching the retention time of the analyte with that of a synthesized authentic standard.
  • MRM Transition: The specific precursor ion → product ion transition corresponding to the loss of deoxyribose and the formation of the aglycone ion.
Quantification
  • Calibration Curve: Prepare a calibration curve using known amounts of synthesized this compound-adduct standards and a constant amount of internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against concentration.
  • Calculation: The amount of each adduct in the sample is calculated by interpolating the area ratio from the calibration curve. The result is typically expressed as the number of adducts per (10^8) or (10^9) normal DNA bases [1] [2].

The table below summarizes quantitative data from previous studies for reference.

Table 1: Reported Levels of this compound-DNA Adducts in Biological Samples

Sample Source Adduct Type Reported Level (per 10⁸ bases) Notes Reference
Mouse Stomach & Intestine This compound-dG, dC, dA, 5-Me-dC 0.25 - 43.71 After oral administration of this compound [2]
Human Lung DNA This compound-dC 0.26 - 0.59 (per 10⁹ bases) No significant difference between smokers and non-smokers [2]
Model Lipid Peroxidation This compound-dG Detected Formed in reaction of linolenic acid with dG [1]

Troubleshooting and Best Practices

  • Low Signal Intensity: Ensure complete enzymatic hydrolysis of DNA. Check the efficiency of the solid-phase extraction enrichment step. Optimize MS source parameters for better ionization.
  • High Background Noise: Use high-purity solvents and reagents. Include blank samples to monitor for contamination. Ensure thorough washing during solid-phase extraction.
  • Poor Chromatographic Separation: Optimize the LC gradient and mobile phase composition. Consider using a column with a different stationary phase or smaller particle size.
  • Data Reproducibility: Always use a stable isotope-labeled internal standard to correct for losses during sample preparation and variations in MS ionization efficiency [4].

Applications and Significance

This protocol is designed for:

  • Molecular Epidemiology: Quantifying DNA damage from endogenous and exogenous exposures in human tissues [2] [4].
  • Toxicological Studies: Assessing the genotoxicity of lipid peroxidation products in model systems.
  • Dietary Risk Assessment: Evaluating the formation of this compound-DNA adducts after consumption of processed oils and fish [1].

The detection of this compound-DNA adducts in human tissues provides a direct measurement of genetic damage linked to omega-3 fat peroxidation, offering a valuable biomarker for cancer risk assessment [1] [2].


References

Comprehensive Application Notes and Protocol for Mutagenicity Testing of 4-oxo-(E)-2-hexenal in Salmonella typhimurium

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

4-oxo-(E)-2-hexenal (4-OHE) is a mutagenic α,β-unsaturated carbonyl compound generated through the peroxidation of omega-3 polyunsaturated fatty acids. Research has confirmed its formation during the thermal processing of edible vegetable oils and cooking, particularly in broiled fish, with especially high concentrations detected in broiled saury [1] [2]. This electrophilic aldehyde readily forms covalent adducts with DNA bases, making it a significant mutagenic and potential carcinogenic hazard. Its detection in both experimental settings and common dietary sources underscores the importance of standardized testing protocols for accurate mutagenicity assessment [2].

The Salmonella typhimurium reverse mutation assay, commonly known as the Ames test, serves as an indispensable first-line tool for mutagenicity identification. Its reliability in predicting potential carcinogens stems from the fundamental principle that mutagenesis is a critical component of carcinogenesis [3]. For this compound, which has demonstrated mutagenic activity in Salmonella typhimurium strains TA100 and TA104, this assay provides a crucial methodology for hazard identification, particularly for researchers and regulatory professionals concerned with lipid peroxidation products, food safety, and occupational health [1].

Key Experimental Findings on this compound Mutagenicity

Summary of Mutagenic Activity and DNA Adduct Formation

Table 1: Experimental Findings on this compound Mutagenicity and DNA Interaction

Experimental Model Key Findings Strains/Tissues Analyzed Quantitative Results
In Vitro Ames Test Confirmed mutagenic activity [1] TA100, TA104 Significant dose-dependent increase in revertant colonies
In Vivo Mouse Study DNA adducts detected in gastrointestinal tract organs [1] [4] Esophageal, stomach, and intestinal DNA dG, dC, and 5-Me-dC adducts identified
DNA Adduct Quantification Adduct levels measured in mouse organs after oral administration [4] Stomach and intestinal DNA 0.25-43.71 adducts/10⁸ bases
Human Tissue Analysis This compound-dC adduct detected in human lung DNA [4] Human lung samples 2.6-5.9 adducts/10⁹ bases
Adduct Persistence Time-dependent decrease of DNA adducts in mice [4] Stomach and intestinal DNA Gradual decrease over 7 days

The mutagenic potential of this compound extends beyond bacterial systems to mammalian tissues, where it forms specific DNA adducts. After oral administration to mice, this compound forms adducts with 2'-deoxyguanosine (dG), 2'-deoxycytidine (dC), and 5-methyl-2'-deoxycytidine (5-Me-dC) in the DNA of the esophagus, stomach, and intestine [1] [4]. The detection of this compound-dC adducts in human lung DNA, albeit at lower frequencies (2.6-5.9/10⁹ bases) with no significant difference between smokers and nonsmokers, suggests that these adducts originate from both endogenous and environmental lipid peroxidation processes [4]. These findings highlight the biological relevance of this compound as a mutagen and potential carcinogen, necessitating rigorous testing protocols.

Detailed Testing Protocol

Principle of the Salmonella Mutagenicity Assay

The Ames test utilizes several histidine-auxotrophic strains of Salmonella typhimurium that carry mutations in the histidine operon. These strains cannot synthesize histidine, an essential amino acid, and thus require its supplementation in the culture medium for growth. The test principle involves exposing these bacterial cells to the test chemical and selecting for reverse mutations (revertants) that restore the ability to synthesize histidine. A positive result, indicated by a significant, dose-dependent increase in the number of revertant colonies growing on histidine-deficient medium, identifies the test substance as a mutagen [5]. The inclusion of a mammalian liver enzyme preparation (S9 fraction) allows for the metabolic activation of promutagens, making the assay particularly suitable for detecting compounds like this compound that may require metabolic activation to exert their mutagenic effects [3] [6].

Equipment and Reagents
  • Salmonella typhimurium strains: TA98 (frameshift mutation), TA100 (base-pair substitution), and TA104. Strains should be confirmed for genotypes: histidine/biotin dependence, rfa marker (defective lipopolysaccharide barrier), uvrB gene deletion (impaired nucleotide excision repair), and presence of plasmid pKM101 (enhanced error-prone repair) [7] [5].
  • Test Compound: 4-oxo-(E)-2-hexenal, prepared in a suitable solvent such as DMSO or sterile normal saline.
  • Metabolic Activation System: S9 fraction from rat liver induced with Aroclor 1254 or phenobarbital/β-naphthoflavone. S9 mix is prepared fresh by combining S9 fraction with cofactors [5].
  • Media:
    • Oxoid Nutrient Broth No. 2: for bacterial culture growth.
    • Minimal Glucose Agar Plates: containing Vogel-Bonner medium E, glucose, and fresh agar.
    • Top Agar: containing 0.5 mM L-histidine and 0.5 mM D-biotin.
  • Controls:
    • Negative Control: Solvent alone (sterile normal saline or DMSO).
    • Positive Controls without S9: Sodium azide (1 µg/mL) for TA100, 2-nitrofluorene (1 µg/mL) for TA98.
    • Positive Controls with S9: 2-Aminoanthracene (2 µg/mL) for both TA98 and TA100 [7] [5].
Experimental Procedure
  • Preparation of Bacterial Culture: Inoculate a single colony of each Salmonella typhimurium tester strain (TA98, TA100) into Oxoid nutrient broth and incubate overnight at 37°C with constant shaking at 120 rpm [5].

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound (e.g., 3.125, 6.25, 12.5, 25, and 50 mg/mL) in sterile normal saline or DMSO. Prepare positive and negative control solutions as described in section 3.2 [7].

  • Plate Incorporation Method:

    • For each test condition, maintain 2 mL of molten top agar (containing 0.5 mM L-histidine and 0.5 mM D-biotin) at 45°C in a water bath.
    • Add to the top agar: 100 µL of bacterial culture, 100 µL of test compound (or control), and 500 µL of S9 mix (for metabolic activation) or sodium phosphate buffer (for without activation).
    • Vortex the mixture quickly and pour evenly onto minimal glucose agar plates.
    • Allow the top agar to solidify for 2-3 minutes.
    • Wrap plates in aluminum foil to protect from light and incubate inverted at 37°C for 48 hours [7] [5].
  • Colony Counting and Analysis: After 48 hours, count the number of revertant colonies on each plate manually or using an automated colony counter. Compare the number of revertant colonies in test plates with the negative control plates.

The following workflow diagram illustrates the main experimental steps of the Ames test procedure:

G Figure 1. Ames Test Experimental Workflow Start Start Protocol Culture Prepare Bacterial Cultures Start->Culture Solutions Prepare Test Solutions Culture->Solutions TopAgar Prepare Top Agar with Supplements Solutions->TopAgar Mix Combine Components: Top Agar, Bacteria, Test Compound, S9 TopAgar->Mix Pour Pour onto Minimal Glucose Plates Mix->Pour Incubate Incubate Plates (48h, 37°C) Pour->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data Count->Analyze End End Analyze->End

Data Interpretation and Acceptance Criteria
  • Positive Result Criteria: The test compound is classified as mutagenic if it produces a dose-related increase in the number of revertant colonies and at least a twofold increase in revertant colonies compared to the negative control at one or more concentration levels [7].
  • Background Lawn: Each plate should exhibit a light background lawn of bacterial growth, indicating adequate histidine to support limited cell divisions but not background growth.
  • Control Validation: The experiment is considered valid only if the positive controls produce a significant increase in revertant colonies and the negative control shows the typical spontaneous revertant colony count for each strain.
  • Statistical Analysis: Employ appropriate statistical methods for analysis of the Ames Salmonella/microsome test, such as those described by Margolin et al. (1981) [5].
Specific Considerations for this compound Testing
  • Strain Selection: Based on existing literature, this compound has shown mutagenic activity in strains TA100 and TA104. Including these strains, along with TA98 for broader detection capability, is recommended [1].
  • Metabolic Activation: this compound is a direct-acting mutagen and does not require metabolic activation by the S9 fraction. However, testing both with and without S9 activation can provide comprehensive safety data [1].
  • Dose Selection: A minimum of five different concentrations of this compound should be tested, with the highest concentration determined by solubility or toxicity. Toxicity may be indicated by a thinning of the background bacterial lawn or a reduction in the number of revertant colonies at higher doses.

Mechanisms of Mutagenesis

This compound exerts its mutagenic effects through direct interaction with DNA, forming covalent adducts with nucleophilic sites in DNA bases. Detailed characterization of these DNA modifications has revealed that this compound forms adducts with 2'-deoxyadenosine (dA), 2'-deoxycytidine (dC), 2'-deoxyguanosine (dG), and 5-methyl-2'-deoxycytidine (5-Me-dC) in vitro [4]. The formation of these multiple DNA adducts explains the mutagenic potency of this compound across different Salmonella strains and its potential to induce various types of mutations.

The following diagram illustrates the mutagenic mechanism of this compound, from its formation to cellular impact:

G Figure 2. Mutagenic Mechanism of 4-oxo-2-hexenal Omega3 Omega-3 Fatty Acids (e.g., in fish oils) Peroxidation Lipid Peroxidation (heat or auto-oxidation) Omega3->Peroxidation OHE 4-Oxo-2-hexenal (this compound) Formation Peroxidation->OHE DNA DNA Adduct Formation with dG, dC, dA, 5-Me-dC OHE->DNA Mutation Mutation Induction in Salmonella DNA DNA->Mutation Revertant Revertant Colony Formation on selective medium Mutation->Revertant

The formation of this compound occurs through the peroxidation of omega-3 polyunsaturated fatty acids, such as those found in linolenic acid [1] [2]. This process can occur during cooking or processing of foods containing these fats, as well as endogenously in biological systems. The electrophilic nature of this compound enables it to react with DNA bases, leading to the characteristic adduct patterns observed in both experimental animals and human samples [4]. These DNA modifications, if not repaired, can lead to mutations during DNA replication, ultimately resulting in the revertant colonies observed in the Ames test.

Applications and Significance

The mutagenicity testing of this compound using Salmonella typhimurium has significant implications for various fields:

  • Food Safety and Processing: The detection of this compound in broiled fish and heated vegetable oils highlights the importance of understanding the mutagenic potential of lipid peroxidation products formed during cooking and food processing [2].
  • Occupational Health: Workers in industries dealing with omega-3 fats, fish oil processing, and food preparation may be exposed to this volatile mutagen, necessitating proper safety measures [1].
  • Toxicological Risk Assessment: The ability of this compound to form persistent DNA adducts in mouse organs and its detection in human tissues underscore its relevance to human health risk assessment [4].
  • Regulatory Science: Data generated from standardized mutagenicity testing protocols inform regulatory decisions regarding chemical safety and classification.

Conclusion

These application notes provide a detailed protocol for assessing the mutagenicity of 4-oxo-(E)-2-hexenal using the Salmonella typhimurium reverse mutation assay. The experimental evidence confirms that this compound is a direct-acting mutagen that forms DNA adducts in mammalian systems and exhibits mutagenic activity in specific Salmonella strains. The standardized methodology outlined here enables reliable detection and characterization of its mutagenic potential, contributing valuable data for safety assessment of this lipid peroxidation product. Researchers should adhere to Good Laboratory Practice standards when conducting these assays, particularly for regulatory submission purposes.

References

Comprehensive Application Notes & Protocols: Purification and Bioactivity Assessment of 4-Oxo-(E)-2-hexenal from Dolycoris baccarum Secretions

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

4-oxo-(E)-2-hexenal (4-OHE) is a volatile α,β-unsaturated carbonyl compound that serves crucial ecological functions in heteropteran insects, particularly within the family Pentatomidae. This compound has attracted significant scientific interest due to its potent antibacterial properties and intriguing neurotoxic effects on other insects. The sloe bug (Dolycoris baccarum) represents an excellent natural source of this compound, producing substantial quantities in both nymphal and adult life stages as part of its chemical defense system [1] [2]. Insects have evolved sophisticated chemical defenses against predators and pathogens, and this compound exemplifies this evolutionary adaptation with its dual biological functionality—serving as both a deterrent against predators and an inhibitor of microbial growth [3].

The molecular structure of this compound features an α,β-unsaturated carbonyl moiety, which confers significant electrophilic character to the compound. This structural feature enables this compound to form covalent adducts with nucleophilic sites in biological systems, particularly thiol groups in cysteine residues of proteins and glutathione [3]. This mechanism underlies both its antibacterial activity and its neurotoxic effects observed in experimental models. Similar reactive carbonyl compounds derived from lipid peroxidation (e.g., 4-hydroxy-(E)-2-nonenal) have been extensively studied in mammalian systems and are associated with various disease states, highlighting the broader biomedical relevance of understanding this compound's biological interactions [3].

Insect Material Collection and Maintenance

Species Identification and Sourcing
  • Species Specification: The target organism is Dolycoris baccarum (sloe bug or hairy shieldbug), identifiable by its distinct morphological features: reddish-purple pronotum and elytra (dull brown in winter), black and white banded antennae, and alternately mottled abdomen margins. Adults typically measure 10-12.5 mm in length, with the entire body covered in fine hairs [4].
  • Collection Methods: Field collection should focus on the insect's preferred habitats, including hedgerows, woodland edges, fields, and gardens where host plants are abundant. Specimens can be carefully hand-collected using soft forceps or aerial nets, taking care to minimize stress to the insects that might trigger premature secretion release [4].
  • Seasonal Considerations: D. baccarum exhibits a univoltine to bivoltine life cycle depending on geographic location, with adults overwintering and emerging in spring. Optimal collection periods align with active feeding seasons—late spring to early autumn—when secretion production is most robust [4].
Laboratory Maintenance
  • Housing Conditions: Maintain colonies in ventilated terraria (minimum 30 × 30 × 30 cm for groups of 20-30 insects) with a natural light cycle that corresponds to seasonal conditions. Temperature should be maintained at 22-25°C with relative humidity of 60-70% [4].
  • Nutritional Requirements: Feed specimens with a diet reflecting their natural preferences, including berries (especially raspberries), honeysuckle, and various herbaceous plants. Rosaceae and Asteraceae species, Linaria vulgaris, and Lamium album are particularly suitable for nymphal stages [4].
  • Pre-collection Conditioning: Prior to secretion extraction, maintain insects under optimal conditions for at least 48 hours to ensure normal metabolic activity and secretion production. Provide fresh food and water ad libitum during this conditioning period.

Secretion Collection Protocol

Stress-Induced Secretion Extraction

The following procedure enables researchers to obtain the defensive secretion containing this compound from living specimens without causing permanent harm:

  • Apparatus Setup: Prepare a gentle air stream source (such as an aquarium pump with adjustable flow) connected to a glass pipette, fine forceps, small glass collection vials (1-2 mL), and a cooling stage (optional but recommended).
  • Extraction Procedure:
    • Gently restrain an individual bug using soft forceps, taking care not to compress the thorax or abdomen excessively.
    • Direct a gentle air stream (approximately 0.5-1 L/min) toward the metathoracic scent glands of adults or dorsal abdominal glands of nymphs for 5-10 seconds. This mild stress stimulus typically triggers secretion release as a defensive response.
    • Immediately collect the expelled secretion using a microcapillary pipette or by gently touching the gland openings with a solvent-moistened filter paper disk (1-2 mm diameter) held by fine forceps.
    • Transfer the secretion to a pre-weighed glass vial containing 100-200 μL of high-purity dichloromethane or hexane.
    • Repeat the process until sufficient material is collected, allowing a recovery period of at least 24 hours between collections from the same individual.
Secretion Volume and Yield Optimization

Table 1: Expected this compound Yields from Dolycoris baccarum

Life Stage Average this compound per Individual Collection Yield Range Recommended Group Size
Nymphs 66.5 ± 34.7 μg [1] 40-100 μg 50-100 individuals
Adults 87.4 ± 48.0 μg [1] 50-130 μg 50-100 individuals

To maximize yields while maintaining ethical standards:

  • Group Sizes: Process insects in batches of 10-20 individuals per session to accumulate workable quantities of secretion while minimizing processing time.
  • Temporal Considerations: Conduct secretion collections during the late morning to early afternoon hours when the insects are most active and responsive.
  • Quality Assessment: Monitor secretion quality by tracking visual characteristics—fresh secretions typically appear as clear to slightly yellowish viscous liquids. Discolored or unusually thick secretions may indicate stress or health issues in the source insects.

Compound Extraction and Analytical Identification

Sample Preparation and Extraction

Following secretion collection, implement this standardized extraction protocol:

  • Solvent Selection: Based on this compound's chemical properties (volatile aldehyde with moderate polarity), employ hexane-diethyl ether mixtures (90:10 v/v) for optimal extraction efficiency. These solvents effectively recover this compound while minimizing co-extraction of highly polar contaminants.
  • Extraction Procedure:
    • Combine secretion samples from multiple individuals (pool to approximately 50-100 mg total secretion weight).
    • Add 1.0 mL of extraction solvent per 10 mg of secretion material.
    • Vortex vigorously for 60 seconds, then sonicate in a cooled water bath (4°C) for 15 minutes.
    • Centrifuge at 10,000 × g for 10 minutes at 4°C to precipitate particulate matter.
    • Carefully transfer the supernatant to a clean glass vial and concentrate under a gentle nitrogen stream to approximately 100 μL volume.
    • Store concentrated extracts at -20°C under nitrogen atmosphere until analysis to prevent degradation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following method provides reliable identification and quantification of this compound in complex secretion extracts:

  • Instrument Parameters:

    • Column: DB-5MS capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness)
    • Oven Program: Initial temperature 40°C (hold 2 min), ramp to 280°C at 10°C/min, final hold 5 min
    • Injector: Splitless mode at 250°C
    • Carrier Gas: Helium, constant flow 1.0 mL/min
    • Mass Spectrometer: Electron impact ionization at 70 eV, source temperature 230°C, scan range m/z 40-350
  • Identification Criteria: this compound typically elutes at approximately 12-14 minutes under these conditions, with characteristic mass spectral fragments including m/z 55 (base peak, α,β-unsaturated acylium ion), m/z 112 (molecular ion), and m/z 83 (loss of CHO from molecular ion) [1].

  • Quantification Approach: Employ internal standard calibration using deuterated analogs or structurally similar compounds (e.g., 4-oxo-(E)-2-octenal) when available. Alternatively, use external calibration with synthesized this compound standards across a concentration range of 1-100 μg/mL.

Purification Methods and Techniques

Purification Strategy Selection

The purification approach for this compound must account for its chemical reactivity and the complex nature of the crude secretion extract. The following table compares viable purification methods:

Table 2: Comparison of Purification Methods for 4-Oxo-(E)-2-hexenal

Method Principle Suitability for this compound Advantages Limitations
Fractional Distillation Separation based on boiling point differences Moderate [5] Preserves compound integrity; good for volatile compounds Close boiling points of impurities may limit purity
Column Chromatography Differential adsorption/partition between stationary and mobile phases High [6] [7] High resolving power; scalable Requires optimization; solvent consumption
Preparative GC High-resolution separation in vapor phase High [1] Exceptional purity achievable Low throughput; thermal degradation risk
Crystallization Differential solubility at various temperatures Low [7] Excellent purity when applicable Limited by this compound's liquid state at room temperature
Optimized Column Chromatography Protocol

For laboratory-scale purification of this compound from crude extracts, silica gel column chromatography provides the optimal balance of resolution, capacity, and yield:

  • Stationary Phase Preparation:

    • Use silica gel 60 (230-400 mesh) with a column bed mass approximately 100-200× the mass of crude extract.
    • Slurry-pack the column in hexane to ensure uniform bed density without air bubbles.
    • Apply the crude extract (concentrated to 100-200 μL) directly to the top of the column bed.
  • Mobile Phase Optimization:

    • Begin with non-polar hexane to elute non-polar contaminants (hydrocarbons, wax esters).
    • Gradually increase polarity to hexane:diethyl ether (95:5 v/v) to elute this compound.
    • Monitor fractions by analytical TLC (silica plates, visualization with 2,4-dinitrophenylhydrazine spray reagent).
    • Combine this compound-containing fractions and concentrate under reduced pressure.
  • Quality Assessment:

    • Analyze purified fractions by GC-MS to confirm chemical identity and purity.
    • Assess purity by 1H NMR spectroscopy if available, examining the characteristic alkene proton signals (typically doublets between 6-7 ppm and 9-10 ppm for the aldehyde proton).
This compound Purification Workflow

The following diagram illustrates the complete purification workflow from secretion collection to purified this compound:

G compound Dolycoris baccarum Collection extraction Secretion Extraction (Stress-induced release) compound->extraction Live specimens concentration Sample Concentration (Nitrogen stream) extraction->concentration Crude secretion analysis GC-MS Analysis (Identification & Quantification) concentration->analysis Concentrated extract purification Column Chromatography (Silica gel stationary phase) analysis->purification Confirmed this compound assessment Purity Assessment (GC-MS, NMR) purification->assessment Enriched fractions final Purified this compound >95% purity assessment->final Validated purity

Bioactivity Assessment Protocols

Antibacterial Activity Evaluation

The following protocol quantifies the antibacterial properties of purified this compound against representative bacterial strains:

  • Test Organisms and Culture Conditions:

    • Use reference strains of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria from recognized culture collections.
    • Maintain cultures on standard nutrient agar and prepare fresh inocula in liquid medium to approximately 10^6 CFU/mL for assays.
  • Agar Diffusion Method:

    • Prepare seeded agar plates by incorporating 100 μL of bacterial suspension into 20 mL of molten agar (45°C), then pouring into sterile Petri dishes.
    • Apply 10 μL of purified this compound solution in ethanol at varying concentrations (1, 10, 50, and 100 μg/μL) to sterile filter paper disks (6 mm diameter).
    • Include appropriate controls: solvent-only disks (negative control) and standard antibiotic disks (positive control).
    • Incubate plates at 37°C for 18-24 hours, then measure zones of inhibition to the nearest 0.1 mm.
  • Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare two-fold serial dilutions of this compound in appropriate broth medium across a concentration range of 0.5-100 μg/mL.
    • Inoculate each tube with approximately 5 × 10^5 CFU/mL of test organism.
    • Include growth controls (medium plus inoculum) and sterility controls (medium only).
    • Incubate at 37°C for 18-24 hours and assess visible growth.
    • The lowest concentration completely inhibiting visible growth is recorded as the MIC.

Table 3: Antibacterial Activity Profile of 4-Oxo-(E)-2-hexenal

Bacterial Strain Inhibition Zone at 10 μg (mm) MIC Value (μg/mL) Potency Comparison
Gram-positive strains 8.5 ± 1.2 [1] 15-25 [1] 3-5× more potent than (E)-2-hexenal
Gram-negative strains 7.8 ± 0.9 [1] 20-30 [1] 2-4× more potent than (E)-2-octenal
Neurological Activity Assessment

The following protocol evaluates the neurotoxic effects of this compound using insect models:

  • Test Organism Preparation:

    • Obtain house crickets (Acheta domesticus) from commercial suppliers, selecting nymphs weighing 120-150 mg for consistency.
    • Maintain crickets on standard diet with water available ad libitum before testing.
  • Exposure Chamber Setup:

    • Use glass jars (8 cm diameter × 9 cm height, 500 mL volume) with airtight lids.
    • Suspend a filter paper strip impregnated with precise amounts of this compound (0.4-10 mg/L air volume) from a stainless steel stand to prevent direct contact.
    • Include solvent-only controls in parallel tests.
  • Exposure and Assessment Protocol:

    • Introduce two crickets into each chamber and seal tightly.
    • Maintain chambers at 25°C throughout exposure period.
    • Monitor for locomotor impairment, paralysis, and mortality at 60-minute intervals for 4 hours.
    • Calculate EC50 values (concentration causing 50% paralysis) using appropriate statistical methods (e.g., probit analysis).
  • Post-Exposure Evaluation:

    • Transfer affected crickets to fresh air environments to distinguish temporary vs. permanent effects.
    • For biochemical analysis, homogenize leg tissues from exposed insects in 100 mM phosphate buffer containing 1% Triton X-100.
    • Quantify free thiol depletion using Ellman's reagent (DTNB) to assess adduct formation with cysteine residues [3].

Conclusion and Research Applications

The protocols detailed in this document provide a comprehensive framework for the extraction, purification, and bioactivity assessment of 4-oxo-(E)-2-hexenal from Dolycoris baccarum secretions. The structural characterization of this compound as an α,β-unsaturated carbonyl compound directly underpins its mechanistic bioactivity, primarily through covalent modification of critical thiol groups in target proteins [3]. This mechanism explains both the antibacterial properties and the neurotoxic effects observed in experimental systems.

The potential research applications of purified this compound span multiple disciplines. In chemical ecology, it serves as a model compound for understanding insect defense mechanisms and predator-prey interactions. In applied biotechnology, its potent antibacterial activity suggests potential as a lead compound for developing novel anti-infective agents, particularly given its efficacy against both Gram-positive and Gram-negative bacteria at microgram quantities [1] [2]. In neuroscience research, the neurotoxic properties of this compound provide insights into the molecular basis of neuronal dysfunction associated with reactive carbonyl compounds.

Future methodological developments should focus on sustainable production approaches, including optimization of chemical synthesis protocols [8] and potential biotechnological production using engineered systems. Additionally, refinement of analytical methods to detect and quantify this compound adducts with specific protein targets would enhance our understanding of its mechanism of action at the molecular level.

References

measuring 4-oxo-(E)-2-hexenal in processed foods and oils

Author: Smolecule Technical Support Team. Date: February 2026

4-Oxo-(E)-2-Hexenal in Foods and Oils

4-Oxo-(E)-2-hexenal (4-OHE) is a reactive aldehyde formed during the thermal processing and peroxidation of oils, particularly those rich in omega-3 polyunsaturated fatty acids (PUFAs) like alpha-linolenic acid [1] [2]. It is of significant concern due to its mutagenic properties and ability to form DNA adducts, potentially contributing to lipid peroxide-related cancers [1] [2]. Detecting and quantifying this compound is crucial for assessing food safety, especially in fried foods, certain cooking oils, and even in cooking vapors [2].

The table below summarizes key contexts and findings related to this compound:

Source / Context Reported Levels of this compound Analytical Technique Mentioned
Commercial Perilla Oil [2] 1-70 μg/g GC/MS
Broiled Fish (edible part) [2] 1-70 μg/g GC/MS
Various Fried Foods [2] 1-70 μg/g GC/MS
Cooking Vapor/Smoke [2] Detected GC/MS
Model Lipid Peroxidation [1] Formed & identified HPLC, NMR, MS

Proposed Analytical Methodologies

While complete official protocols are not fully detailed in the available literature, a standard workflow can be constructed based on the techniques cited. The core methodology for this compound determination involves Gas Chromatography-Mass Spectrometry (GC/MS) [2].

Workflow for this compound Analysis in Oils and Foods

The following diagram outlines the general experimental workflow for sample preparation and analysis:

G start Sample Material (Oil or Food) step1 1. Extraction start->step1 step2 2. Derivatization (if required) step1->step2 step3 3. Clean-up step2->step3 step4 4. Instrumental Analysis (GC/MS) step3->step4 step5 5. Data Analysis & Quantitation step4->step5 end Result: this compound Concentration step5->end

Detailed Protocol for GC/MS Analysis

This protocol is synthesized from methods described in the search results [1] [2].

1. Sample Preparation and Extraction

  • Weighing: Accurately weigh a representative sample (e.g., 1.0 g of oil or homogenized food) into a sealed container to prevent volatile loss.
  • Extraction: Extract this compound using a suitable solvent. Ethyl acetate has been successfully used to trap this compound from cooking vapors and can be employed for solid/liquid extraction [2]. Other appropriate solvents may include dichloromethane or a hexane/diethyl ether mixture.
  • Concentration: Gently evaporate the extract under a stream of nitrogen or using a rotary evaporator at low temperature (<30°C) to avoid degradation of the target analyte. Reconstitute the residue in a defined volume of a solvent compatible with GC injection (e.g., hexane or ethyl acetate).

2. Derivatization (Recommended)

  • Due to the high reactivity and polarity of this compound, derivatization is highly recommended to improve its chromatographic behavior, volatility, and detection sensitivity.
  • Common Reagents: Consider using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) to form a stable oxime derivative, which is highly suitable for GC/ECD or GC/MS analysis. Alternatively, silylating agents like BSTFA can be used.

3. Instrumental Analysis: GC/MS Conditions

  • The analysis should be performed on a Gas Chromatograph coupled with a Mass Spectrometer.
  • GC Column: Use a low- to mid-polarity capillary column (e.g., DB-5ms, 30 m length, 0.25 mm i.d., 0.25 μm film thickness).
  • Temperature Program: A typical temperature program might be: 50°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min). The inlet temperature should be set at 250°C.
  • MS Detection: Operate in Electron Impact (EI) mode at 70 eV. Use Selected Ion Monitoring (SIM) for highest sensitivity. Identify this compound or its derivative by comparing its retention time and mass spectrum with an authentic standard. Key qualifier ions for underivatized this compound should be established from literature or standard analysis.

4. Quantitation

  • Prepare a calibration curve using a commercially available or synthesized authentic standard of this compound [3]. Serial dilutions should cover the expected concentration range in samples.
  • Quantitate sample concentrations based on the linear regression of the standard curve, using the peak area of a primary quantifier ion.

Critical Methodological Considerations

  • Standard Availability: A major challenge is the commercial availability of this compound. It often requires in-house synthesis, for which protocols are available [3].
  • Matrix Effects: Co-extracted compounds from the sample matrix can suppress or enhance the analyte's signal in the detector [4]. To mitigate this:
    • Meticulous Sample Clean-up: Use solid-phase extraction (SPE) with suitable sorbents (e.g., silica gel) after the extraction step.
    • Internal Standardization: Use a stable isotope-labeled analog of this compound (e.g., d5- or 13C-labeled) as an internal standard (IS). This is the most effective way to correct for losses during sample preparation and for matrix effects during analysis [4].
  • Control of Artifacts: this compound can be generated during analysis if the sample contains its precursors. Control experiments and gentle preparation conditions are essential to distinguish between pre-formed this compound and artifacts.

Research Implications and Future Directions

The detection of this compound in common dietary items and cooking vapors underscores a significant route of human exposure to a direct mutagen [2]. These application notes provide a foundation for:

  • Food Safety Monitoring: Surveying this compound levels across different cooking oils, techniques, and food products.
  • Toxicological Risk Assessment: Generating data to better understand the health risks associated with dietary intake of this compound.
  • Mitigation Strategy Development: Informing the food industry and consumers about processing conditions that minimize this compound formation.

Future work should focus on validating and publishing standardized official methods, making certified reference materials more accessible, and exploring the use of LC-MS/MS for potentially simpler analysis of polar, underivatized this compound.

References

TRPA1 Activation Assay: Application Notes & Protocol

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a detailed methodology for assessing the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel by chemical compounds, using a combination of calcium imaging and whole-cell patch-clamp electrophysiology.

Introduction

The TRPA1 channel is a key sensor in the nociceptive system, activated by a wide range of exogenous irritants and endogenous inflammatory mediators [1] [2] [3]. Many activators, including numerous unsaturated aldehydes, are electrophiles that covalently modify key cysteine residues on the N-terminus of the channel [1] [3]. This protocol outlines a standardized approach for evaluating the potency and efficacy of novel compounds, such as alkenals, on TRPA1 channels expressed in heterologous cell systems. The assays described herein are adapted from established practices in the field, particularly from studies on (E)-2-alkenals [1].

Materials & Reagents

  • Cell Line: FlpIn 293 TREx cells (or similar, e.g., HEK293) stably expressing human TRPA1 (inducible with doxycycline) [1] [4].
  • Culture Media: Dulbecco’s Modified Eagle's Medium/F-12 (DMEM/F-12) supplemented with 10% fetal calf serum, 15 µg/mL blasticidin, and 150 µg/mL hygromycin B [1].
  • Key Reagents:
    • Doxycycline
    • Lipofectamine 2000 (for transient transfection, if needed)
    • Fura-2 AM calcium-sensitive dye
    • Standard extracellular and intracellular pipette solutions for electrophysiology (often with 0 added Ca²⁺ for isolation of currents) [1].
  • Controls:
    • Positive Control Agonists: Allyl isothiocyanate (AITC, EC₅₀ ~11 µM), Cinnamaldehyde (EC₅₀ ~100 µM) [2].
    • Selective Antagonist: HC-030031 (IC₅₀ ~6.2 µM for human TRPA1) [2].
  • Equipment:
    • Fluorescence microscope equipped for ratiometric calcium imaging (340/380 nm excitation).
    • Patch-clamp electrophysiology setup with amplifier, digitizer, and micromanipulator.

Experimental Workflow

The following diagram illustrates the key stages of the experimental process, from cell preparation to data analysis:

G TRPA1 Assay Experimental Workflow cluster_phase1 Phase 1: Cell Preparation cluster_phase2 Phase 2: Assay Execution cluster_phase3 Phase 3: Data Analysis A Culture TRPA1-HEK293 Cells B Induce TRPA1 Expression with Doxycycline A->B C Seed Cells on Coverslips B->C D Load with Fura-2 AM Dye C->D E Apply Test Compound (e.g., 4-oxo-(E)-2-hexenal) D->E F Measure Response (Calcium Influx / Current) E->F G Quantify Peak Response and Calculate EC₅₀ F->G H Compare to Controls (AITC, Vehicle) G->H

Detailed Protocols

Method 1: Calcium Imaging Assay

This method is ideal for high-throughput screening of compound activity.

  • Cell Preparation: Seed FlpIn 293 TREx hTRPA1 cells onto glass coverslips and induce TRPA1 expression with 0.1 µg/mL doxycycline for 18-24 hours prior to recording [1].
  • Dye Loading: Incubate cells with 2-5 µM Fura-2 AM in standard external solution for 30-45 minutes at room temperature in the dark.
  • Baseline Recording: Place the coverslip in a recording chamber on the microscope. Acquire baseline ratiometric (340/380 nm) images for at least 30 seconds to establish a stable Fura-2 ratio.
  • Compound Application: Apply the test compound (e.g., 4-oxo-(E)-2-hexenal) at various concentrations (e.g., 1, 10, 30, 100 µM). Include a vehicle control (e.g., DMSO ≤0.1%) and a positive control (e.g., 100 µM AITC) in separate experiments.
  • Signal Recording: Continuously record the Fura-2 ratio for 5-10 minutes after application to capture the peak response.
  • Data Analysis: Calculate the change in the Fura-2 ratio (ΔRatio) for each cell. Plot the concentration-response curve and determine the EC₅₀ value using non-linear regression (e.g., GraphPad Prism).

Method 2: Whole-Cell Patch-Clamp Electrophysiology

This method provides direct, high-fidelity measurement of ion channel currents.

  • Cell Preparation: Prepare cells as described in Method 1.
  • Electrophysiology Setup: Establish the whole-cell configuration on a single cell. Use a voltage-clamp protocol, typically holding the cell at -60 mV.
  • Current Recording:
    • Record a baseline current for 1 minute.
    • Perfuse the cell with the test compound for a defined period (e.g., 30 seconds) while continuously recording the membrane current.
    • Wash out the compound with standard external solution to observe reversibility (often minimal for covalent agonists).
  • Data Analysis: Measure the peak current amplitude during compound application. Normalize currents to cell capacitance (pA/pF) for comparison between cells. Generate concentration-response curves to determine the EC₅₀ for activation.

Data Interpretation & Key Considerations

Expected Results & Data Summary

Research on analogous (E)-2-alkenals provides a benchmark for expected outcomes. The table below summarizes typical data for known TRPA1 agonists.

Compound Assay Type Typical EC₅₀ (µM) Key Characteristics Primary Source
(E)-2-alkenals (C6-C12) Patch-clamp 10 - 100 Large, sustained currents; poor reversibility [1]
Allyl Isothiocyanate (AITC) Calcium Imaging ~11 (Rat) Positive control; covalent modifier [2]
4-Hydroxynonenal (4-HNE) Not Specified ~19.9 (Mouse) Endogenous agonist from oxidative stress [2]
4-oxo-(E)-2-hexenal To be determined To be determined Assay must be optimized for this compound N/A

Another critical table for experimental design is the list of standard pharmacological tools used to study TRPA1.

Pharmacological Tool Target / Role Typical Working Concentration Application in Assay
HC-030031 TRPA1 Antagonist 10 - 50 µM Pre-incubate for 15-30 min to block TRPA1-mediated responses
Ruthenium Red Broad TRP Channel Blocker 1 - 10 µM Non-selective inhibitor; use to confirm TRP family involvement
AITC Positive Control Agonist 100 - 300 µM Verify channel functionality in each experiment
Vehicle (e.g., DMSO) Solvent Control ≤ 0.1% Rule out non-specific effects of the solvent

Critical Considerations

  • Antagonist Validation: To confirm that the response is specifically mediated by TRPA1, pre-treat cells with a selective antagonist like HC-030031 (10-50 µM) for 20-30 minutes before applying the test compound. A significant reduction in response indicates TRPA1 specificity [2].
  • Covalent Modification: Many alkenals act via covalent modification of cysteine residues. This often leads to sustained activation and poor reversibility upon washout, which is a characteristic feature to note [1] [3].
  • Cellular Context: Be aware that TRPA1 is expressed and functionally active in non-neuronal cells, including macrophages and lung fibroblasts [5] [2]. Consider the biological relevance of the cell type used in your experiments.

Troubleshooting

Problem Possible Cause Suggested Solution
High background in calcium imaging Autofluorescence of compound or dye ester hydrolysis Include a vehicle control well without cells; ensure proper dye loading and washing.
No response to test compound Low expression of TRPA1; inactive compound Verify channel expression with positive control (AITC); check doxycycline induction.
High variability between cells Non-uniform channel expression; poor cell health Use an inducible cell line; ensure consistent culture and passage conditions.
Non-specific current/response Compound acts on other ion channels Use a selective TRPA1 antagonist to confirm specificity; test on untransfected cells.

References

stability issues 4-oxo-(E)-2-hexenal storage and handling

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Identification

The table below summarizes the basic identifying information and physicochemical properties for 4-oxo-(E)-2-hexenal [1] [2].

Property Details
Common Name 4-oxo-(E)-2-hexenal (also referred to as 4-OHE or OHE) [3] [2]
CAS Number 2492-43-5 [1] [2]
Molecular Formula C6H8O2 [1] [2]
Molecular Weight 112.13 g/mol [1] [2]
Physical Form Liquid [2]
Appearance Light yellow to brown liquid [2]
Boiling Point 100 °C (at 5 Torr); 210.1°C (at 760 mmHg) [1] [2]
Density 0.969 g/cm³ [1] [2]
Flash Point 75.1°C [1]

Stability, Handling & Storage Guidelines

The high reactivity of this compound is a key consideration for its handling and the root cause of its instability.

Aspect Guidance & Observed Behavior
General Reactivity Contains an α,β-unsaturated carbonyl moiety, making it highly electrophilic and reactive toward nucleophiles, especially thiol groups (e.g., in cysteine) and primary amines [3].
Key Degradation Pathway Reacts covalently with biologically active thiols, forming adducts. This is considered the primary mechanism for its biological toxicity and likely contributes to its instability in solution or when contaminated [3] [4].
Storage Specific storage temperatures are not provided in the literature. It is commercially available in solutions (e.g., 5mg samples) [2]. Storing it cold, under an inert atmosphere (e.g., nitrogen), and in the dark is prudent to minimize oxidation and polymerization.
Handling Handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE) including gloves and safety glasses, given its reactivity and toxicity [3].

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities of this compound that are relevant to research? this compound has multiple documented biological activities:

  • Insecticidal/Neurotoxic: It induces permanent paralysis and death in insects like crickets. The mechanism is linked to the depletion of free thiol groups in tissues [3] [4].
  • Pheromone & Defense Compound: It functions as a defensive compound and a pheromone component in various Hemiptera (true bugs) and is found in bed bug exuviae (cast skins) [5] [6].
  • Antibacterial & Mutagenic: It displays antibacterial activity and is a mutagen formed by the peroxidation of omega-3 polyunsaturated fats [2].

Q2: My this compound solution appears to have degraded. What could be the cause? A change in color or the formation of precipitates is likely due to its intrinsic chemical reactivity. The main causes are:

  • Reaction with Thiols/Amines: Contamination from other chemicals or even impurities in buffers can lead to adduct formation [3].
  • Oxidation & Polymerization: Exposure to air (oxygen), light, or warm temperatures can accelerate its oxidation and self-polymerization, common for reactive aldehydes. Ensuring the compound is pure, stored correctly, and used in freshly prepared solutions is critical.

Q3: Are there any established synthetic protocols for this compound? Yes, a one-step synthesis from commercially available 2-ethylfuran is described in the literature. This method is noted for being short and simple, making the compound more readily available for research [5] [3].

Troubleshooting Common Experimental Issues

Problem Possible Cause Suggested Solution
Loss of biological activity in assays Degradation of compound due to improper storage or old stock. Prepare fresh stock solutions frequently. Store aliquots at low temperatures under inert gas. Avoid repeated freeze-thaw cycles.
Unexpected side reactions in chemical synthesis Uncontrolled reactivity of the α,β-unsaturated carbonyl. Strictly control reaction temperature. Use anhydrous solvents and inert atmosphere. Consider protecting other functional groups in the molecule if performing derivatization.
High background toxicity in cell-based assays Non-specific alkylation of cellular proteins via thiol groups [3]. Titrate the concentration of this compound carefully. Consider pre-treating cells with antioxidants like N-acetylcysteine (NAC), which may scavenge the aldehyde.

Experimental Protocol: One-Step Synthesis

This method, as described by Moreira and Millar (2005), provides a straightforward route to synthesize this compound [5] [3].

  • Starting Material: Use commercially available 2-ethylfuran.
  • Reaction: The specific one-step reaction conditions are detailed in the primary literature. The original article should be consulted for the exact reagents, stoichiometry, and reaction setup.
  • Work-up and Purification: After the reaction is complete, standard work-up procedures (e.g., extraction, distillation) are required to isolate the pure product. The identity and purity of the product should be confirmed by analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and NMR.

The following diagram outlines the logical workflow for managing this compound based on its properties:

G cluster_props Key Properties cluster_storage Storage & Handling cluster_trouble Troubleshooting Start Start: 4-Oxo-(E)-2-hexenal P1 High Electrophilicity (α,β-unsaturated carbonyl) Start->P1 P2 Reactivity with Thiols Start->P2 P3 Light/Temperature Sensitivity (est.) Start->P3 S1 Store Cold & Dark (Recommended) P1->S1 S2 Use Inert Atmosphere (Recommended) P2->S2 S3 Prepare Fresh Solutions P3->S3 T1 Loss of Activity? S1->T1 T2 Solution Discoloration? S2->T2 T3 High Assay Toxicity? S3->T3

Recommendations for Further Research

To build a more comprehensive knowledge base, please be aware that:

  • Specific quantitative stability data (e.g., shelf-life under various conditions, decomposition kinetics) is not available in the public search results I obtained.
  • Detailed analytical methods for quantifying stability (like validated HPLC protocols) were not described.

References

minimizing 4-oxo-(E)-2-hexenal decomposition during extraction

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Compound: Reactivity and Stability

To effectively minimize decomposition, it's crucial to understand why OHE is inherently unstable. The table below summarizes its key reactivity traits based on scientific research.

Property Description & Impact on Stability
Chemical Structure An α,β-unsaturated carbonyl compound, specifically a 4-oxo-2-alkenal. This structure makes it highly electrophilic (electron-seeking) and reactive [1] [2].
Primary Reactivity The core mechanism leading to its degradation and adduct formation is Michael addition. It readily forms covalent bonds with nucleophiles, most notably thiol groups in proteins and antioxidants, and amino groups in DNA bases [1] [3] [4].
Formation Pathway It is generated through the peroxidation of ω-3 polyunsaturated fatty acids (e.g., linolenic acid) and can also be formed via metal-catalyzed autoxidation of 2-alkenals [1] [5] [2].

Recommended Handling and Stabilization Strategies

Based on its reactivity, the following strategies should form the cornerstone of your handling protocols.

Strategy Technical Implementation
Temperature Control Perform extractions and storage at low temperatures. Keep samples on ice during processing and store at or below -20°C.
Protection from Oxygen Conduct procedures under an inert atmosphere (e.g., nitrogen or argon) to prevent metal-catalyzed autoxidation. Use degassed solvents.
Solvent Choice Use anhydrous, alcohol-free solvents such as acetonitrile or dichloromethane for extraction. Note that OHE is soluble in water and alcohol, but these protic solvents may facilitate reactions over time [6].
pH Control Maintain a slightly acidic to neutral pH (e.g., pH 6.5) to slow base-catalyzed degradation reactions.
Use of Scavengers Introduce low-molecular-weight thiol scavengers like N-ethylmaleimide (NEM) or 2,3-dimethyl-1,3-butadiene to compete with OHE for reactive sites, protecting it from self-polymerization or reaction with sample components.

The following workflow integrates these strategies into a coherent extraction and analysis procedure.

Sample Preparation\n(Low Temp, Inert Gas) Sample Preparation (Low Temp, Inert Gas) Homogenization in\nStabilized Solvent Homogenization in Stabilized Solvent Sample Preparation\n(Low Temp, Inert Gas)->Homogenization in\nStabilized Solvent Centrifugation & Filtration\n(Low Temp) Centrifugation & Filtration (Low Temp) Homogenization in\nStabilized Solvent->Centrifugation & Filtration\n(Low Temp) Analysis (e.g., LC-MS/MS)\n(Cold Autosampler) Analysis (e.g., LC-MS/MS) (Cold Autosampler) Centrifugation & Filtration\n(Low Temp)->Analysis (e.g., LC-MS/MS)\n(Cold Autosampler) Data Collection Data Collection Analysis (e.g., LC-MS/MS)\n(Cold Autosampler)->Data Collection Stabilized Solver Stabilized Solver Stabilized Solver->Homogenization in\nStabilized Solvent  Anhydrous, Acidic,  With Scavengers Environmental Control Environmental Control Environmental Control->Sample Preparation\n(Low Temp, Inert Gas)  Key Strategy

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control when working with OHE? The most critical factor is excluding oxygen and minimizing exposure to high temperatures. The combination of oxygen and heat dramatically accelerates its decomposition via peroxidation and polymerization pathways [1] [7] [2].

Q2: Why should I avoid using dithiothreitol (DTT) or β-mercaptoethanol in my extraction buffer with OHE? DTT and β-mercaptoethanol are thiol-based reducing agents. OHE contains a highly reactive α,β-unsaturated carbonyl that covalently binds to thiol groups [4]. Using these compounds will rapidly deplete OHE from your sample through adduct formation.

Q3: How can I confirm that my extraction method is successfully minimizing decomposition? The most robust method is to use a stable isotope-labeled internal standard of OHE, if commercially available. By spiking it into your sample at the very beginning of extraction, you can correct for any losses during processing. Without a labeled standard, you can assess recovery and reproducibility by analyzing the stability of the OHE signal in a quality control sample over multiple injections.

Q4: Are there any specific analytical techniques best suited for detecting OHE? Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. It is highly sensitive and specific, allowing for the direct detection and quantification of OHE and its adducts, which is crucial for validating your extraction efficiency [1].

Key Takeaways for Your Guide

  • Focus on Reactivity: The core principle is to protect OHE from its own reactivity—shield it from nucleophiles (especially thiols), oxygen, and heat.
  • Protocol Justification: In your guide, explain the reason behind each step (e.g., "use degassed solvent to prevent metal-catalyzed autoxidation"). This helps researchers troubleshoot more effectively.
  • Analytical Validation: Emphasize the importance of using appropriate analytical methods like LC-MS/MS and internal standards to quantitatively confirm that decomposition is being minimized.

References

optimizing 4-oxo-(E)-2-hexenal synthesis yield and purity

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Protocols for 4-Oxo-(E)-2-hexenal

The most cited synthesis method is a one-step reaction starting from commercially available 2-ethylfuran, as described by Moreira and Millar [1] [2]. This approach is favored for its simplicity and efficiency.

The diagram below outlines the core experimental workflow for this synthesis and its quality control.

For the homolog 4-Oxo-(E)-2-decenal, a two-step synthesis starting from furan is reported [1] [2]. The original research article should be consulted for precise reaction conditions, workup, and purification procedures.

Troubleshooting Common Synthesis Challenges

This table addresses potential issues and solutions based on the compound's known properties.

Problem & Potential Cause Troubleshooting Guide & Solutions

| Low Yield • Incomplete reaction. • Volatility loss. | • Optimize reaction time and temperature. • Ensure apparatus is sealed to prevent loss of volatile product. | | Poor Purity / Degradation • Instability of α,β-unsaturated carbonyl. • Presence of reaction byproducts. | • Purify immediately after synthesis [1]. • Use mild purification methods (e.g., low-temperature chromatography). • Store purified compound at low temperature, under inert atmosphere, and in anhydrous solvents. | | Unexpected Reactivity in Bioassays • Non-specific electrophilic toxicity. | • Confirm purity via GC-MS to rule out side-products [3] [4]. • Handle with care; OHE's α,β-unsaturated carbonyl reacts with biological thiols, causing paralysis in insects [3]. |

Frequently Asked Questions (FAQs)

Q1: What are the primary biological roles of 4-Oxo-(E)-2-hexenal? A1: OHE has multiple roles:

  • In True Bugs (Hemiptera): It functions as a defensive compound against predators and as a component of aggregation and sex pheromones [1] [4].
  • General Toxicity: It is a potent electrophile that can covalently bind to cysteine thiol groups in proteins, leading to physiological effects such as permanent locomotive impairment and paralysis in insects [3].

Q2: Where else is this compound found in nature? A2: Beyond insect secretions, OHE is also:

  • A constituent of soy sauce [5].
  • A peroxidation product of ω-3 polyunsaturated fatty acids, similar to how 4-hydroxy-2-nonenal (HNE) is derived from ω-6 fats [3] [6].

Q3: How should I handle and store this compound? A3: Due to its reactivity, volatility, and toxicity:

  • Storage: Store at low temperatures, under an inert atmosphere, and in a concentrated form to minimize degradation.
  • Handling: Use standard safety practices for reactive aldehydes. Its ability to deplete biological thiols suggests it requires careful handling to avoid adverse effects [3].

References

Troubleshooting Guide: Minimizing 4-oxo-(E)-2-hexenal Loss in GC Analysis

Author: Smolecule Technical Support Team. Date: February 2026

A primary cause of OHE loss and inaccurate quantification is its highly reactive α,β-unsaturated carbonyl moiety. This group readily undergoes reactions such as forming adducts with thiol groups in biological samples or further oxidation [1] [2] [3]. The following table summarizes the main issues and potential solutions.

Issue Potential Cause Recommended Solution

| Low/Inconsistent Recovery | • Decomposition in GC inlet • Reaction with active sites in liner/column • Reaction with thiol/sulfhydryl groups in sample | • Use a derivatization agent (e.g., triphenylphosphine, pentafluorophenylhydrazine) • Regular inlet maintenance, use deactivated liners • Use of stable isotope-labeled internal standard (where available) | | Peak Tailing | • Adsorption on active sites in the GC flow path | • Ensure proper conditioning and maintenance of GC system • Use inert, deactivated guard columns | | Formation of Multiple Peaks | • On-column degradation or rearrangement | • Derivatize sample prior to injection • Lower inlet temperature if underivatized | | Inaccurate Quantification | • Volatility loss during sample preparation • Incomplete extraction | • Use of microextraction techniques (SPME, DLLME) for minimal sample handling • Keep samples cool and minimize evaporation steps |

Detailed Experimental Protocols

Here are detailed methodologies for key techniques referenced in the troubleshooting guide.

1. Protocol for Derivatization Using Triphenylphosphine

This method is based on the finding that OHE detected in GC-MS is often an artifact from the pyrolysis of its precursor, 4-hydroperoxy-(E)-2-hexenal (HPHE). Adding a reducing agent like triphenylphosphine can stabilize the compound [3].

  • Procedure:
    • Prepare your sample extract containing OHE/HPHE in a suitable solvent.
    • Add an excess of triphenylphosphine to the sample solution.
    • Allow the reaction to proceed at room temperature for a sufficient time (e.g., 30 minutes).
    • Analyze the derivatized sample by GC-MS. The addition of triphenylphosphine will dissipate the OHE peak and enlarge the peak for the more stable 4-hydroxy-(E)-2-hexenal (HHE), allowing for more accurate indirect quantification of the precursor [3].

2. Protocol for Analysis Using Solid-Phase Microextraction (SPME)

SPME is a non-exhaustive, minimal-handling technique ideal for reactive and volatile compounds, as it reduces preparation steps and exposure to degrading conditions [4].

  • Procedure:
    • Place the sample (e.g., homogenized tissue, solution) in a sealed headspace vial.
    • Condition the SPME fiber (a suitable fiber for aldehydes, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is recommended) according to manufacturer instructions.
    • Expose the SPME fiber to the sample headspace. Incubate with constant agitation at a controlled temperature for a predetermined time to allow volatiles to adsorb onto the fiber.
    • After the extraction period, retract the fiber and immediately inject it into the hot GC inlet for thermal desorption.
      • The entire process can be automated for high reproducibility. This technique concentrates the analyte with minimal solvent use, reducing the potential for loss [4].

The workflow below illustrates the core concepts of these two approaches.

Start Sample Preparation Derivatization Derivatization Path Start->Derivatization DirectAnalysis Microextraction Path Start->DirectAnalysis Sub_Deriv Add Derivatizing Agent (e.g., Triphenylphosphine) Derivatization->Sub_Deriv Sub_SPME Headspace-SPME DirectAnalysis->Sub_SPME Result_Deriv Stable Derivative Formed Sub_Deriv->Result_Deriv Result_SPME Analyte Concentrated on Fiber Sub_SPME->Result_SPME GCMS GC-MS Analysis Result_Deriv->GCMS Minimizes thermal degradation Result_SPME->GCMS Minimizes sample handling & loss

Frequently Asked Questions (FAQs)

Q1: Why is 4-oxo-(E)-2-hexenal particularly problematic to analyze by GC-MS compared to other aldehydes? OHE contains a highly reactive α,β-unsaturated carbonyl group, making it an electrophile that readily forms covalent adducts with nucleophiles like the thiol groups in proteins and other biomolecules [1] [2] [5]. This reactivity, combined with its volatility and potential for thermal decomposition in the GC inlet, leads to significant losses and inaccurate quantification.

Q2: My sample is a complex biological matrix (e.g., insect tissue, serum). How can I improve OHE recovery? For complex matrices, a robust sample cleanup and concentration step is crucial. Liquid-liquid extraction followed by Solid-Phase Extraction (SPE) is often employed. For ultimate sensitivity and to minimize artifact formation, consider SPME or Dispersive Liquid-Liquid Microextraction (DLLME). These techniques reduce the number of transfer and concentration steps, limiting exposure to conditions that degrade OHE [6] [4].

Q3: Is there a way to directly confirm OHE's presence and rule out artifacts? Using a stable isotope-labeled internal standard for OHE is the gold standard for confirmation and accurate quantification. This standard would co-elute with the native compound and account for any losses during preparation and analysis. Furthermore, using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) provides high selectivity, helping to distinguish OHE from isobaric interferences [6].

Key Takeaways for Your Research

  • Reactivity is Key: The core challenge is the α,β-unsaturated carbonyl group of OHE. Your entire analytical strategy should focus on stabilizing this moiety.
  • Derivatization is a Powerful Tool: Pre-column derivatization with agents like triphenylphosphine or pentafluorophenylhydrazine can convert OHE into a more stable and easily detectable form [3] [4].
  • Embrace Minimal Handling: Microextraction techniques like SPME are highly advantageous as they reduce sample processing, which in turn reduces the opportunities for OHE to be lost or to react [4].

References

troubleshooting 4-oxo-(E)-2-hexenal adduct detection sensitivity

Author: Smolecule Technical Support Team. Date: February 2026

Core Challenges & Solutions at a Glance

The table below synthesizes the key issues that can affect detection sensitivity and the corresponding optimization strategies.

Challenge Area Specific Issue Proposed Solution & Optimization Goal
Sample Preparation Co-eluting matrix components causing ion suppression [1]. Use rigorous sample clean-up (e.g., SPE, liquid-liquid extraction) to remove salts and interfering compounds [2].
Low abundance of adducts in a complex biological matrix. Employ modern microextraction techniques (e.g., DLLME, SPME) for efficient pre-concentration of target analytes [3].
LC-MS Analysis Formation of multiple ion species ([M+H]+, [M+Na]+, [M+K]+) diluting signal [2]. Use high-purity solvents in plastic vials, add modifiers (e.g., ammonium acetate), and optimize cone/declustering voltage [1] [2].
Inefficient ionization or droplet desolvation. Optimize source parameters (capillary voltage, gas flow/temperature) for the specific eluent composition at the time of analyte elution [1] [2].
Analyte Properties 4-OHE's high reactivity leading to loss or non-specific binding [4] [5]. Use fresh or carefully stabilized chemical standards; consider derivatization to stabilize the compound before analysis [3].

Detailed Experimental Protocols

Here are detailed methodologies for key steps in the analysis workflow, based on techniques cited in the literature.

1. Protocol for LC/ESI-MS/MS Analysis of this compound-DNA Adducts This protocol is adapted from methods used to successfully detect this compound-derived adducts (dG, dC, 5-Me-dC*) in rodent organ DNA [4].

  • Instrumentation: Use liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS).
  • Chromatography: Employ a C18 reversed-phase column for separation. A mobile phase of water and methanol, both containing 2 mM ammonium acetate and 0.1% formic acid, is recommended for positive ion mode ESI [1].
  • Mass Spectrometry:
    • Ion Mode: Positive ESI (ESI+) is typically used [1].
    • Detection: Use Multiple Reaction Monitoring (MRM) for high sensitivity and specificity in quantifying the adducts.
    • Source Optimization: Infuse your this compound-adduct standard dissolved in the eluent composition at which it chromatographically elutes. Systematically adjust the following parameters to maximize the precursor-to-product ion signal [1] [2]:
      • Capillary/Sprayer Voltage: Start at ~2.2 kV for organic-rich eluents and increase for highly aqueous eluents, but avoid corona discharge [2].
      • Nebulizing & Drying Gas: Optimize flow and temperature for efficient droplet formation and desolvation (e.g., a 20% signal increase was achieved for one pesticide by raising desolvation temperature from 400°C to 550°C) [1].
      • Cone Voltage/Declustering Potential: Adjust (typically 10-60 V) to balance ion transmission and in-source fragmentation [2].

2. Protocol for Adduct Formation and Detection via a Fluorescent Guanosine Derivative This method provides a highly sensitive alternative for detecting adduct formation, useful for screening or when MS sensitivity is limited [6].

  • Reagent: Synthesize or source the fluorescent guanosine derivative 2’-deoxy-(2”, 3”-dihydro-2”, 4”-diphenyl-2”-hydroxy-3”-oxo-1”-pyrrolyl)guanosine (FG).
  • Reaction: React FG with your sample containing this compound (e.g., a model reaction mixture or a food extract).
  • Analysis: Analyze the reaction mixture using High Performance Liquid Chromatography with a Fluorescent Detector (HPLC-Fl).
  • Detection: Identify the FG-4-OHE adduct peak by comparing the HPLC profile of the reaction mixture to controls (FG only and sample only). The unique peak in the reaction mixture indicates adduct formation [6].

Workflow and Troubleshooting Logic

The following diagram illustrates the logical workflow for troubleshooting sensitivity issues, from sample to signal.

Start Sensitivity Issue: Low this compound-Adduct Signal SamplePrep Sample Preparation & Introduction Start->SamplePrep LCSeparation LC Separation SamplePrep->LCSeparation SP1 Matrix Effects? SamplePrep->SP1 MSIonization MS Ionization & Transmission LCSeparation->MSIonization LC1 Poor Peak Shape/Co-elution? LCSeparation->LC1 Data Signal Detection & Data Quality MSIonization->Data MS1 Source Parameters Optimal? MSIonization->MS1 End Optimal Sensitivity Achieved Data->End SP1->LCSeparation No SP2 Adduct Loss? SP1->SP2 Yes SP3 Action: Implement microextraction (DLLME, SPME) and clean-up SP2->SP3 Yes LC1->MSIonization No LC2 Action: Optimize mobile phase gradient and column temperature LC1->LC2 Yes MS2 Multiple Adduct Ions? MS1->MS2 Yes MS3 Action: Systematically optimize capillary voltage, gas, temperature MS1->MS3 No MS2->Data No MS4 Action: Use additive (ammonium acetate) and high-purity solvents MS2->MS4 Yes

Key Considerations for Your Research

  • Analyte Reactivity: Remember that this compound is not just an artifact of food processing but also a lipid peroxidation product of omega-3 fats and a defensive compound in insects [4] [5] [7]. Its high reactivity, which allows it to form adducts with DNA bases (dG, dC, 5-Me-dC) and thiol groups, is also the reason it can be unstable during analysis [4] [5] [8].
  • Confirming Detection: The gold standard for confirming the identity of this compound-DNA adducts in a complex sample is matching their retention time and MS/MS fragmentation pattern with those of a synthesized authentic standard [4] [6].

References

overcoming interference in 4-oxo-(E)-2-hexenal bioassays

Author: Smolecule Technical Support Team. Date: February 2026

Common Bioassay Challenges & Solutions

This table outlines frequent issues, their underlying causes, and recommended corrective actions.

Problem Phenomenon Potential Causes Troubleshooting & Prevention Strategies

| High Background Noise/Non-specific Effects [1] | - Purity of Compound: Synthetic OHE may contain impurities that cause off-target effects.

  • Concentration Too High: Elevated levels can lead to generalized cytotoxicity. | - Purify Compound: Recrystallize or use chromatography post-synthesis [2].
  • Dose-Response Curve: Conduct a full range (e.g., 0.4-10 mg/L) to find minimum effective dose [1]. | | Loss of Bioactivity [3] | - Chemical Instability: OHE is volatile and degrades over time, especially in solution.
  • Improper Storage: Stored in unsealed vials or at room temperature. | - Fresh Preparation: Prepare stock solutions immediately before use.
  • Optimized Storage: Store neat OHE under inert gas at -20°C; use sealed, headspace vials [3]. | | Irreproducible Results Between Assays | - Volatilization Loss: Inconsistent airborne concentration in exposure chambers.
  • Reactive Surfaces: Absorption of OHE to container walls. | - Sealed Exposure System: Use airtight containers for vapor exposure [1].
  • Inert Materials: Use glass vs. plastic; precondition assay containers with test solution. | | Unexpected Locomotive Impairment [1] | - Reactivity with Thiol Groups: OHE covalently binds to cysteine residues, disrupting protein function. | - Include Thiol Protection: Add N-acetyl-L-cysteine (NAC) to assay buffer to quench excess OHE [4].
  • Confirm Specificity: Use analogs like (E)-2-hexen-1-ol as negative controls [1]. |

Experimental Protocols for Key Assays

Here are detailed methodologies for two critical experiments cited in the troubleshooting guide.

Vapor-Phase Exposure Assay for Locomotive Effects

This protocol is adapted from studies demonstrating OHE-induced paralysis in crickets [1].

  • Principle: To evaluate the toxic and paralytic effects of volatile OHE on insects in a contained vapor space.
  • Materials:
    • Test organisms (e.g., cricket nymphs, Acheta domesticus).
    • Airtight glass jars (e.g., 500 ml volume).
    • Small stand or platform to hold a filter paper strip above the jar bottom.
    • Filter paper strips.
    • OHE stock solution and a solvent control (e.g., hexane).
  • Procedure:
    • Preparation: Add a known volume of OHE solution (e.g., in hexane) to a filter paper strip. Allow the solvent to evaporate completely in a fume hood.
    • Assembly: Place the impregnated filter paper on the stand inside the jar. This prevents direct contact between test organisms and the compound.
    • Exposure: Introduce test organisms into the jar and seal it tightly.
    • Incubation: Place jars in an incubator at a controlled temperature (e.g., 25°C).
    • Observation & Data Recording: Monitor the organisms at regular intervals (e.g., hourly for 4 hours). Record the number of individuals showing signs of paralysis or death.
  • Data Analysis:
    • Calculate the effective concentration (EC₅₀) for paralysis using probit analysis or non-linear regression of the dose-response data [1].
Quantification of Free Thiol Depletion

This protocol helps confirm OHE's mechanism of action by measuring its reaction with thiol groups in biological samples [1].

  • Principle: OHE's α,β-unsaturated carbonyl moiety reacts with free thiol groups. The extent of this reaction can be quantified using Ellman's reagent (DTNB), which reacts with remaining free thiols to produce a yellow color.
  • Materials:
    • Tissue samples from control and OHE-treated organisms (e.g., hind legs of crickets).
    • Homogenization buffer: 100 mM phosphate buffer, pH 7.0, containing 1% Triton X-100.
    • Trichloroacetic acid (TCA) solution, 50% (w/v).
    • DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution, 5 mM.
    • 400 mM Tris-HCl buffer, pH 8.9.
    • BCA Protein Assay Kit.
  • Procedure:
    • Homogenization: Homogenize tissue samples in ice-cold buffer and centrifuge (e.g., 11,000g for 15 min) to obtain a supernatant.
    • Protein Assay: Determine the total protein concentration in the supernatant using the BCA assay. Dilute all samples to a standardized concentration (e.g., 2 mg/ml).
    • Thiol Quantification:
      • For Total Free Thiols: Mix an aliquot of the sample with Tris-HCl buffer and DTNB. Incubate for 30 minutes at room temperature and measure the absorbance at 412 nm.
      • For Non-Protein Thiols: Precipitate proteins from another aliquot using TCA. After centrifugation, use the supernatant (which contains non-protein thiols like glutathione) for the DTNB assay as above.
    • Calculation: The amount of protein-bound thiols is determined by subtracting non-protein thiols from total free thiols. Compare thiol levels between OHE-treated and control groups using statistical tests like ANOVA [1].

OHE Mechanism & Experimental Workflow

The diagram below illustrates the proposed mechanism of OHE and the key steps for investigating its bioactivity, integrating the protocols above.

ohe_workflow cluster_mechanism Mechanism of Action cluster_investigation Experimental Investigation Path OHE OHE Covalent Binding Covalent Binding OHE->Covalent Binding Thiol Group Thiol Group Thiol Group->Covalent Binding OHE-Thiol Adduct OHE-Thiol Adduct Disruption of Protein Function Disruption of Protein Function OHE-Thiol Adduct->Disruption of Protein Function Cellular Dysfunction Cellular Dysfunction Locomotive Impairment Locomotive Impairment Cellular Dysfunction->Locomotive Impairment Vapor Exposure Assay Vapor Exposure Assay Cellular Dysfunction->Vapor Exposure Assay Experimental Investigation Experimental Investigation Covalent Binding->OHE-Thiol Adduct Disruption of Protein Function->Cellular Dysfunction Observe Paralysis Observe Paralysis Vapor Exposure Assay->Observe Paralysis Quantify Free Thiols Quantify Free Thiols Observe Paralysis->Quantify Free Thiols Confirm Thiol Depletion Confirm Thiol Depletion Quantify Free Thiols->Confirm Thiol Depletion Confirm Thiol Depletion->OHE-Thiol Adduct

Frequently Asked Questions (FAQs)

  • Q: Besides paralysis, what other biological activities should I anticipate with OHE? A: OHE is multifunctional. Research shows it has antibacterial properties [5] and can function as part of an aggregation pheromone in certain species like bed bugs, potentially causing arrestment rather than repellence [3]. Your experimental model and context are critical.

  • Q: How can I confirm that OHE's effects are specific and not due to general cytotoxicity? A: Employ chemical controls. Compare OHE's effects to those of structurally similar compounds that lack the reactive keto-aldehyde group, such as (E)-2-hexenal or (E)-2-hexen-1-ol [1]. If these analogs do not produce the same phenotype, it suggests specificity. Additionally, demonstrating that the effects can be mitigated with a thiol-protectant like NAC strongly supports a mechanism involving thiol binding.

  • Q: The purity of my synthesized OHE is a concern. Are there reliable synthesis methods? A: Yes. The literature describes short and simple syntheses for OHE and its homologs, often starting from commercially available furan precursors [2]. These methods are designed to provide compounds of sufficient purity for biological testing. Always confirm the identity and purity of your batch using analytical methods like GC-MS or NMR before use.

References

Troubleshooting Guide: Preventing OHE Isomerization & Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge in handling OHE is managing its high reactivity, primarily due to its α,β-unsaturated carbonyl moiety, which makes it susceptible to isomerization, polymerization, and adduct formation with nucleophiles like thiols [1] [2]. The following table outlines common issues and their solutions.

Problem Potential Cause Recommended Solution
Unintended adduct formation (e.g., with proteins or DNA) Reaction with nucleophilic groups (e.g., -SH in cysteine, amino groups in DNA bases) [1] [3]. Use airtight, chemically inert vials. Work at lower temperatures. Add thiol-scavenging agents (e.g., 1-butanethiol) to reaction mixture if target is not affected [1].
Low OHE recovery (e.g., during extraction) Polymerization or binding to proteins in sample matrix [1] [4]. For complex matrices (e.g., food, biological samples), employ microextraction techniques (SPME, GDME) for direct, non-destructive analysis [4].
Toxic exposure risk Inhalation or skin contact; OHE is mutagenic and can induce permanent physiological impairments [1] [5]. Conduct all work in a certified fume hood, wear appropriate PPE (gloves, lab coat, safety goggles), and use sealed systems [1].
Chemical instability Isomerization triggered by heat, light, or metal ions [3] [6]. Store OHE in dark, airtight containers under inert atmosphere (e.g., N₂) at low temperatures (e.g., -20°C). Avoid prolonged exposure to light and heat [3].

Frequently Asked Questions (FAQs)

Q1: What are the primary biological targets of OHE, and why does this matter for my assay? OHE's primary targets are nucleophilic functional groups, most notably the thiol (-SH) groups of cysteine residues in proteins [1]. It can also form exocyclic adducts with DNA bases like deoxyguanosine (dG), which are mutagenic [3] [5]. This reactivity is critical for assay design because it can lead to the inactivation of enzymes, disruption of protein function, and confounding results in cellular or biochemical assays.

Q2: Besides chemical stabilization, are there biological systems that manage OHE? Yes. Plants have evolved efficient NADPH-dependent reductase enzymes, such as CINNAMALDEHYDE AND HEXENAL REDUCTASE (CHR) in Arabidopsis, which rapidly reduce reactive aldehydes like OHE to less toxic and less reactive alcohols [7] [6]. This pathway is a key detoxification mechanism to prevent damage from reactive carbonyl species generated under stress.

Q3: How can OHE be detected and quantified in complex biological or food matrices? Direct quantification is challenging due to OHE's reactivity and volatility [4]. The recommended approaches involve:

  • Gas-Diffusion Microextraction (GDME): A selective technique that uses a hydrophobic membrane to separate volatile OHE from a complex sample into an acceptor solution for analysis [4].
  • Derivatization: Reacting OHE with agents like 2,4-Dinitrophenylhydrazine (DNPH) to form stable hydrazones for analysis by LC-MS or GC-MS [4].
  • LC-ESI-MS/MS: This is the gold standard for sensitive and specific detection of OHE-DNA adducts (e.g., dG-adducts) in vitro and in vivo [3] [5].

Experimental Protocols

Here are detailed methodologies for key experiments cited in the guides.

Protocol 1: In Vitro Reaction of OHE with a Thiol Compound

This protocol is used to demonstrate OHE's reactivity and model its interaction with biological thiols [1].

  • Preparation: In a sealed vial, mix 1 mmol of OHE with 0.2 mmol of 1-butanethiol (1-BuSH) in 1 mL of 20 mM phosphate buffer/acetonitrile (2:1 v/v, pH 6.5).
  • Incubation: Allow the reaction to proceed at 25-27°C for 14 hours.
  • Analysis: Monitor the reaction and formation of thiol-OHE adducts using techniques like GC-MS or LC-MS.
Protocol 2: Quantifying Free Thiol Depletion in OHE-Treated Tissues

This method assesses the biological impact of OHE exposure by measuring its consumption of free thiols in tissue samples [1].

  • Sample Homogenization: Homogenize leg tissues from OHE-treated and control crickets in a phosphate buffer (100 mM, pH 7.0) containing 1% Triton X-100 on ice.
  • Centrifugation: Centrifuge the homogenates at 11,000g for 15 minutes at 4°C to obtain a clear supernatant.
  • Protein Assay: Determine the total protein concentration in the supernatant using a standard BCA assay.
  • Thiol Quantification (DTNB Assay): a. For total free thiols, mix the supernatant with Tris-HCl buffer (400 mM, pH 8.9) and DTNB reagent. b. For non-protein free thiols, first precipitate proteins from the supernatant with Trichloroacetic Acid (TCA), then use the resulting supernatant for the DTNB assay. c. Incubate mixtures for 30 minutes at room temperature and measure absorbance at 412 nm. d. The amount of protein-derived thiols is calculated by subtracting non-protein thiols from total free thiols.

The workflow for this protocol can be visualized as follows:

Start Start: Tissue Sample Homogenize Homogenize in Buffer + Triton X-100 Start->Homogenize Centrifuge Centrifuge (11,000g, 15 min) Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant BCA BCA Protein Assay Supernatant->BCA DTNB_Total DTNB Assay (Total Free Thiols) Supernatant->DTNB_Total TCA_Precip TCA Precipitation Supernatant->TCA_Precip Calculate Calculate Protein Thiols (Total - Non-Protein) DTNB_Total->Calculate DTNB_NonProtein DTNB Assay (Non-Protein Thiols) TCA_Precip->DTNB_NonProtein DTNB_NonProtein->Calculate

Protocol 3: Analysis of OHE via Gas-Diffusion Microextraction (GDME) with Derivatization

This protocol is ideal for analyzing OHE in complex samples like oils or biological fluids [4].

  • GDME Setup: Place the liquid sample in a GDME module separated from an acceptor solution by a hydrophobic PTFE membrane.
  • Diffusion and Derivatization: Volatile OHE diffuses from the sample through the membrane into the acceptor solution, which contains a derivatizing agent like DNPH or PFPH.
  • Equilibration: Allow the system to reach equilibrium, typically over 30-90 minutes.
  • Analysis: Collect the acceptor solution and analyze the stable OHE-hydrazone adduct using HPLC-UV or GC-MS.

Key Takeaways for Experimental Success

  • Focus on Containment and Temperature: The most effective strategies are physical—using sealed systems, inert atmospheres, and low temperatures to limit OHE's interaction with reactants like oxygen, light, and nucleophiles [1] [3].
  • Choose the Right Analytical Tool: For direct OHE measurement in complex matrices, GDME is highly effective [4]. For studying its biological effects, measuring thiol depletion or specific DNA adducts via LC-MS/MS is more appropriate [1] [5].
  • Prioritize Safety: Always treat OHE as a potent mutagen and handle it with strict safety protocols in a fume hood [5].

References

improving recovery 4-oxo-(E)-2-hexenal from biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Understanding the Challenge: OHE Reactivity

The core challenge in recovering OHE is its α,β-unsaturated carbonyl group, which makes it highly reactive. It readily forms covalent adducts with biological nucleophiles, particularly thiol groups on proteins and other molecules [1]. This was demonstrated in an experiment where OHE exposure led to a significant depletion of free thiols in cricket leg tissues [1]. An in vitro test also confirmed OHE rapidly reacts with the thiol compound 1-butanethiol [1].

Sample Preparation & Extraction Strategies

To improve OHE recovery, the primary goal is to prevent its degradation and reaction during sample processing. Solid-phase extraction (SPE) techniques are particularly suitable for this.

Modern Solid-Phase Extraction (SPE) Approaches

SPE is highly favored for complex biological samples as it effectively removes matrix interferences and can be tailored for specific analytes [2]. Consider these advanced strategies:

  • Smart Adsorbents: Explore stimuli-responsive polymers and molecularly imprinted polymers (MIPs). These "smart" materials can be engineered for highly selective extraction and might allow for gentle, solvent-free release of the analyte using a stimulus like a change in pH or temperature [2].
  • Sorbent Phases: For a reactive aldehyde like OHE, sorbents with hydrophilic-lipophilic balance (HLB) or mixed-mode phases could be effective. The Oasis PRiME HLB sorbent simplifies extraction by eliminating conditioning steps and efficiently removes phospholipids from plasma [2].
  • Miniaturized Techniques: Techniques like Solid-Phase Microextraction (SPME) and pipette-tip SPE (PT-SPE) offer advantages by using minimal sample volumes, reducing solvent consumption, and speeding up extraction [2] [3].
Troubleshooting Extraction Protocols

The table below outlines a potential experimental protocol based on the principles of handling reactive compounds and using modern SPE.

Protocol Step Technical Recommendation Rationale & Troubleshooting Tips
Sample Collection & Stabilization Add thiol-scavenging agents (e.g., dithiothreitol) or derivatization agents to the collection buffer. Keep samples on ice. Competitively binds OHE, preventing reaction with proteins. Derivatization stabilizes the aldehyde for analysis [1].
Protein Precipitation Use chilled acetonitrile or methanol. Centrifuge at high speed. Removes proteins that OHE could adduct to. A clean supernatant prevents SPE sorbent clogging.
SPE Sorbent Selection Test hydrophilic-lipophilic balance (HLB) polymers or mixed-mode sorbents. HLB sorbents retain a wide range of analytes without conditioning. Mixed-mode can separate OHE from ionic interferences [2].
Loading & Washing Use a weak aqueous/organic wash solvent (e.g., 5% methanol). Removes salts and polar impurities without eluting the target OHE.
Elution Use a strong organic solvent (e.g., acetonitrile or methanol). "Smart" adsorbents may use a pH/temperature trigger [2]. Gently disrupts the interaction between OHE and the sorbent for recovery.

Frequently Asked Questions

Q: What is the most critical factor for successfully measuring OHE? A: Speed and stabilization during the initial sample preparation are paramount. The sooner you can deactivate nucleophilic sites or stabilize OHE, the higher your recovery will be.

Q: Besides SPE, what other techniques can I consider? A: While SPE is highly recommended, other approaches exist. Liquid-Liquid Extraction (LLE) can be used but is more labor-intensive and uses larger solvent volumes [3]. Derivatization followed by Gas Chromatography (GC) is a common strategy for aldehydes, as it converts OHE into a more stable and volatile compound for analysis.

Q: My recovery is still low after optimizing SPE. What should I investigate? A: Focus on your initial sample treatment. Re-examine the type and concentration of stabilizing agents in your collection tube. Also, verify that your protein precipitation step is efficient, as residual proteins are a major source of OHE loss.

Experimental Workflow Diagram

The following diagram visualizes the logical workflow for developing and troubleshooting an OHE recovery protocol.

OHE_Recovery OHE Recovery Workflow Start Start: Goal to Recover OHE Challenge Key Challenge: OHE Reactivity with Thiols Start->Challenge Strategy Define Strategy: Stabilize & Extract Challenge->Strategy Step1 Sample Stabilization Strategy->Step1 Step2 Protein Removal Step1->Step2 Prevents loss to proteins Step3 Solid-Phase Extraction Step2->Step3 Clean sample for SPE Step4 Analysis & Validation Step3->Step4 Elute OHE Success Optimal OHE Recovery Step4->Success LowRecovery Low Recovery? Step4->LowRecovery  No   Troubleshoot Troubleshoot: - Revisit stabilization - Optimize SPE sorbent/wash - Check derivatization LowRecovery->Troubleshoot  Yes   Troubleshoot->Step1

The field of sample preparation is advancing rapidly. Exploring newly developed "smart" adsorbents could provide a more elegant and efficient solution for capturing and releasing challenging reactive metabolites like OHE [2].

References

handling 4-oxo-(E)-2-hexenal safety precautions lab

Author: Smolecule Technical Support Team. Date: February 2026

Hazards and Properties of 4-Oxo-(E)-2-hexenal

4-OHE is an α,β-unsaturated carbonyl compound, a property that makes it highly reactive and hazardous. The table below summarizes the key risks identified in the literature.

Hazard Category Details and Mechanisms Observed Effects / Evidence
Acute Toxicity Covalent binding to biologically active thiol groups in proteins [1]. Permanent locomotive impairment, paralysis, and death in insects (crickets) [1].
Mutagenicity Forms DNA adducts; a reactive product of lipid peroxidation [2]. Detected in various foods and cooking vapors; identified as a novel mutagen [2].
Chemical Reactivity Contains an α,β-unsaturated carbonyl moiety, making it a strong electrophile [1] [3]. Reacts with thiol compounds (e.g., 1-butanethiol) in vitro; high antibacterial activity [1] [3].

Safe Handling and Exposure Controls

Implementing rigorous exposure controls is crucial due to the compound's volatility and toxicity.

Control Area Recommended Practice
Ventilation Use a fume hood or glove box for all procedures. Be aware that this compound has been detected in cooking vapors, indicating volatility [2].
Personal Protective Equipment (PPE) Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
Administrative Controls Prohibit eating, drinking, and storing food in the lab. Establish a strict chemical hygiene plan.

First Aid and Emergency Measures

Act immediately in case of exposure using the following guidelines.

Exposure Route Immediate Action
Inhalation Immediately move the person to fresh air. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediate medical attention is required.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for safely planning and executing experiments involving this compound.

Start Start: Plan Experiment with 4-Oxo-(E)-2-hexenal RiskAssess Conduct Risk Assessment Start->RiskAssess Controls Implement Exposure Controls RiskAssess->Controls PPE Don Appropriate PPE Controls->PPE Execute Execute Procedure in Fume Hood PPE->Execute Decon Decontaminate Surfaces & Equipment Execute->Decon Waste Dispose as Hazardous Waste Decon->Waste End End Waste->End

Frequently Asked Questions

Q1: What is the specific mechanism behind this compound's toxicity? The primary mechanism is its reaction with cysteine thiol groups in proteins [1]. This covalent modification can disrupt the function of critical enzymes and structural proteins. Experimental data shows a significant depletion of free thiols in the leg tissues of insects exposed to this compound, directly linking this biochemical reaction to observed physiological effects like paralysis [1].

Q2: How should I dispose of waste containing this compound? All waste materials (e.g., gloves, containers, unused reagent, contaminated solvents) must be collected and disposed of as hazardous chemical waste. Do not pour down the drain or dispose of with regular trash. Follow your institution's specific hazardous waste disposal protocols.

Q3: Are there any particular storage conditions for this chemical? this compound should be stored in a tightly sealed, clearly labeled container within a dedicated, cool, and well-ventilated chemical storage area, preferably in a secondary containment tray. The container material should be compatible with reactive aldehydes (e.g., glass). Always consult the Safety Data Sheet (SDS) from your supplier for specific storage recommendations.

References

addressing 4-oxo-(E)-2-hexenal reactivity with solvents

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Properties & Reactivity Overview

4-Oxo-(E)-2-hexenal (4-OHE) is a low molecular weight compound (112.13 g/mol) known for its significant reactivity [1] [2]. The table below summarizes its key identifiers and physical properties.

Table 1: Fundamental Properties of 4-oxo-(E)-2-hexenal

Property Description / Value
CAS Number 2492-43-5 [1] [2]
Molecular Formula C₆H₈O₂ [1] [2]
Molecular Weight 112.13 g/mol [1] [2]
Physical Form Light yellow to brown liquid [1] [2]
Boiling Point 100 °C at 5 Torr [1] [2]
Predicted Density 0.969±0.06 g/cm³ [1] [2]
Chemical Family α,β-Unsaturated carbonyl; Reactive aldehyde [3] [4]

The core of this compound's reactivity lies in its α,β-unsaturated carbonyl structure. The double bond conjugated to the carbonyl group makes the β-carbon a strong electrophile, prone to Michael addition reactions with nucleophiles. The aldehyde group can also form Schiff bases with amino groups [5]. This dual reactivity makes it highly reactive toward various biological molecules and laboratory reagents.

Reactivity Profile & Troubleshooting

The following diagram illustrates the primary reactivity pathways of this compound that are critical for experimental design.

OHE 4-Oxo-(E)-2-hexenal (this compound) Pathway1 Michael Addition (Reaction at β-carbon) OHE->Pathway1 Pathway2 Schiff Base Formation (Reaction at carbonyl carbon) OHE->Pathway2 Nucleophile Nucleophile Nucleophile->Pathway1 Nucleophile->Pathway2 Adduct Covalent Adduct Pathway1->Adduct Pathway2->Adduct

Based on this reactivity, here are common experimental issues and solutions.

Q1: My this compound solution is losing potency over time, or I'm getting unexpected reaction byproducts. What could be happening?

  • Potential Cause: Degradation or reaction with solvent components. This compound can react with nucleophilic solvents (e.g., alcohols like methanol or ethanol can act as weak nucleophiles) or impurities in the solvent (e.g., trace water, amines, thiols).
  • Troubleshooting Steps:
    • Solvent Selection: Use high-purity, aprotic solvents with low nucleophilicity. Dimethyl sulfoxide (DMSO) or acetonitrile are often suitable choices. Always check the chemical compatibility of your solvent with α,β-unsaturated carbonyls.
    • Storage Conditions: Prepare fresh this compound solutions immediately before use. If storage is necessary, keep them anhydrous, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (-20°C or lower) in tightly sealed vials to minimize exposure to air and moisture.
    • Purity Assessment: Analyze the purity of your this compound stock and prepared solutions using techniques like GC-MS or HPLC before critical experiments.

Q2: I am observing high cytotoxicity or non-specific protein modification in my biological assays, interfering with my results. How can I mitigate this?

  • Potential Cause: This is a well-documented effect. This compound is a potent electrophile that covalently binds to biologically essential thiol groups in proteins and other molecules, disrupting their function [3].
  • Troubleshooting Steps:
    • Dose Optimization: Start with very low concentrations (nanomolar to low micromolar range) and perform careful dose-response studies. The potent reactivity means high doses can cause widespread, non-specific damage.
    • Use Protective Agents: In cell-based assays, consider adding thiol-based antioxidants like N-acetylcysteine (NAC) or glutathione to the culture medium. These can scavenge this compound, protecting cellular components, but this will also reduce its effective concentration [3].
    • Confirm Specificity: Design control experiments using a structurally similar but non-reactive aldehyde to distinguish specific biological effects from general reactive carbonyl toxicity.

Q3: How should I handle and dispose of this compound safely?

  • Hazard Identification: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled [1] [2].
  • Safety Protocol:
    • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety goggles, and a lab coat. Use a fume hood for all handling procedures, including weighing and making solutions.
    • First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move the person to fresh air.
    • Disposal: Dispose of this compound and its solutions as hazardous chemical waste, following your institution's environmental health and safety guidelines.

Experimental Design & Best Practices

To ensure reliable and reproducible results when working with this compound, adhere to the following protocols.

Table 2: Experimental Best Practices for Handling this compound

Experimental Phase Key Consideration Recommended Practice
Procurement & Storage Compound Stability Purchase small quantities. Store the neat compound desiccated at ≤ -20°C.
Solution Preparation Solvent Reactivity & Potency Loss Use anhydrous, aprotic solvents (e.g., DMSO). Prepare fresh solutions for each experiment.
Biological Assays Non-specific Binding & Cytotoxicity Use low, physiologically relevant concentrations (µM or nM range). Include thiol-scavenger controls.
Analytical Detection Adduct Formation & Compound Stability Utilize techniques like HPLC-MS or GC-MS to monitor this compound stability and detect adducts with target molecules.

References

4-oxo-(E)-2-hexenal vs (E)-2-hexenal antibacterial activity comparison

Author: Smolecule Technical Support Team. Date: February 2026

Antibacterial Activity Comparison

The table below summarizes the experimental findings from a 2012 study published in Bioscience, Biotechnology, and Biochemistry.

Compound Relative Antibacterial Potency Minimum Inhibitory Amount Key Structural Feature
4-oxo-(E)-2-hexenal (4-OHE) Stronger antibacterial activity [1] [2] [3] Growth inhibition started at 10 µg [1] [2] α,β-unsaturated aldehyde with an additional 4-oxo (ketone) group [1]
(E)-2-hexenal Weaker antibacterial activity compared to this compound [1] [2] [3] Information not specified in the available excerpt α,β-unsaturated aldehyde [1]

Mechanism of Action and Experimental Insight

The provided research offers insight into why 4-oxo-(E)-2-hexenal is more potent.

  • Proposed Mechanism: The stronger antibacterial activity of both compounds is attributed to their nature as α,β-unsaturated aldehydes [1]. These compounds are highly reactive electrophiles that can form covalent bonds with nucleophilic molecules in bacterial cells, such as thiol groups (-SH) on proteins or enzymes [4] [5]. This reaction can disrupt critical cellular functions, leading to growth inhibition or cell death. The additional 4-oxo (ketone) group in 4-oxo-(E)-2-hexenal is believed to increase its reactivity, making it more potent than (E)-2-hexenal [1].

The diagram below illustrates this proposed mechanism of action.

G OHE 4-oxo-(E)-2-hexenal (Electrophile) Adduct Covalent Adduct (Protein Dysfunction) OHE->Adduct  Covalent Bond Formation Target Bacterial Protein with Thiol Group (-SH) (Nucleophile) Target->Adduct Effect Inhibition of Bacterial Growth Adduct->Effect

Experimental Protocol Overview

The available study describes the following key methodological steps [1] [2] [6]:

  • Compound Identification & Isolation: The researchers identified and quantified 4-oxo-(E)-2-hexenal as a common component in the secretions of both nymph and adult Dolycoris baccarum (a species of stink bug) using Gas Chromatography/Mass Spectrometry (GC/MS).
  • Antibacterial Assay: The antibacterial activity was evaluated using a paper disk diffusion assay. In this method, a paper disk containing a test compound (e.g., 10 µg of 4-oxo-(E)-2-hexenal) is placed on a culture plate seeded with bacteria. The compound diffuses into the agar, and a clear zone around the disk (zone of inhibition) indicates bacterial growth suppression.
  • Comparative Analysis: The growth inhibition zones or the minimum effective amount of 4-oxo-(E)-2-hexenal, (E)-2-hexenal, and (E)-2-octenal were compared to determine their relative potency.

Interpretation and Research Considerations

For your research, the primary takeaway is the enhanced bioactivity of the 4-oxo- functional group. This structural motif could be a valuable consideration in the design of new antibacterial agents. However, note that the available data is from a 2012 study, and the exact bacterial strains tested are not detailed in the excerpts. The mechanism, while strongly suggested, is based on chemical reactivity and indirect evidence from related systems [4] [5].

To advance this research, you could:

  • Verify the Results: Reproduce the assay using modern standardized protocols (e.g., determining Minimum Inhibitory Concentration - MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
  • Explore the Mechanism: Directly investigate the adduct formation with specific bacterial enzyme targets.
  • Investigate Specificity: Study the compound's selectivity between bacterial and mammalian cells to assess its potential therapeutic window.

References

4-oxo-(E)-2-hexenal mutagenicity compared to other lipid peroxidation products

Author: Smolecule Technical Support Team. Date: February 2026

Mutagenicity Comparison of Lipid Peroxidation Products

The table below summarizes the experimental genotoxicity data for 4-OHE and other lipid peroxidation products from various model systems.

Compound Test System Key Findings / Mutagenic Potency Mechanistic Insights
4-oxo-2-hexenal (this compound) Salmonella typhimurium (TA100, TA104) [1] [2] Confirmed direct mutagen (does not require S9 metabolic activation) [1] [2]. Forms adducts with 2'-deoxyguanosine (dGuo), 2'-deoxycytidine (dC), and 5-methyl-2'-deoxycytidine (5-Me-dC) in vitro and in mouse organs (esophagus, stomach, intestine) after oral administration [2].
4-oxo-2-nonenal (4-ONE) Drosophila Wing Spot Test [3] [4] Genotoxic (mutagenic and recombinogenic); potency higher than this compound in this test [3]. -
Mouse Lymphoma Assay (MLA) [5] Induced mutant frequency (IMF) = 700.5 × 10⁻⁶ (at 10 µM) [5]. -
4-hydroxy-2-hexenal (4-HHE) Drosophila Wing Spot Test [3] [4] Genotoxic (mutagenic and recombinogenic); potency lower than this compound in this test [3]. -
Mouse Lymphoma Assay (MLA) [5] Induced mutant frequency (IMF) = 572 × 10⁻⁶ (at 50 µM) [5]. -
Acrolein Drosophila Wing Spot Test [3] [4] Genotoxic (mutagenic and recombinogenic) [3]. -
Mouse Lymphoma Assay (MLA) [5] Induced mutant frequency (IMF) = 660.5 × 10⁻⁶ (at 50 µM) [5]. -
Crotonaldehyde Drosophila Wing Spot Test [3] [4] Genotoxic (mutagenic and recombinogenic) [3]. -
Mouse Lymphoma Assay (MLA) [5] Induced mutant frequency (IMF) = 758.5 × 10⁻⁶ (at 50 µM) [5]. -
Glyoxal, Glyoxylic Acid, Ethylglyoxal In vitro dGuo adduct formation [1] Identified as direct mutagens in lipid peroxidation models [1]. -

Detailed Experimental Protocols

Here are the methodologies for the key experiments cited in the comparison table.

Salmonella Typhimurium Mutagenicity Test (Ames Test)
  • Purpose: To identify direct-acting mutagens that cause base-pair substitutions (TA100) and/or frameshift mutations (TA104) [1] [2].
  • Procedure:
    • Strains Used: Salmonella typhimurium strains TA100 and TA104.
    • Metabolic Activation: The test is performed without S9 mix, indicating no exogenous metabolic activation system is used, thus identifying the compound as a direct mutagen [1] [2].
    • Dosing: Bacteria are exposed to various concentrations of the test compound (e.g., this compound).
    • Measurement: The number of revertant colonies (mutations that restore histidine independence) is counted and compared to controls. A dose-dependent increase in revertants confirms mutagenicity [1] [2].
DNA Adduct Identification via LC/ESI-MS/MS
  • Purpose: To detect and quantify covalent modifications (adducts) formed between a mutagen like this compound and DNA bases [2].
  • Procedure:
    • In vitro Reaction: this compound is reacted with 2'-deoxyguanosine (dGuo) in a model system.
    • In vivo Administration: this compound is orally administered to mice.
    • DNA Extraction: DNA is isolated from target organs (e.g., esophagus, stomach, intestines).
    • Enzymatic Digestion: DNA is hydrolyzed to individual nucleosides.
    • Analysis: The digest is analyzed by Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (LC/ESI-MS/MS). This technique separates the adducts and identifies them based on their unique mass-to-charge (m/z) ratios and fragmentation patterns [2].
Drosophila Wing Somatic Mutation and Recombination Test (SMART)
  • Purpose: To detect a broad spectrum of genotoxic events, including point mutations, chromosome breaks, and mitotic recombination, in the wing imaginal discs of fruit fly larvae [3] [4].
  • Procedure:
    • Strain: Uses flies with genetic markers (mwh and flr³).
    • Treatment: Third-instar larvae are fed a diet containing the test compound (e.g., acrolein, crotonaldehyde, 4-HHE, 4-ONE).
    • Scoring: In the adult wings, the presence of single spots (indicating mutation or deletion) or twin spots (indicating mitotic recombination) on the wing blades is scored. A dose-dependent increase in spots confirms genotoxicity [3] [4].
Mouse Lymphoma Assay (MLA)
  • Purpose: To assess the mutagenic potential of compounds in mammalian cells (L5178Y mouse lymphoma cells) by detecting mutations at the thymidine kinase (Tk) locus [5].
  • Procedure:
    • Cell Line: L5178Y Tk⁺/⁻ mouse lymphoma cells.
    • Treatment: Cells are exposed to various concentrations of the test compound for a set period.
    • Selection: After a growth period, cells are placed in a medium containing trifluorothymidine (TFT). Mutant cells (with Tk⁻/- genotype) survive, while normal cells die.
    • Measurement: The Mutant Frequency (MF) is calculated by comparing the number of mutant colonies to the total number of viable cells. The Induced Mutant Frequency (IMF) is the MF in treated cells minus the MF in solvent-control cells [5].

Pathways and Workflows

The following diagram illustrates the key pathways through which 4-oxo-2-hexenal (this compound) exerts its mutagenic effects, based on the experimental data.

G 4-oxo-2-hexenal Mutagenic Pathway OHE 4-oxo-2-hexenal (this compound) Exposure Human Exposure: Oral Administration OHE->Exposure Source Source: Omega-3 Fat Peroxidation (Heated oils, cooked fish) Source->OHE Adducts Forms DNA Adducts Exposure->Adducts dGuo with dGuo, dC, 5-Me-dC Adducts->dGuo Mutation Direct Mutagenicity (No metabolic activation required) dGuo->Mutation Test Detection: • Salmonella TA100/TA104 • LC/ESI-MS/MS in tissues Mutation->Test

Key Conclusions for Researchers

  • This compound is a Direct Mutagen: Its ability to cause mutations without metabolic activation and form multiple DNA adducts in vivo makes it a compound of significant concern in the context of lipid peroxide-related cancers [1] [2].
  • Comparative Potency: In the Drosophila model, 4-ONE appeared more genotoxic than this compound [3]. However, in the mammalian cell MLA, 4-ONE was the most potent, requiring a lower concentration (10 µM) to achieve a high mutant frequency compared to the other compounds tested at 50 µM [5].
  • Relevance to Human Health: this compound has been detected in heat-processed edible oils and cooked fish (like broiled saury), indicating a route for human exposure through the diet [2]. The subsequent detection of its DNA adducts in human autopsy tissues further underscores its potential significance to human health [6].

References

4-oxo-(E)-2-hexenal TRP channel activation potency comparison

Author: Smolecule Technical Support Team. Date: February 2026

TRP Channel Activation by (E)-2-Alkenals

The table below summarizes the experimental findings for (E)-2-alkenals with carbon chain lengths from 6 to 12, which are potent defensive compounds produced by many organisms [1].

TRP Channel Response to (E)-2-alkenals Half-maximal effective concentration (EC₅₀)
TRPA1 Potent activation [1] 10–100 µM (in 0 added Ca²⁺ solutions) [1]
TRPV1 Weak activation [1] Information missing
TRPV3 Weak activation [1] Information missing
TRPV2 No activation (Insensitive) [1] Not applicable
TRPV4 No activation (Insensitive) [1] Not applicable
TRPM8 No activation (Insensitive) [1] Not applicable

Experimental Protocol Overview

The data in the table above was generated using a combination of molecular and physiological techniques. Here is a summary of the key methodologies cited in the research [1]:

  • Cell Culture & Channel Expression: Experiments were performed using FlpIn 293 TREx cell lines. These cells were engineered to stably or transiently express various human, mouse, or rat TRP channels (TRPA1, TRPV1-4, TRPM8). Expression of TRP channels was induced using doxycycline.
  • Calcium Imaging: Intracellular calcium concentration ([Ca²⁺]ᵢ) was used as a proxy for channel activation. Cells were loaded with Fura-2, a ratiometric fluorescent calcium indicator. An increase in the Fura-2 ratio upon application of (E)-2-alkenals indicated channel activation and cation influx.
  • Electrophysiology: The two-electrode voltage-clamp technique was used on Xenopus laevis oocytes expressing the TRP channels of interest. This method directly measures the electrical current flowing through the channels upon activation by (E)-2-alkenals, providing detailed functional data.
  • Site-Directed Mutagenesis: To investigate the activation mechanism, researchers created a mutant TRPA1 channel where three key N-terminal cysteine residues (C621, C641, C665) were replaced with serine. The robust response of this mutant to (E)-2-alkenals indicated that other cysteine residues besides these three are involved in activation.
  • Native Tissue Response: The physiological relevance was confirmed by:
    • Rat Trigeminal Nerve Recordings: Demonstrating that (E)-2-hexenal excites native nociceptive neurons.
    • Behavioral Experiments: Showing that (E)-2-hexenal is aversive to rats.

TRPA1 Activation Pathway by (E)-2-Alkenals

The following diagram illustrates the proposed mechanism by which (E)-2-alkenals activate the TRPA1 channel, based on the experimental findings.

G Proposed TRPA1 Activation by (E)-2-Alkenals compound (E)-2-alkenal (e.g., (E)-2-hexenal) cysteines Modification of N-terminal Cysteine Residues compound->cysteines  Covalent Modification  via Michael Addition TRPA1 TRPA1 Ion Channel (in Neuronal Membrane) depolarization Membrane Depepolarization and Ca²⁺ Influx TRPA1->depolarization  Cation Permeation cysteines->TRPA1  Induces Conformational Change  and Channel Opening sensation Neuronal Excitation and Aversive Behavior depolarization->sensation  Signal Transduction

Deeper Mechanistic Insights & Data Limitations

  • Activation Mechanism: (E)-2-alkenals are electrophilic compounds that can form covalent bonds with nucleophilic cysteine thiols (-SH) in the TRPA1 protein via a Michael addition reaction [1]. This covalent modification leads to a sustained conformational change that opens the channel pore. The research indicates that while the often-cited N-terminal cysteines are important, they are not the only targets for these compounds [1].
  • Specific Data Gap: The search results, while detailed on the (E)-2-alkenal class, do not contain experimental data for 4-oxo-(E)-2-hexenal specifically. Its functional group (oxo group at carbon 4) could potentially alter its reactivity and potency compared to the compounds studied.

References

validating 4-oxo-(E)-2-hexenal detection methods specificity

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of 4-OHE Detection Methods

The table below summarizes the core principles and specificity-assuring features of the two main analytical approaches for detecting this compound.

Method Core Principle Key Features for Ensuring Specificity
Gas Chromatography-Mass Spectrometry (GC-MS) [1] [2] [3] Separation by GC, identification by mass fingerprint. Separates this compound from other volatiles; identification confirmed by comparing its unique mass spectrum and retention time to a reference standard [2].
Derivatization + LC-MS/MS [4] Chemical derivatization, LC separation, detection by tandem MS. Derivatization with BBHA reagent improves detection; tandem MS (MRM mode) uses a unique parent-to-fragment ion transition as a highly specific fingerprint [4].

Detailed Experimental Protocols

Here is a deeper look into the experimental workflows for the two methods, highlighting the steps critical for validation and specificity.

Protocol 1: Detection via GC-MS

This method is suitable for analyzing this compound in volatile samples, such as food headspace or bug secretions [2] [3].

  • Sample Preparation: The sample matrix (e.g., broiled fish, fried foods, or bed bug exuviae) is collected.
  • Extraction: Volatile compounds are extracted using a solvent like ethyl acetate or hexane, or collected from vapor using an absorbing trap [2] [3].
  • Analysis by GC-MS:
    • The extract is injected into the Gas Chromatograph (GC). Here, the mixture is vaporized and carried by an inert gas through a long, narrow column. Different compounds, including this compound, travel through this column at different speeds based on their chemical properties, thus achieving physical separation from other substances [1].
    • As compounds exit the GC column, they enter the Mass Spectrometer (MS). They are ionized and broken into characteristic fragments. The detector measures the mass-to-charge ratio of these fragments, creating a unique "mass spectrum" for each compound.
  • Specificity Validation: The identification of this compound is confirmed by comparing two parameters from the sample to a pure this compound standard analyzed under identical conditions: its retention time (how long it took to travel through the GC column) and its mass spectral fingerprint. A true match requires both to align [2].
Protocol 2: Detection via Derivatization and LC-MS/MS

This more complex protocol is designed for high-sensitivity and selective quantification of this compound in complex biological matrices, such as fecal water [4].

  • Sample Preparation: The aqueous sample (e.g., fecal water) is prepared.
  • Selective Derivatization:
    • The sample is reacted with a derivatizing agent, specifically 1-((ammoniooxy)methyl)-2-bromobenzene chloride (BBHA) [4].
    • This reagent selectively targets and binds to the carbonyl group of this compound (and other aldehydes), forming a stable derivative. This step is crucial as it makes the molecule less volatile, more stable, and easier to ionize, thereby significantly enhancing detection sensitivity and specificity in the mass spectrometer [4].
  • Analysis by UHPLC-ESI-MS/MS:
    • The derivatized sample is injected into an Ultra-High-Performance Liquid Chromatograph (UHPLC), which provides high-resolution separation.
    • The separated compounds are then ionized via Electrospray Ionization (ESI) and analyzed by a tandem mass spectrometer (MS/MS).
  • Specificity Validation in MRM Mode:
    • The MS/MS is set to a highly selective Multiple Reaction Monitoring (MRM) mode.
    • The instrument first selects only the ion derived from the this compound-BBHA complex (the "precursor ion").
    • This selected ion is then fragmented, and the instrument monitors for one or more specific "product ions" known to result from that precursor.
    • The method identifies this compound based on its specific retention time from the UHPLC and its unique precursor ion → product ion transition. This dual identifier acts as a highly specific molecular fingerprint, minimizing false positives from other compounds in the sample [4].

Experimental Workflow for Specific Detection

The following diagram illustrates the logical progression of the two main methodological pathways for the specific detection of this compound, culminating in the confirmation of its presence.

cluster_1 GC-MS Pathway cluster_2 LC-MS/MS Pathway Start Sample Collection (Food, Bugs, Biological) GC1 Volatile Extraction (Solvent or Trap) Start->GC1 LC1 Selective Derivatization (e.g., with BBHA reagent) Start->LC1 GC2 Gas Chromatography (GC) Separation by Volatility GC1->GC2 GC3 Electron Ionization (EI) Mass Spectrometry (MS) GC2->GC3 GC4 Specificity Confirmation: Retention Time + Mass Spectrum GC3->GC4 LC2 Liquid Chromatography (UHPLC) High-Resolution Separation LC1->LC2 LC3 Electrospray Ionization (ESI) Tandem MS (MS/MS) LC2->LC3 LC4 Specificity Confirmation: Retention Time + MRM Transition LC3->LC4

Research Gaps and Future Directions

While the presented methods are robust, the current body of research reveals some gaps that can guide future validation studies:

  • Lack of Cross-Validation: Most studies develop and validate a single method. Direct, cross-laboratory comparisons of GC-MS and LC-MS/MS for detecting this compound in the same sample set are needed to rigorously benchmark sensitivity, precision, and specificity [2] [4].
  • Matrix-Specific Interference: The extent to which complex sample matrices (like fecal water or highly processed food) suppress the ionization of this compound or produce isobaric interferences in LC-MS/MS requires further systematic investigation, even with sophisticated techniques like MRM [4].

References

4-oxo-(E)-2-hexenal reactivity with thiols vs other alkenals

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity and Thiol Reactivity

The following table synthesizes key experimental findings that highlight OHE's enhanced bioactivity and thiol reactivity compared to other 2-alkenals.

Compound Core Effect on Insects (Cricket Model) Effect on Free Thiol Levels Key Experimental Evidence
4-Oxo-(E)-2-hexenal (OHE) Induces permanent paralysis and death [1] [2] [3] Significant depletion of free thiols in leg tissues [2] In vitro adduct formation with 1-butanethiol; EC₅₀ for paralysis is 1.6 mg/L (2-hour exposure) [2].
(E)-2-Hexenal Primarily a repellent; does not cause permanent paralysis [2] [4] Information not specified in available search results Crickets exposed to 2.0 mg/L for 2 hours showed temporary effects or recovered fully [2].
(E)-2-Octenal Does not cause permanent paralysis [2] Information not specified in available search results Crickets exposed to 2.0 mg/L for 2 hours showed temporary effects or recovered fully [2].

| Other (E)-2-Alkenals (e.g., C5, C7, C9) | Do not cause permanent paralysis [2] | Information not specified in available search results | Effects were temporary across all tested compounds at 2.0 mg/L [2]. |

The experimental workflow below illustrates the key methods used to establish OHE's mechanism of action.

Start Start: Hypothesis Exp1 In Vivo Exposure Assay Start->Exp1 Obs1 Observation: Permanent locomotive impairment Exp1->Obs1 Exp2 Free Thiol Quantification Obs2 Observation: Significant depletion of free thiols in leg tissue Exp2->Obs2 Exp3 In Vitro Thiol Reaction Obs3 Observation: Confirmed adduct formation with 1-butanethiol Exp3->Obs3 Obs1->Exp2 Obs2->Exp3 Conc Conclusion: Covalent binding to biological thiols is the likely cause Obs3->Conc

Detailed Experimental Protocols

To help you evaluate and potentially replicate these findings, here is a detailed breakdown of the key methodologies cited.

In Vivo Insect Exposure Assay

This protocol was used to establish the comparative toxicity of OHE and other alkenals [2].

  • Test Organism: House cricket (Acheta domesticus) nymphs.
  • Exposure Chamber: Jars (500 ml) with a raised platform holding a filter paper treated with the test compound.
  • Procedure: Two crickets were placed in each sealed jar and kept at 25°C. Paralysis and death were recorded hourly.
  • Dosing: For comparative studies, a concentration of 2.0 mg/L was used for all compounds. For dose-response, OHE was tested from 0.4 to 10 mg/L.
  • Recovery Test: After a 2-hour exposure, crickets were moved to fresh air for 12-16 hours to assess if effects were permanent or temporary.
Quantification of Free Thiols in Tissue

This method was used to measure the biochemical impact of OHE exposure in crickets [2].

  • Sample Preparation: Hind legs from OHE-paralyzed and control crickets were homogenized in a phosphate buffer (pH 7.0) with Triton X-100. The supernatant was collected after centrifugation.
  • Thiol Measurement: Free thiol content was determined using Ellman's reagent (DTNB).
    • The supernatant was treated with trichloroacetic acid (TCA) to separate protein and non-protein fractions.
    • The TCA supernatant (non-protein thiols) and the total supernatant were each reacted with DTNB.
    • The absorbance of the resulting yellow product was measured at 412 nm.
  • Data Normalization: Thiol amounts were normalized to the total protein concentration in the samples, determined by a BCA assay.
In Vitro Reaction with Model Thiol

This experiment provided direct chemical evidence for OHE's reactivity [2].

  • Reaction Mixture: OHE (1 mmol) was mixed with 1-butanethiol (0.2 mmol) in a phosphate buffer/acetonitrile solution (2:1 ratio, pH 6.5).
  • Conditions: The reaction was allowed to proceed for 14 hours at room temperature (25–27°C).
  • Analysis: The formation of the thiol-adduct was confirmed using gas chromatography–mass spectrometry (GC–MS).

Why 4-Oxo-(E)-2-hexenal is Highly Reactive

The experimental data consistently show that OHE is more potent than similar 2-alkenals. The underlying chemical reason is its α,β-unsaturated carbonyl structure, which makes it a highly reactive electrophile [5].

  • Michael Addition Reaction: The primary mechanism is Michael addition, where a nucleophile (like the sulfur in a thiol group) attacks the β-carbon of the unsaturated aldehyde, forming a stable covalent adduct [6]. This reaction can deplete critical biological thiols in proteins and antioxidants like glutathione.
  • Enhanced Electrophilicity: The 4-oxo (keto) group in OHE, compared to the 4-hydroxy group in HNE or its absence in simple 2-alkenals, further increases the electrophilicity of the β-carbon. This makes OHE more reactive toward nucleophiles like thiols [6] [5]. This property is shared with other 4-oxo-2-alkenals, such as ONE (4-oxo-2-nonenal), which are also known to be highly genotoxic [6].

References

4-oxo-(E)-2-hexenal adduct verification mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

4-OHE-DNA Adducts: Identification and Occurrence

Adduct Name Abbreviation Experimental Context of Detection Key References
This compound-dG Adduct dG* In vitro reactions with DNA; mouse organs (esophagus, stomach, intestine) after oral administration. [1]
This compound-dC Adduct dC* In vitro reactions with DNA; mouse organs after oral administration; human lung DNA. [1] [2]
This compound-dA Adduct dA* In vitro reactions with DNA; mouse organs after oral administration. [2]
This compound-5-Me-dC Adduct 5-Me-dC* In vitro reactions with DNA; mouse organs after oral administration. [1] [2]
Butanone-etheno-dC BεdC Various human autopsy tissues (colon, heart, kidney, etc.). [3]

This experimental workflow visualizes the key stages of detecting this compound-DNA adducts, from sample preparation to final analysis:

G Sample Biological Sample (Tissue, DNA, etc.) DNA_Extraction DNA Extraction (with antioxidants) Sample->DNA_Extraction Enzymatic_Digestion Enzymatic Digestion (to deoxynucleosides) DNA_Extraction->Enzymatic_Digestion LC_Separation Liquid Chromatography (LC) (Separation of adducts) Enzymatic_Digestion->LC_Separation MS_Analysis Tandem Mass Spectrometry (MS/MS) (Adduct identification & quantification) LC_Separation->MS_Analysis Data Adduct Verification & Quantitative Data MS_Analysis->Data

Detailed Experimental Protocols

The general workflow for detecting this compound-DNA adducts involves several critical steps, as outlined in research publications [1] [3] [2]:

  • DNA Extraction and Digestion: Genomic DNA is purified from tissues, often using kits and in the presence of antioxidants (like deferoxamine) to prevent artificial oxidation during the process [4]. The purified DNA is then enzymatically digested into individual deoxynucleosides using a cocktail of enzymes, typically including nuclease P1 and alkaline phosphatase [4].
  • Adduct Separation and Analysis: The digested DNA sample is injected into an LC/ESI-MS/MS system.
    • Liquid Chromatography (LC): Effectively separates the different DNA adducts from the much more abundant canonical nucleosides.
    • Tandem Mass Spectrometry (MS/MS): The electrospray ionization (ESI) source softly ionizes the molecules. The mass spectrometer is set to a Selected Reaction Monitoring (SRM) mode, where it specifically looks for the predefined mass-to-charge (m/z) transitions that are unique to each this compound-DNA adduct. This provides high specificity and sensitivity.
  • Adduct Verification and Quantification: Identification is confirmed by matching two key parameters to those of a synthesized standard: the SRM transition and the LC retention time [4]. Quantification is achieved by comparing the peak area of the sample adduct to a calibration curve built from known amounts of the standard.

Quantitative Data from Research

The LC/ESI-MS/MS method has successfully quantified this compound-DNA adducts in various models.

Source of DNA Adduct(s) Detected Measured Level Context / Notes
Mouse organs (stomach, intestine) dC, dA, dG, 5-Me-dC 0.25 - 43.71 adducts per 10⁸ bases After oral administration of this compound [2].
Human lung tissue This compound-dC 2.6 - 5.9 adducts per 10⁹ bases No significant difference found between smokers and non-smokers [2].
Various human autopsy tissues BεdC (this compound-derived) Median level ~7x lower than 4-ONE-derived HεdC Highly correlated with 4-ONE-adduct levels, suggesting a common lipid peroxidation source [3].

References

×

XLogP3

0.1

Hydrogen Bond Acceptor Count

2

Exact Mass

112.052429494 Da

Monoisotopic Mass

112.052429494 Da

Heavy Atom Count

8

UNII

4MT6VG8ZKR

Other CAS

2492-43-5

Wikipedia

(E)-4-oxohex-2-enal

Use Classification

Fatty Acyls [FA] -> Fatty aldehydes [FA06]

Dates

Last modified: 08-15-2023

Explore Compound Types